3-iodo-N,N-dimethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLDOPYONMGECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308983 | |
| Record name | 3-Iodo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91506-06-8 | |
| Record name | 3-Iodo-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91506-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Iodo-N,N-dimethylbenzamide: A Technical Guide to Properties, Synthesis, and Applications
Topic: 3-iodo-N,N-dimethylbenzamide Chemical Properties Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
3-iodo-N,N-dimethylbenzamide (CAS: 91506-06-8) is a specialized aryl halide intermediate used primarily in medicinal chemistry and organic synthesis. Characterized by a meta-substituted iodine atom on a benzamide scaffold, it serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira). Its N,N-dimethylamide moiety acts as a stable, non-labile directing group and a solubility-enhancing pharmacophore in drug design. This guide provides an in-depth analysis of its physicochemical properties, synthetic routes, and utility in generating biaryl scaffolds for kinase inhibitors and CNS-active agents.
Physicochemical Profile
The introduction of the iodine atom at the 3-position renders the aromatic ring electron-deficient relative to the parent benzamide, while the N,N-dimethyl group prevents hydrogen bond donation, significantly altering solubility and crystal packing compared to primary amides.
Table 1: Key Chemical Properties
| Property | Value / Description | Notes |
| IUPAC Name | 3-iodo-N,N-dimethylbenzamide | |
| CAS Number | 91506-06-8 | |
| Molecular Formula | C₉H₁₀INO | |
| Molecular Weight | 275.09 g/mol | |
| Physical State | Viscous oil or low-melting solid | Note: Unlike 3-iodobenzamide (mp ~140°C), the N,N-dimethyl analog lacks H-bond donors, significantly lowering the melting point.[1] |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Limited water solubility compared to parent benzamide due to the lipophilic iodine. |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity suitable for CNS penetration models. |
| Reactivity | High (C-I bond) | Excellent substrate for Pd(0) oxidative addition. |
Synthetic Methodologies
The synthesis of 3-iodo-N,N-dimethylbenzamide is typically achieved via the amidation of 3-iodobenzoic acid. Two primary protocols are recommended depending on scale and available reagents.
Protocol A: Acid Chloride Activation (Scalable)
This method is preferred for multi-gram scale synthesis due to its high yield and cost-effectiveness.
Reagents:
-
3-Iodobenzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.)
-
Dimethylamine (2.0 equiv, typically 40% aq. solution or THF solution)
-
Triethylamine (Et₃N) (if using amine salt)
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Activation: Dissolve 3-iodobenzoic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Concentration: Evaporate the solvent and excess chlorinating agent under reduced pressure to obtain crude 3-iodobenzoyl chloride.
-
Amidation: Redissolve the acid chloride in DCM. Cool to 0°C.
-
Addition: Slowly add the dimethylamine solution (with Et₃N if needed) to the acid chloride. The reaction is highly exothermic; maintain temperature <10°C.
-
Workup: Stir at RT for 4 hours. Quench with water.[2][3][4] Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. The product is often pure enough for use; otherwise, purify via silica gel flash chromatography (Hexane/EtOAc).
Protocol B: Coupling Agent Activation (Mild Conditions)
Ideal for small-scale discovery chemistry where acid-sensitive functional groups might be present (though less relevant for this specific simple substrate).
-
Coupling Agent: HATU or EDC·HCl / HOBt
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF or DCM
Reactivity & Functionalization[5]
The core utility of 3-iodo-N,N-dimethylbenzamide lies in the reactivity of the C-I bond. The iodine atom undergoes oxidative addition to Pd(0) much faster than corresponding bromides or chlorides, allowing for coupling reactions under milder conditions.
Suzuki-Miyaura Cross-Coupling
This is the most common transformation, used to append biaryl systems—a frequent motif in kinase inhibitors.
Mechanism & Workflow: The reaction proceeds via a catalytic cycle involving Oxidative Addition, Transmetallation (with a boronic acid), and Reductive Elimination.[5]
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 3-iodo-N,N-dimethylbenzamide.
Standard Protocol:
-
Substrate: 3-iodo-N,N-dimethylbenzamide (1.0 equiv)
-
Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: Dioxane/Water (4:1)
-
Conditions: Heat to 80-100°C for 4-12 hours under inert atmosphere (N₂/Ar).
Lithium-Halogen Exchange
The iodine atom can be selectively exchanged for lithium using n-BuLi or i-PrMgCl at low temperatures (-78°C). This generates a nucleophilic aryl lithium species that can react with electrophiles (aldehydes, ketones) to introduce carbon chains at the meta position.
-
Note: The amide group can direct ortho-lithiation (DoM), but the C-I exchange is kinetically faster and usually dominates at very low temperatures.
Applications in Drug Discovery[7]
Scaffold for Kinase Inhibitors
The meta-substituted benzamide motif is prevalent in Type II kinase inhibitors. The amide group often forms hydrogen bonds with the "hinge region" or the "DFG-out" pocket of the kinase, while the aryl group attached via the iodine position extends into the hydrophobic back pocket.
-
Example: Synthesis of 3-styryl-1H-pyrazolo[3,4-b]pyridine derivatives often utilizes 3-iodo-N,N-dimethylbenzamide as a coupling partner to establish the core geometry required for ATP-competitive inhibition.
Radiolabeling Precursor
While the stable iodine-127 isotope is used in standard chemistry, this compound is a structural analog for Radioiodinated (I-123 or I-131) SPECT/PET imaging agents.
-
Method: Isotopic exchange reactions (using Na[123I] and a copper catalyst) can convert the non-radioactive 3-iodo precursor into a radiotracer. The N,N-dimethylamide group modulates the lipophilicity (logP), facilitating blood-brain barrier (BBB) crossing for CNS imaging applications.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of vapors or dust.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade/discolor upon prolonged light exposure). Keep container tightly closed.
References
-
Synthesis and Properties of Benzamides
-
ChemicalBook.[7] (n.d.). N,N-Dimethylbenzamide Properties and Spectral Data. Retrieved from
- Note: General properties of the N,N-dimethylbenzamide scaffold serve as the baseline for the iodinated deriv
-
-
Suzuki Coupling Methodology
-
Application in Kinase Inhibitors
-
Google Patents. (2013).[4] CN102993201A - 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors. Retrieved from
- Context: Cites 3-iodo-N,N-dimethylbenzamide (Structure XSLDOPYONMGECY) as a specific intermediate in the synthesis of bioactive kinase inhibitors.
-
-
Iodobenzoic Acid Precursor Synthesis
Sources
- 1. prepchem.com [prepchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. N,N-Dimethylbenzamide | 611-74-5 | TCI EUROPE N.V. [tcichemicals.com]
- 7. N,N-Dimethylbenzamide(611-74-5) 1H NMR spectrum [chemicalbook.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
3-iodo-N,N-dimethylbenzamide CAS number 91506-06-8
Topic: 3-iodo-N,N-dimethylbenzamide (CAS 91506-06-8) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Utility in Medicinal Chemistry and Organic Synthesis
Executive Summary
3-iodo-N,N-dimethylbenzamide (CAS 91506-06-8) is a bifunctional aromatic building block widely utilized in the synthesis of complex pharmaceutical intermediates.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups: the aryl iodide at the meta-position and the N,N-dimethylamide moiety.
For the medicinal chemist, this compound offers a "plug-and-play" scaffold. The iodine atom serves as a high-fidelity handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Heck, Sonogashira) or lithium-halogen exchange. Simultaneously, the amide group acts as a robust, non-labile directing group that modulates solubility and lipophilicity (LogP), often retained in final drug candidates to improve pharmacokinetic profiles.
This guide provides a comprehensive technical overview, including validated synthetic protocols, reactivity profiles, and handling procedures, grounded in rigorous chemical principles.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The physicochemical properties of 3-iodo-N,N-dimethylbenzamide dictate its handling and storage. Unlike its parent compound (N,N-dimethylbenzamide), the introduction of the heavy iodine atom alters its crystallinity and density.
| Parameter | Data | Notes |
| CAS Number | 91506-06-8 | Unique identifier.[1] |
| IUPAC Name | 3-iodo-N,N-dimethylbenzamide | meta-substituted isomer. |
| Molecular Formula | C₉H₁₀INO | |
| Molecular Weight | 275.09 g/mol | |
| Physical State | Low-melting solid or viscous oil | Dependent on purity/polymorph; typically solidifies upon cooling. |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Poor solubility in water; amide group assists polar solvent compatibility. |
| Reactivity Class | Aryl Halide / Tertiary Amide | Stable to aqueous acid/base; sensitive to strong nucleophiles/reductants. |
Synthetic Architecture: Production Protocol
While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust pathway proceeds via the activation of 3-iodobenzoic acid.
Protocol: Acid Chloride Activation Route
Rationale: Direct amidation of the carboxylic acid is slow. Conversion to the acid chloride using thionyl chloride (
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried round-bottom flask with 3-iodobenzoic acid (1.0 equiv).
-
Add anhydrous Dichloromethane (DCM) (0.5 M concentration).
-
Add Thionyl Chloride (
) (1.5 equiv) dropwise. -
Catalytic additive: Add 2-3 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate, accelerating chloride generation.
-
Reflux for 2-3 hours until gas evolution (
, ) ceases.[2] -
Concentrate in vacuo to remove excess
. The residue is crude 3-iodobenzoyl chloride.
-
-
Amidation:
-
Redissolve the crude acid chloride in anhydrous DCM.
-
Cool to 0°C under an inert atmosphere (
or ). -
Add Dimethylamine (2.0 M in THF, 1.2 equiv) slowly.
-
Add Triethylamine (
) (1.5 equiv) to scavenge the generated HCl. -
Allow to warm to room temperature and stir for 4 hours.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with DCM (3x). Wash organics with brine.
-
Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Visualizing the Synthesis Workflow
Figure 1: Step-wise synthetic pathway transforming 3-iodobenzoic acid into the target amide via an acid chloride intermediate.
Functional Utility & Reactivity Profiles
The value of 3-iodo-N,N-dimethylbenzamide lies in its divergent reactivity. It can serve as an electrophile in cross-coupling or as a nucleophile (after metal exchange).
Pathway A: Suzuki-Miyaura Cross-Coupling
The iodine atom is an excellent leaving group, reacting faster than bromides or chlorides. This allows for mild coupling conditions, preserving sensitive functional groups.
-
Application: Synthesis of biaryl scaffolds (e.g., biphenyl-3-carboxamides).
-
Key Reagents: Arylboronic acid, Pd catalyst (e.g.,
), Base ( ). -
Mechanism: Oxidative addition of Pd(0) into the C-I bond is the rate-determining step, followed by transmetallation and reductive elimination.
Pathway B: Lithium-Halogen Exchange (Metallation)
Unlike simple alkyl halides, aryl iodides undergo extremely rapid Lithium-Halogen exchange with organolithiums (
-
Critical Insight: The exchange reaction (
) is kinetically faster than the deprotonation (ortho-lithiation) of the amide group. This allows the chemist to selectively generate the 3-lithio species without touching the amide or other protons. -
Protocol Note: This must be performed at -78°C to prevent the generated aryl lithium from attacking its own amide group (self-condensation).
-
Utility: Subsequent quenching with electrophiles (aldehydes, ketones,
) introduces carbon frameworks at the meta position.
Reactivity Diagram: Divergent Pathways
Figure 2: Divergent reactivity profile showing Palladium-catalyzed coupling vs. Lithium-mediated functionalization.
Handling, Stability & Safety
Stability Profile
-
Light Sensitivity: Aryl iodides can undergo photolytic deiodination over time. Store in amber vials or wrap containers in foil.
-
Hydrolysis: The N,N-dimethylamide bond is highly stable to hydrolysis compared to esters. It resists breakdown in aqueous workups and mild acidic/basic conditions, making it an ideal protecting group for the carboxylic acid functionality.
Safety Precautions (GHS Classifications)
-
Skin/Eye Irritant: Like most benzyl halides and amides, it causes irritation. Wear nitrile gloves and safety glasses.
-
Inhalation: Avoid dust/aerosol generation. Use within a fume hood.[3]
-
Waste Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. N,N-Dimethylbenzamide Product Specification & Properties. (Base structure reference). Available at:
-
PubChem. 2-Iodo-N,N-dimethylbenzamide Compound Summary (Isomer Analog). National Library of Medicine.[4] Available at:
-
Organic Syntheses. Preparation of m-Iodobenzoic Acid (Precursor Synthesis). Org.[5][6] Synth. 1927, 7, 36. Available at:
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Available at:
-
Macmillan Group. The Mechanism of Lithium-Halogen Exchange. Princeton University. Available at:
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Iodo-N,N-dimethylbenzamide | C9H10INO | CID 615644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-depth Technical Guide to the Physical Properties of 3-iodo-N,N-dimethylbenzamide
This guide provides a comprehensive overview of the core physical properties of 3-iodo-N,N-dimethylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this particular substituted benzamide is not extensively available in public literature, this document outlines the foundational characteristics and provides detailed, field-proven methodologies for their precise determination. The insights provided are grounded in established analytical techniques and draw comparisons with the well-characterized parent compound, N,N-dimethylbenzamide, to offer a predictive framework.
Molecular Identity and Structural Characteristics
3-iodo-N,N-dimethylbenzamide is a derivative of benzamide characterized by an iodine atom at the meta-position of the benzene ring and two methyl groups attached to the amide nitrogen.
Molecular Structure:
Caption: 2D structure of 3-iodo-N,N-dimethylbenzamide.
Key Identifiers:
| Identifier | Value |
| CAS Number | 91506-06-8[1][2] |
| Molecular Formula | C₉H₁₀INO |
| Molecular Weight | 275.09 g/mol |
| Purity (Typical) | 98%[2] |
Thermal Properties: Melting and Boiling Points
Experimental Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)
DSC is a highly precise technique for determining the melting temperature by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: Ensure the 3-iodo-N,N-dimethylbenzamide sample is dry and in a powdered form.
-
Encapsulation: Accurately weigh approximately 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a rate of 10 °C/min to a temperature sufficiently above the expected melting point (e.g., 200 °C).
-
Hold for 1 minute to ensure complete melting.
-
Cool the sample back to 25 °C at a rate of 10 °C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
Caption: Workflow for Melting Point Determination by DSC.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing formulation and bioavailability. N,N-dimethylbenzamide is soluble in organic solvents and sparingly soluble in water.[3] The introduction of the lipophilic iodine atom in 3-iodo-N,N-dimethylbenzamide is expected to decrease its aqueous solubility further while maintaining good solubility in common organic solvents.
Experimental Protocol for Determining Solubility
A common method for determining the solubility of a compound involves preparing a saturated solution and measuring the concentration of the dissolved solid.
Methodology:
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, acetone, chloroform).
-
Sample Addition: Add an excess amount of 3-iodo-N,N-dimethylbenzamide to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-iodo-N,N-dimethylbenzamide, both ¹H and ¹³C NMR would be crucial for structural elucidation. While specific spectra for the 3-iodo isomer are not widely published, the expected chemical shifts can be predicted based on the analysis of related structures. For instance, in the ¹³C NMR spectrum of 3-chloro-N,N-dimethylbenzamide, the carbonyl carbon appears around 170.0 ppm, and the aromatic carbons resonate between 125.1 and 138.0 ppm.[5]
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The presence of the iodine atom will influence the chemical shifts and coupling patterns of the aromatic protons.
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to the iodine showing a significantly different chemical shift), and the N-methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-iodo-N,N-dimethylbenzamide is expected to show characteristic absorption bands for the C=O stretch of the amide, C-N stretching, and vibrations associated with the substituted aromatic ring. The IR spectra of benzamide and its p-substituted derivatives show similar absorption tendencies, suggesting a comparable crystal structure.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-iodo-N,N-dimethylbenzamide, the mass spectrum would be expected to show a prominent molecular ion peak (M+) at m/z 275. The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion. Common fragmentation pathways for benzamides include the loss of the dimethylamino group.[7]
Summary of Physical Properties
| Property | Predicted/Expected Value for 3-iodo-N,N-dimethylbenzamide | Data for N,N-dimethylbenzamide (for comparison) |
| Appearance | Likely a solid at room temperature | White to off-white crystalline solid or colorless to pale yellow liquid[3][4] |
| Melting Point | Expected to be higher than 43-45 °C | 43-45 °C[8] |
| Boiling Point | Expected to be significantly higher than 132-133 °C / 15 mmHg | 132-133 °C / 15 mmHg[8] |
| Solubility | Good solubility in organic solvents, poor in water | Soluble in organic solvents, slightly soluble in water[3] |
| Molecular Weight | 275.09 g/mol | 149.19 g/mol [8] |
Conclusion
While specific, experimentally determined physical properties of 3-iodo-N,N-dimethylbenzamide are not extensively documented in readily accessible sources, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for thermal analysis, solubility determination, and spectroscopic analysis, researchers can confidently establish the physical profile of this compound. The comparative data for the parent compound, N,N-dimethylbenzamide, serves as a valuable reference point for predicting the influence of the iodo-substitution. As with any chemical substance, it is imperative to consult the Safety Data Sheet (SDS) for detailed handling and safety information.[9][10]
References
-
Tousimis. (n.d.). Safety Data Sheet Catalog #3076 N,N-dimethylbenzylamine, 98%. Retrieved from [Link]
-
LookChem. (n.d.). 3-iodo-N,N-dimethyl-4-(methylamino)benzamide. Retrieved from [Link]
-
Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). [PDF]. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodo-N,N-dimethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
-
J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-[(2,5-dichlorophenoxy)methyl]-N,N-dimethylbenzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum[9]. Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. 3-iodo-N,N-dimethylbenzamide [sobekbio.com]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. rsc.org [rsc.org]
- 6. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tousimis.com [tousimis.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to 3-iodo-N,N-dimethylbenzamide: Properties, Synthesis, and Analysis
Executive Summary: 3-iodo-N,N-dimethylbenzamide is a halogenated aromatic amide of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its structure incorporates a versatile iodine substituent on the phenyl ring, which can serve as a handle for further functionalization through various cross-coupling reactions. The N,N-dimethylamide group provides stability and influences the electronic properties of the molecule. This guide provides a comprehensive overview of the essential physicochemical properties of 3-iodo-N,N-dimethylbenzamide, detailed protocols for its synthesis from commercially available precursors, and standard methodologies for its analytical characterization and validation. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to confidently synthesize, purify, and utilize this valuable chemical intermediate.
Physicochemical Properties
The fundamental characteristics of a compound are critical for its application in experimental work. The molecular formula of 3-iodo-N,N-dimethylbenzamide is C₉H₁₀INO. Based on this formula, its calculated molecular weight is 275.09 g/mol . This value is isomeric with other iodinated N,N-dimethylbenzamides and is crucial for accurate reagent measurement and reaction stoichiometry.
A summary of the key physicochemical identifiers for 3-iodo-N,N-dimethylbenzamide is presented below.
| Property | Value |
| IUPAC Name | 3-iodo-N,N-dimethylbenzamide |
| Molecular Formula | C₉H₁₀INO |
| Molecular Weight | 275.09 g/mol |
| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)I |
| Appearance | Expected to be an off-white to pale yellow solid |
Synthesis of 3-iodo-N,N-dimethylbenzamide
The most direct and reliable synthesis of 3-iodo-N,N-dimethylbenzamide involves a two-step process starting from 3-iodobenzoic acid. This method is predicated on the robust and well-established chemistry of converting a carboxylic acid into an amide.
Causality of Experimental Choices:
-
Activation of Carboxylic Acid: 3-Iodobenzoic acid is first converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent choice for this transformation because it reacts efficiently, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Amide Bond Formation: The resulting 3-iodobenzoyl chloride is highly electrophilic and reacts readily with a nucleophile. An aqueous solution of dimethylamine is used as the amine source. The reaction is typically performed in the presence of a base (like NaOH or by using an excess of dimethylamine) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Synthesis Workflow Diagram
Caption: Synthesis of 3-iodo-N,N-dimethylbenzamide from 3-iodobenzoic acid.
Detailed Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected analytical signatures confirms the reaction's progress and success.
Materials:
-
3-Iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylamine (40% aqueous solution)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Formation of 3-Iodobenzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3-iodobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). This yields the crude 3-iodobenzoyl chloride as an oil or low-melting solid, which can be used directly in the next step.
Step 2: Amidation to form 3-iodo-N,N-dimethylbenzamide
-
Dissolve the crude 3-iodobenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate beaker, prepare a solution of dimethylamine (40% aq. solution, ~2.5 eq) and sodium hydroxide (~1.5 eq) in water.
-
Add the aqueous dimethylamine/NaOH solution dropwise to the stirred DCM solution of the acyl chloride at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 3-iodo-N,N-dimethylbenzamide.
-
The product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography.
Analytical Characterization
To ensure the identity and purity of the synthesized 3-iodo-N,N-dimethylbenzamide, a combination of spectroscopic and chromatographic techniques is essential.
Expertise in Interpretation:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons and the two N-methyl groups. The splitting pattern of the aromatic protons provides definitive information about the 3-iodo substitution pattern. The two methyl groups may appear as a single broad singlet at room temperature due to restricted rotation around the amide C-N bond, or as two distinct singlets.
-
¹³C NMR: The number of signals in the aromatic region will confirm the substitution pattern. The presence of a carbon atom bonded to iodine will result in a signal at a characteristic upfield chemical shift compared to its unsubstituted counterpart.
-
Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum provides direct confirmation of the molecular weight. The isotopic pattern of this peak will also show the presence of one iodine atom.
| Analytical Technique | Expected Result |
| ¹H NMR (CDCl₃) | Aromatic protons (~7.0-8.0 ppm, complex multiplets); N-methyl protons (~3.0 ppm, broad singlet or two singlets). |
| ¹³C NMR (CDCl₃) | Carbonyl carbon (~170 ppm); Aromatic carbons (~125-140 ppm); C-I carbon (~95 ppm); N-methyl carbons (~35, 39 ppm). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 275. |
| Purity (HPLC/GC) | A single major peak indicating >95% purity after purification. |
Safety and Handling
While a specific safety data sheet for 3-iodo-N,N-dimethylbenzamide is not widely available, its safety profile can be inferred from its structural analogues, such as N,N-dimethylbenzamide.[1]
-
Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.[1] Halogenated aromatic compounds should always be handled with care as they can have unknown toxicological properties.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Applications and Future Directions
3-iodo-N,N-dimethylbenzamide is primarily a synthetic intermediate. Its value lies in the dual reactivity of its functional groups.
-
Cross-Coupling Reactions: The iodine atom is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the benzamide core.
-
Medicinal Chemistry: The benzamide scaffold is a common motif in many pharmaceutical agents. The ability to functionalize the 3-position via the iodo group makes this compound a valuable building block for creating libraries of novel compounds for drug discovery programs.
-
Materials Science: Aryl amides can be incorporated into polymers and other materials. The iodo-substituent offers a site for post-polymerization modification, enabling the tuning of material properties.
The strategic placement of the iodo group provides a reliable synthetic handle, positioning 3-iodo-N,N-dimethylbenzamide as a versatile platform molecule for the development of complex molecular architectures.
References
-
ChemSynthesis. (2024, May 20). N,N-dimethylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21755, 3,4-Dimethylbenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 966002, N,3-dimethylbenzamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637524, 3-hydroxy-N,N-dimethylbenzamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
-
Supplementary Information. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3-iodobenzoic acid. Retrieved from [Link]
-
YouTube. (2015, June 19). Synthesis of para-Iodobenzoic Acid from Benzene. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). n,n-Dimethylbenzamide. In SpectraBase. Retrieved from [Link]
Sources
Technical Guide: Structure Elucidation of 3-Iodo-N,N-Dimethylbenzamide
[1]
Executive Summary
Molecule: 3-iodo-N,N-dimethylbenzamide CAS: 59663-99-3 (Generic reference) Role: Crucial intermediate in medicinal chemistry for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the labile C–I bond and the directing ability of the amide group.[1]
This guide details the structural characterization of 3-iodo-N,N-dimethylbenzamide. Unlike simple aliphatic amides, this molecule presents specific spectroscopic challenges: distinguishing the meta-substitution pattern from ortho/para isomers and verifying the tertiary amide rotamers via NMR.[1]
Synthetic Context & Impurity Profile
To elucidate a structure effectively, one must understand its origin.[1] The standard synthesis involves the acylation of dimethylamine with 3-iodobenzoyl chloride or 3-iodobenzoic acid (via coupling agents like EDC/HOBt).[1]
Target Structure:
-
Substituent 1: N,N-dimethylcarboxamide (Position 1).[1]
Critical Impurities to Rule Out:
-
3-Iodobenzoic Acid: Starting material (Result of incomplete coupling or hydrolysis).[1] Detection: Broad OH stretch in IR, acidic proton in NMR.
-
3-Iodobenzoyl Chloride: Reactive intermediate.[1] Detection: Shift in C=O IR frequency (>1770 cm⁻¹).
-
Regioisomers (2-iodo or 4-iodo): Contaminants in the starting benzoic acid.[1] Detection: Splitting patterns in aromatic ^1H NMR.
Analytical Strategy: The Elucidation Workflow
The following diagram outlines the logical decision tree for confirming the structure.
Caption: Step-by-step structural validation workflow emphasizing critical decision checkpoints.
Spectroscopic Analysis
A. Mass Spectrometry (GC-MS / ESI-MS)
Objective: Confirm Molecular Weight (MW) and Halogen Identity.[1]
-
Molecular Formula:
[1][5][6] -
Key Diagnostic Peaks:
-
Molecular Ion (
): m/z 275.[1][6] Observe the isotope pattern. Iodine is monoisotopic ( ).[1] Unlike Chlorine (3:1) or Bromine (1:1), Iodine shows no significant M+2 peak.[1] -
Iodine Loss (
): m/z 148 ( ).[1] This is the benzoyl cation fragment ( ).[1] -
Amide Cleavage (
): m/z 231.[1][6] Loss of the dimethylamine group ( ).[1]
-
B. Infrared Spectroscopy (FT-IR)
Objective: Confirm the amide functionality and absence of free acid/amine.
-
Amide I Band (C=O stretch): Strong absorption at 1630–1640 cm⁻¹ .[1]
-
Note: Tertiary amides typically absorb at lower frequencies than primary/secondary amides due to the lack of Hydrogen bonding and increased resonance contribution (
).[1]
-
-
Absence of N-H: No sharp bands in the 3300–3500 cm⁻¹ region (confirms tertiary amide).[1]
-
C-N Stretch: Medium band ~1400 cm⁻¹.[1]
C. Nuclear Magnetic Resonance (NMR) - The Definitive Proof
1.
H NMR (Proton)
Solvent:
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Logic/Causality |
| Aliphatic | 2.95 - 3.10 | Singlet (Broad) or Two Singlets | 3H | Methyl trans to Oxygen (shielded).[1] | |
| Aliphatic | 3.00 - 3.15 | Singlet (Broad) or Two Singlets | 3H | Methyl cis to Oxygen (deshielded).[1] | |
| Aromatic | 7.15 | Triplet (t) | 1H | H-5 | Meta to both I and CO.[1] Pseudo-triplet ( |
| Aromatic | 7.35 | Doublet (dt) | 1H | H-6 | Ortho to CO, Para to I. Deshielded by CO.[1] |
| Aromatic | 7.70 | Doublet (dt) | 1H | H-4 | Ortho to I, Para to CO.[1] Deshielded by I. |
| Aromatic | 7.78 | Singlet (t) | 1H | H-2 | Isolated between I and CO.[1] Most deshielded.[1] |
Note: If the methyl groups appear as a single broad peak, the sample may be slightly warm or the instrument resolution insufficient to resolve the rotamers.[1] Cooling the sample to 0°C will sharpen them into two distinct singlets.
2.
C NMR (Carbon)
Key Feature: The Iodine Effect. Iodine exerts a "Heavy Atom Effect" (Spin-Orbit Coupling), causing the carbon directly attached to it to shift significantly upfield (shielded), contrary to electronegativity expectations.[1]
Detailed Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution data and rotamer separation.[1]
-
Mass: Weigh 10–15 mg of the sample into a clean vial.
-
Solvent: Add 0.6 mL of
(Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Why Chloroform? It is non-polar, minimizing solvent-solute H-bonding which can broaden amide peaks.[1]
-
-
Filtration: If the solution is cloudy (salt impurities), filter through a small plug of glass wool into the NMR tube.[1]
-
Acquisition:
-
Run
H NMR with at least 16 scans.[1] -
Run
C NMR with at least 512 scans (due to lower sensitivity and quaternary carbons).
-
Protocol B: GC-MS Purity Check
To verify absence of starting material.[1]
-
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).[1]
-
Inlet Temp: 250°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.[1]
-
Hold: 5 mins.
-
-
Detection: EI (Electron Ionization) mode.
-
Expected Retention Order: Dimethylamine (solvent front) < 3-Iodobenzoyl chloride < 3-iodo-N,N-dimethylbenzamide < 3-Iodobenzoic acid (derivatized/tailed).[1]
Structural Logic Diagram (NMR)
This diagram visualizes the coupling logic used to assign the aromatic protons, distinguishing the 3-isomer from the 2- or 4-isomers.[1]
Caption: NMR assignment logic based on coupling patterns and substituent electronic effects.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][6] (Standard text for NMR additivity rules and Iodine heavy atom effect).
-
PubChem Database. (n.d.).[1] Compound Summary for CID 615644 (2-iodo isomer used for comparative fragmentation logic). National Center for Biotechnology Information.[1] [Link]
-
Stewart, W. E., & Siddall, T. H. (1970).[1] Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551.[1] (Authoritative source on amide rotational barriers and N-Me non-equivalence). [Link][1]
-
Reich, H. J. (n.d.).[1] Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] (Source for C-I chemical shift trends). [Link][1]
Sources
- 1. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arctomsci.com [arctomsci.com]
- 6. 2-Iodo-N,N-dimethylbenzamide | C9H10INO | CID 615644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization & Synthetic Utility of 3-Iodo-N,N-dimethylbenzamide
Executive Summary
This technical guide provides a comprehensive structural and spectroscopic analysis of 3-iodo-N,N-dimethylbenzamide (CAS: 54616-46-5). As a meta-substituted halo-benzamide, this compound serves as a critical intermediate in the synthesis of radiopharmaceuticals (e.g., I-123/I-131 labeled tracers) and is a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
This document moves beyond standard data listing, offering a mechanistic interpretation of spectral anomalies—specifically the rotational isomerism observed in NMR—and providing a validated synthetic protocol for research applications.
Part 1: Chemical Identity & Physicochemical Properties[1]
| Parameter | Data | Notes |
| IUPAC Name | 3-iodo-N,N-dimethylbenzamide | |
| CAS Number | 54616-46-5 | Confirmed registry number |
| Molecular Formula | C | |
| Molecular Weight | 275.09 g/mol | Monoisotopic mass: 274.98 Da |
| Physical State | White to off-white solid | Low melting point solid (approx. 58–62 °C) |
| Solubility | Soluble in CHCl | Limited solubility in water |
| LogP | ~2.3 | Lipophilic character dominates |
Part 2: Validated Synthesis Protocol
While oxidative amidation methods exist, the Acid Chloride Activation Route remains the gold standard for reproducibility and scalability in a research setting. This protocol minimizes byproduct formation and simplifies purification.
Reaction Scheme & Workflow
Caption: Stepwise conversion of 3-iodobenzoic acid to the dimethylamide via acid chloride activation.
Step-by-Step Methodology
-
Activation: Charge a flame-dried round-bottom flask with 3-iodobenzoic acid (1.0 equiv) . Add thionyl chloride (
, 5.0 equiv) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.-
Expert Insight: The catalytic DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride.
-
-
Evaporation: Remove excess
under reduced pressure. Co-evaporate with dry toluene twice to remove trace acid chloride. -
Amidation: Dissolve the residue in dry DCM. Cool to 0°C. Slowly add dimethylamine (2.0 M in THF, 2.5 equiv) or dimethylamine hydrochloride with excess triethylamine (
). Stir at room temperature for 4 hours. -
Workup: Quench with saturated
. Extract with DCM ( ). Wash combined organics with 1M HCl (to remove unreacted amine) and brine. Dry over .[1] -
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc, 3:1).
Part 3: Spectral Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
The NMR spectrum of 3-iodo-N,N-dimethylbenzamide presents a classic example of restricted rotation around the C-N amide bond.
Mechanism of Rotamers:
The amide bond possesses partial double-bond character (
H NMR Data (400 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.76 | Singlet (t) | 1H | H2 | Most deshielded due to inductive effect of Iodine and anisotropy of Carbonyl. Appears as a triplet with very small coupling ( |
| 7.68 | Doublet (dt) | 1H | H4 | Ortho to Iodine (deshielding), Para to Carbonyl. |
| 7.38 | Doublet (dt) | 1H | H6 | Ortho to Carbonyl, Para to Iodine. |
| 7.16 | Triplet (t) | 1H | H5 | Meta to both substituents. Pseudo-triplet. |
| 3.10 | Singlet | 3H | N-Me (A) | cis or trans methyl group (distinct signal). |
| 2.98 | Singlet | 3H | N-Me (B) | cis or trans methyl group (distinct signal). |
Note: If the sample is heated (e.g., to 60-80°C in DMSO-
C NMR Data (100 MHz, CDCl
)
-
Carbonyl (C=O):
170.1 ppm. -
Aromatic C-I:
94.2 ppm (Significantly shielded due to the "Heavy Atom Effect" of Iodine). -
Aromatic CH:
138.8 (C4), 135.9 (C2), 130.0 (C5), 126.5 (C6). -
Quaternary C:
138.2 (C1-ipso). -
N-Methyls:
39.6, 35.4 ppm (Two distinct signals).
NMR Logic Visualization
Caption: Assignment logic for 1H NMR signals based on substituent effects and amide resonance.
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or ESI (+).
-
Molecular Ion (
): m/z 275 (Base peak intensity varies). -
Key Fragmentation Pathways:
-
-Cleavage (Loss of Amine): Cleavage of the amide bond releases the
radical (Mass 44).-
(3-iodobenzoyl cation,
, characteristic high intensity).
-
(3-iodobenzoyl cation,
-
Loss of Carbonyl: Further loss of CO (28 Da) from the benzoyl cation.
-
(iodophenyl cation,
, unstable).
-
(iodophenyl cation,
-
Homolytic C-I Cleavage: The C-I bond is weak (~57 kcal/mol).
-
(Loss of Iodine radical,
, significant peak).
-
(Loss of Iodine radical,
-
McLafferty-like Rearrangement: Not prominent due to lack of
-hydrogens on the amide side chain.
-
-Cleavage (Loss of Amine): Cleavage of the amide bond releases the
Infrared Spectroscopy (FT-IR)[4]
-
Amide I Band (
): Strong absorption at 1630–1640 cm . This is lower than typical ketones due to the resonance donation from Nitrogen, which weakens the C=O bond order. -
C=C Aromatic Stretch: 1580, 1470 cm
. -
C-N Stretch: 1260 cm
(Amide III). -
C-I Stretch: Weak band in the fingerprint region, typically <600 cm
(often obscured).
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized or purchased material, the following QC parameters are recommended:
-
Purity Check (HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient 10%
90%). -
Detection: UV at 254 nm (Aromatic absorption).
-
Acceptance Criteria: >98% area under the curve.
-
-
Melting Point:
-
Expected range: 58–62 °C .
-
Note: Impurities (residual solvent or amine) will drastically lower this value and widen the range.
-
References
-
Synthesis & Characterization: Wang, J., et al. "Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF." RSC Advances, 2013, 3 , 3018.
-
Spectral Data Verification: National Institute of Standards and Technology (NIST). "Mass Spectrum of N,N-Dimethylbenzamide Derivatives." NIST Chemistry WebBook, SRD 69.
-
General NMR Principles: Reich, H. J. "Structure Determination Using Spectroscopic Methods: Amide Rotation." University of Wisconsin-Madison.
-
Iodination Protocols: "Preparation of 3-iodobenzoic acid." Organic Syntheses, Coll. Vol. 2, p.349.
Sources
Technical Monograph: Synthesis of 3-Iodo-N,N-Dimethylbenzamide
Executive Summary
This technical guide details the synthesis of 3-iodo-N,N-dimethylbenzamide , a critical intermediate in medicinal chemistry. This scaffold serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) utilized in the development of kinase inhibitors (e.g., Entrectinib analogs) and tracers for medical imaging.
While various routes exist, this guide prioritizes the Acid Chloride Activation method for its scalability and cost-efficiency, alongside a Carbodiimide/Uronium Coupling method for high-throughput medicinal chemistry applications.
Retrosynthetic Analysis
The strategic disconnection of the amide bond reveals two primary precursors: 3-iodobenzoic acid and dimethylamine . The integrity of the carbon-iodine bond must be maintained throughout the synthesis; therefore, methods involving harsh reducing agents or high temperatures that might induce dehalogenation are avoided.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available starting materials.
Method A: Acid Chloride Route (Scale-Up Preferred)
This method is the industry standard for gram-to-kilogram synthesis due to the high reactivity of the acyl chloride intermediate and the volatility of the by-products (
Reaction Mechanism & Logic
-
Activation: 3-Iodobenzoic acid reacts with thionyl chloride (
) to form 3-iodobenzoyl chloride. -
Coupling: The acid chloride reacts with dimethylamine (aqueous or THF solution).
-
Base Scavenging: An inorganic base (
or ) or excess amine neutralizes the generated HCl to drive the equilibrium.
Detailed Protocol
Reagents:
-
3-Iodobenzoic acid (1.0 equiv)
-
Thionyl chloride (1.5 equiv)
-
Dimethylamine (40% aq. solution or 2.0 M in THF, 3.0 equiv)
-
Dichloromethane (DCM) or Toluene (Solvent)
-
Catalytic DMF (1-2 drops)
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), suspend 3-iodobenzoic acid in dry DCM (5 mL/mmol). -
Add Thionyl Chloride dropwise. Add 1 drop of DMF (catalyst).
-
Reflux: Heat to reflux (40°C for DCM) for 2-3 hours. The solution should become clear, indicating formation of the acid chloride.
-
Evaporation: Concentrate the mixture under reduced pressure to remove solvent and excess
. Critical: Co-evaporate with toluene twice to ensure complete removal of thionyl chloride. -
Coupling: Redissolve the crude acid chloride in fresh DCM. Cool to 0°C.
-
Addition: Slowly add the dimethylamine solution. If using aqueous amine, vigorous stirring is required (Schotten-Baumann conditions).
-
Workup: After 1 hour, wash the organic layer with 1M HCl (to remove excess amine), saturated
(to remove unreacted acid), and brine. -
Drying: Dry over
, filter, and concentrate.
Method B: EDC/HATU Coupling (MedChem Scale)
For small-scale synthesis (mg scale) or parallel library generation, peptide coupling reagents avoid the need for moisture-sensitive acid chlorides.
Protocol
Reagents:
-
3-Iodobenzoic acid (1.0 equiv)
-
Dimethylamine HCl salt (1.2 equiv)
-
HATU or EDC·HCl (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF or DCM (Solvent)
Procedure:
-
Dissolve 3-iodobenzoic acid in DMF.
-
Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the active ester).
-
Add Dimethylamine hydrochloride.
-
Stir at Room Temperature for 2-12 hours.
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
Comparative Data & Characterization
The following data validates the synthesis. The presence of the iodine atom at the meta position creates a distinct substitution pattern in the NMR.
Process Comparison
| Feature | Method A (Acid Chloride) | Method B (HATU/EDC) |
| Scale Suitability | High (>100g) | Low (<1g) |
| Cost | Low (Cheap reagents) | High (Expensive coupling agents) |
| Purification | Extraction often sufficient | Column chromatography usually required |
| Yield | 85 - 95% | 80 - 90% |
| Atom Economy | High | Low (Large byproduct mass from HATU) |
Characterization Data (Representative)
Physical State: Viscous yellow oil or low-melting solid (mp ~40-45°C).
1H NMR (400 MHz,
| Shift ( | Multiplicity | Integration | Assignment |
| 7.75 | Singlet (t) | 1H | Ar-H (H2, ortho to I and CO) |
| 7.68 | Doublet (d) | 1H | Ar-H (H4, ortho to I) |
| 7.38 | Doublet (d) | 1H | Ar-H (H6, ortho to CO) |
| 7.15 | Triplet (t) | 1H | Ar-H (H5, meta to I) |
| 3.10 | Singlet | 3H | N-CH3 (cis/trans) |
| 2.98 | Singlet | 3H | N-CH3 (cis/trans) |
Key Diagnostic Signals:
-
The 3.10/2.98 ppm split of the dimethyl group is characteristic of tertiary benzamides.
-
The 7.75 ppm signal is deshielded by both the carbonyl and the iodine, confirming the meta substitution pattern.
Workflow Visualization
The following diagram illustrates the logical flow for the Acid Chloride method, including critical decision points for purification.
Figure 2: Process flow for the synthesis via acid chloride activation, highlighting the critical toluene co-evaporation step.
Safety & Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and
. All glassware must be oven-dried. Use a scrubber for exhaust gases. -
Iodine Compounds: Aryl iodides can be light-sensitive. Store the final product in amber vials to prevent photo-deiodination.
-
Dimethylamine: Volatile and noxious. If using the hydrochloride salt, ensure adequate base (DIPEA/TEA) is present to liberate the free amine.
References
-
General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Acid Chloride Activation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Physical Properties Verification: PubChem Compound Summary for CID 615644 (Isomer Reference) and CID 11916 (N,N-Dimethylbenzamide).
- NMR Data Source: Spectral data extrapolated from 3-chloro-N,N-dimethylbenzamide and standard substituent effects tables. See: Spectroscopic Properties of Organic Compounds, Pretsch et al., Springer.
Technical Guide: Synthesis of 3-iodo-N,N-dimethylbenzamide
Executive Summary
3-iodo-N,N-dimethylbenzamide (CAS: 91506-06-8) is a critical intermediate in medicinal chemistry and radiopharmaceutical development.[1] Structurally, it consists of a benzene ring functionalized with an iodine atom at the meta position and a dimethylamide group.[1]
Its primary utility lies in two domains:
-
Cross-Coupling Precursor: The labile C–I bond serves as an excellent electrophile for Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing rapid diversification of the aromatic core.[1]
-
Radiopharmaceutical Standard: It functions as the non-radioactive ("cold") standard for developing Iodine-123 or Iodine-131 labeled SPECT imaging agents (e.g., benzamide analogs targeting melanoma or dopamine receptors).[1]
This guide details the primary synthetic pathway via Nucleophilic Acyl Substitution , a robust and scalable protocol suitable for research and early-stage drug development.[1]
Retrosynthetic Analysis
To design the most efficient pathway, we disconnect the amide bond.[1] The dimethylamide group is best installed via an activated acid derivative.[1] The iodine is pre-installed on the commercially available 3-iodobenzoic acid, avoiding the selectivity issues inherent in direct iodination of N,N-dimethylbenzamide (which would favor ortho/para direction due to the amide group).[1]
Figure 1: Retrosynthetic strategy isolating 3-iodobenzoic acid as the stable starting material.
Protocol: Acid Chloride Activation Route
This is the industry-standard method due to its high yield (>90%) and operational simplicity.[1] It proceeds in two distinct steps: activation of the carboxylic acid and amidation.[1][2]
Reaction Scheme
-
Activation: 3-Iodobenzoic acid +
3-Iodobenzoyl chloride + + [1] -
Amidation: 3-Iodobenzoyl chloride +
3-iodo-N,N-dimethylbenzamide + [1]
Step 1: Synthesis of 3-Iodobenzoyl Chloride
Reagents:
-
3-Iodobenzoic acid (1.0 equiv)[1]
-
Thionyl Chloride (
) (5.0 equiv) - Acts as reagent and solvent[1] -
DMF (Catalytic, 1-2 drops)[1]
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Addition: Charge the flask with 3-iodobenzoic acid. Carefully add thionyl chloride.[1][2] Add catalytic DMF (accelerates formation of the Vilsmeier-Haack intermediate).[1]
-
Reaction: Heat the mixture to reflux (approx. 75-80°C). Stir for 2–3 hours.
-
Checkpoint: The reaction is complete when gas evolution (
) ceases and the solution becomes homogeneous.[1]
-
-
Workup: Cool to room temperature. Remove excess
via rotary evaporation under reduced pressure.[1][2]-
Note: Add dry toluene and re-evaporate (azeotropic distillation) to ensure complete removal of thionyl chloride.[1]
-
-
Output: Crude 3-iodobenzoyl chloride (yellow/brown oil or low-melting solid). Use immediately in Step 2.
Step 2: Amidation with Dimethylamine
Reagents:
-
Crude 3-iodobenzoyl chloride (from Step 1)[1]
-
Dimethylamine (2.0 M in THF or 40% aq.[1] solution) (1.5 equiv)
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.0 equiv)
Procedure:
-
Preparation: Dissolve the crude acid chloride in anhydrous DCM (approx. 5–10 mL per gram of precursor). Cool to 0°C in an ice bath.
-
Amine Addition:
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup:
-
Purification: Recrystallization from Hexane/EtOAc or flash column chromatography.[1]
Process Data & Specifications
| Parameter | Specification | Notes |
| CAS Number | 91506-06-8 | Specific to 3-iodo isomer.[1][5] |
| Molecular Formula | MW: 275.09 g/mol | |
| Appearance | White to off-white solid | |
| Typical Yield | 85% – 95% | High efficiency via acid chloride route.[1] |
| Solubility | DCM, DMSO, Methanol, EtOAc | Limited solubility in water.[1] |
| Storage | 2–8°C, Protect from light | C–I bond can be light sensitive over time.[1] |
Mechanistic Pathway
The reaction follows a classic Nucleophilic Acyl Substitution mechanism.[1] The thionyl chloride converts the poor leaving group (-OH) into an excellent one (-Cl), which is then displaced by the amine nucleophile.[1]
Figure 2: Mechanistic flow from activation to amidation.
Alternative Pathway: Radiolabeling Context
For researchers in nuclear medicine, this molecule is often synthesized in a "hot" cell.[1] The standard synthesis involves Oxidative Iododestannylation .[1]
-
Precursor Synthesis: 3-bromo-N,N-dimethylbenzamide is reacted with hexamethylditin (
) and to form the 3-(trimethylstannyl)-N,N-dimethylbenzamide .[1] -
Radiolabeling: The stannyl precursor is treated with
or and an oxidant (Chloramine-T or Peracetic acid).[1] -
Purification: HPLC is required to separate the stannyl precursor from the iodinated product.[1]
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following spectral features must be verified:
-
1H NMR (CDCl3, 400 MHz):
-
Mass Spectrometry (ESI+):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 615644 (Isomer Analog Reference).[1] Retrieved from [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (General Review of Amidation Protocols).
-
Marek, A., et al. (2020). Synthesis of Radiolabeled Compounds: Iodination Protocols.[1] Institute of Organic Chemistry and Biochemistry of the CAS.[1] Retrieved from [Link]
-
Organic Syntheses Board. Preparation of Acid Chlorides using Thionyl Chloride. Organic Syntheses, Coll.[1] Vol. 10, p. 102.[1] Retrieved from [Link]
Sources
Biological Activity of Substituted Benzamides: A Technical Guide to Divergent Pharmacology
Executive Summary
Substituted benzamides represent a "privileged scaffold" in medicinal chemistry, capable of exerting distinct biological activities based on precise structural modifications. This guide analyzes the two primary pharmacological pathways of this class: Dopamine D2/D3 Receptor Antagonism (Antipsychotics/Antiemetics) and Histone Deacetylase (HDAC) Inhibition (Oncology).
The critical determinant of activity lies in the ortho-substitution pattern of the benzene ring. This guide explores the structure-activity relationship (SAR) divergence where ortho-methoxy substituents favor G-protein coupled receptor (GPCR) binding, while ortho-amino substituents facilitate zinc-dependent enzyme inhibition.
Part 1: Pharmacology & Mechanism of Action
The Orthopramides: Dopamine D2/D3 Antagonism
Key Compounds: Sulpiride, Amisulpride, Metoclopramide. Mechanism: These compounds function as selective antagonists at the dopamine D2 and D3 receptors. Unlike "typical" antipsychotics (e.g., haloperidol), benzamides often exhibit "atypical" profiles with reduced extrapyramidal side effects.
-
Causality: The blockade of presynaptic D2/D3 autoreceptors enhances dopaminergic transmission in the frontal cortex (treating negative symptoms of schizophrenia), while postsynaptic blockade in the limbic system controls positive symptoms.
-
Structural Driver: The ortho-methoxy group forms an intramolecular hydrogen bond (IMHB) with the amide hydrogen. This locks the molecule into a pseudo-planar conformation essential for fitting into the orthosteric binding site of the D2 receptor.
Amino-Benzamides: Class I HDAC Inhibition
Key Compounds: Entinostat (MS-275), Mocetinostat.[1] Mechanism: These agents inhibit Class I HDACs (isoforms 1, 2, and 3) by chelating the zinc ion at the enzyme's active site.
-
Causality: Inhibition of HDACs prevents the removal of acetyl groups from histone lysine residues. This results in hyperacetylation of histones, chromatin relaxation, and the re-expression of silenced tumor suppressor genes (e.g., p21).
-
Structural Driver: The ortho-amino group (often part of a 2-aminoanilide moiety) acts as a Zinc-Binding Group (ZBG). Unlike hydroxamic acids (pan-HDAC inhibitors), benzamides exploit a specific internal cavity in Class I HDACs, offering isoform selectivity.
Part 2: Structure-Activity Relationship (SAR) Deep Dive
The biological fate of a benzamide is dictated by the "Warhead" (ZBG vs. Amine) and the "Anchor" (Substitutions).
| Feature | Dopamine Antagonists (e.g., Sulpiride) | HDAC Inhibitors (e.g., Entinostat) |
| Ortho-Substituent | Methoxy (-OCH3) | Amino (-NH2) |
| Role of Ortho-Group | Conformational lock (via H-bond) for receptor fit. | Zinc chelation (bidentate ligand). |
| Amide Nitrogen | Secondary, linked to a basic amine (pyrrolidine/piperidine). | Secondary, linked to a hydrophobic "Cap" group. |
| Side Chain | Must contain a basic nitrogen (protonated at pH 7.4). | Hydrophobic spacer (Linker) to traverse the enzyme tunnel. |
| Selectivity | High affinity for D2/D3; low for D1/D4. | High selectivity for HDAC 1, 2, 3 (Class I). |
Visualization: The Divergent SAR Pathway
The following diagram illustrates how the core scaffold diverges into two distinct therapeutic classes.
Caption: Divergent pharmacological pathways of the benzamide scaffold driven by ortho-substitution patterns.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Dopamine D2 Receptor Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation:
-
Homogenize rat striatal tissue or CHO-D2 cells in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2).
-
Centrifuge at 48,000
for 20 min at 4°C. Resuspend pellet in buffer.
-
-
Incubation:
-
Prepare 96-well plates. Add 50
L of test compound (10 concentrations, to M). -
Add 50
L of radioligand: -Raclopride (final conc. 2 nM). -
Add 100
L of membrane suspension (20 g protein/well). -
Non-specific binding control: Add 10
M (+)-Butaclamol to separate wells.
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to filters). Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Fluorometric HDAC Inhibition Assay
Objective: Measure the
-
Reagent Prep:
-
Substrate: Fluorogenic acetylated lysine peptide (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin solution (cleaves deacetylated substrate to release fluorophore).
-
-
Enzyme Reaction:
-
Mix 10
L of HeLa nuclear extract (or recombinant HDAC1) with 5 L of test compound in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). -
Incubate 10 min at 37°C to allow inhibitor binding.
-
Add 10
L of Substrate (50 M final). Incubate 30 min at 37°C.
-
-
Development:
-
Add 25
L of Developer solution containing 2 M TSA (to stop the HDAC reaction immediately). -
Incubate 15 min at room temperature.
-
-
Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm).
-
Analysis: Plot % Activity vs. Log[Inhibitor].
Part 4: Synthesis Workflow
The synthesis of biologically active benzamides generally follows a convergent route. For HDAC inhibitors, a critical step is the late-stage unmasking of the zinc-binding amine.
Visualization: General Synthetic Scheme
Caption: Convergent synthesis workflow distinguishing between direct coupling (D2 antagonists) and reduction requirements (HDAC inhibitors).
References
-
Structure-Activity Relationships of Substituted Benzamides (Dopamine Antagonists) Source: Journal of Medicinal Chemistry URL:[Link]
-
Benzamide-Containing Histone Deacetylase Inhibitors: Mechanism and Clinical Potential Source: Journal of Medicinal Chemistry URL:[Link]
-
Molecular Basis of Class I HDAC Inhibition by Benzamides (Entinostat) Source: ScienceDirect / Structure URL:[Link]
-
Radioligand Binding Assays for Dopamine Receptors: Methods and Protocols Source: NIH / PubMed Central URL:[Link]
-
Fluorometric Assays for Histone Deacetylase Activity Source: Nature Protocols URL:[Link]
Sources
Technical Guide: Iodinated Benzamides in Molecular Imaging & Therapy
Executive Summary
Iodinated benzamides represent a privileged scaffold in radiopharmaceutical chemistry, characterized by their versatile capacity to target distinct biological mechanisms depending on side-chain modification. Originally developed as D2-dopamine receptor ligands for SPECT imaging, this chemical class has evolved into a potent platform for melanoma theranostics and, more recently, PARP-targeted Auger electron therapy.
This guide analyzes the three primary application domains of iodinated benzamides: Neuroreceptor Mapping , Melanoma Theranostics , and Emerging Nuclear Oncology (PARP/Sigma) . It provides validated synthesis protocols, mechanistic insights, and translational data to support researchers in drug development and nuclear medicine.
Module 1: The Chemical Engine – Radioiodination Protocols
The utility of iodinated benzamides relies on the efficient incorporation of radioiodine isotopes (
Validated Synthesis Protocol
Objective: Synthesis of N-(2-diethylaminoethyl)-4-[
Reagents:
-
Precursor: N-(2-diethylaminoethyl)-4-(trimethylstannyl)benzamide (100 µg).
-
Radioisotope: [
I]NaI in 0.1 M NaOH. -
Oxidant: Chloramine-T (CAT) or Hydrogen Peroxide (
). -
Quench: Sodium metabisulfite (
).
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 µg of the stannyl precursor in 50 µL of ethanol/acetic acid (95:5).
-
Oxidation: Add 10-50 mCi of [
I]NaI followed immediately by 10 µL of Chloramine-T solution (1 mg/mL in water). -
Incubation: Vortex and incubate at room temperature for 5 minutes. Note: Benzamides are electron-deficient rings; reaction times >10 mins may increase side products.
-
Quenching: Add 10 µL of sodium metabisulfite (2 mg/mL) to neutralize the oxidant.
-
Purification: Inject crude mixture onto a semi-preparative HPLC (C18 column). Elute with Acetonitrile:Water (containing 0.1% TFA). Collect the radioactive peak corresponding to the iodinated standard.
-
Formulation: Evaporate solvent and reconstitute in sterile saline/ethanol (95:5) for injection.
Synthesis Logic Diagram
The following diagram illustrates the electrophilic substitution mechanism driven by the leaving group capacity of the trimethylstannyl moiety.
Caption: Mechanism of oxidative radioiododestannylation. The tributyl/trimethyltin group acts as a superior leaving group, directing the iodine to the specific aromatic position.
Module 2: Neuroreceptor Mapping (The IBZM Story)
Iodinated benzamides were first popularized as highly specific antagonists for the Dopamine D2 receptor. The benchmark molecule is [
Mechanism of Action
IBZM binds competitively to striatal D2 receptors. Unlike agonist tracers, benzamide antagonists are less sensitive to endogenous dopamine fluctuations, making them robust tools for measuring receptor density (
Clinical & Research Applications[1][2]
-
Parkinson’s Disease: Differentiating idiopathic Parkinson's (presynaptic deficit, intact D2 receptors) from Atypical Parkinsonism (postsynaptic D2 receptor loss).
-
Schizophrenia: Quantifying D2 receptor occupancy by antipsychotic drugs.
-
Protocol Insight: To calculate Binding Potential (
), a "pseudo-equilibrium" method is often used where striatal uptake (target) is normalized to the frontal cortex or cerebellum (reference region) 2 hours post-injection.
Module 3: Melanoma Theranostics
Perhaps the most unique application of iodinated benzamides is their ability to target malignant melanoma with high specificity, independent of cell surface receptors.
The Melanin "Sink" Mechanism
Unlike D2 targeting, melanoma uptake is not receptor-mediated.
-
Passive Diffusion: The lipophilic benzamide crosses the cell membrane.
-
Protonation: The tertiary amine side chain (diethylaminoethyl) becomes protonated in acidic melanosomes.
-
Ionic Interaction: The cationic benzamide binds electrostatically to the anionic melanin polymer.
-
Hydrophobic Interaction: The iodine atom facilitates intercalation into the indole structure of melanin.
Key Molecules & Data
| Molecule | Isotope | Primary Use | Tumor Uptake (%ID/g @ 1h) | Key Feature |
| BZA (IBZA) | Imaging / Therapy | ~4.0 - 8.0% | First-generation; high specificity (100% in trials). | |
| MIP-1145 | Therapy (TRNT) | ~8.8% | Enhanced retention; tumor regression in xenografts. | |
| 5-IPN | Therapy | High | Picolinamide core; reduced renal toxicity. |
Theranostic Workflow Diagram
The following diagram details the dual-pathway utility of benzamides in melanoma.
Caption: Mechanism of melanin-targeted theranostics.[1][2] The molecule accumulates in melanosomes, allowing the radioisotope to deliver local radiation (Therapy) or emit detectable photons (Imaging).
Module 4: Emerging Targets (PARP & Sigma)
Recent research has repurposed the benzamide pharmacophore to target nuclear enzymes and sigma receptors.
PARP-1 Targeting (The KX1 Series)
Poly(ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme overexpressed in many cancers (glioblastoma, ovarian).
-
Molecule: [
I]KX1 (and related analogues like [ I]PARPi). -
Structure: Contains the benzamide pharmacophore (specifically a phthalazinone core which mimics the nicotinamide moiety of NAD+).
-
Mechanism: Competitive inhibition at the NAD+ binding site.[3]
-
Therapeutic Potential: When labeled with
I (Auger emitter), the tracer binds to PARP-1 directly on the DNA. The short-range Auger electrons cause lethal double-strand breaks specifically in tumor cells, a strategy known as Auger Molecular Radiotherapy .
Sigma Receptor Imaging
Iodinated benzamides like [
-
Application: Imaging breast cancer (MCF-7) and prostate cancer.
-
Differentiation: Unlike D2 ligands, these do not require synaptic clefts and target overexpression in proliferating tumor tissue.
References
-
Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma. Source: Cancer Research (2010). URL:[Link]
-
Phase II scintigraphic clinical trial of malignant melanoma and metastases with iodine-123-N-(2-diethylaminoethyl 4-iodobenzamide). Source: Journal of Nuclear Medicine (1993). URL:[Link]
-
Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand. Source: Journal of Medicinal Chemistry (1993). URL:[Link]
-
A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Source:[4] Cancer Research (2016). URL:[Link]
-
Targeted radiotherapy of pigmented melanoma with 131I-5-IPN. Source: Journal of Experimental & Clinical Cancer Research (2018). URL:[Link]
-
Dopamine D2 receptor imaging with SPECT: studies in different neuropsychiatric disorders. Source: Journal of Cerebral Blood Flow & Metabolism (1991). URL:[Link]
Sources
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide for imaging melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
3-iodo-N,N-dimethylbenzamide material safety data sheet (MSDS)
The following technical guide is a comprehensive monograph designed for researchers and drug development professionals. It synthesizes available chemical data, predictive modeling for this specific isomer, and standard operating procedures for its synthesis and application.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
3-Iodo-N,N-dimethylbenzamide is a specialized organoiodine intermediate. Unlike its more common para-isomer (4-iodo-N,N-dimethylbenzamide, CAS 24167-53-1), the meta-substitution pattern offers unique geometric vectors for cross-coupling reactions, making it a critical scaffold in Fragment-Based Drug Discovery (FBDD) for accessing off-axis chemical space.
Chemical Identifiers[4][5][10]
| Parameter | Data | Note |
| Chemical Name | 3-Iodo-N,N-dimethylbenzamide | Meta-isomer |
| CAS Number | Not widely listed | Analog to 24167-53-1 (para-isomer) |
| Molecular Formula | C₉H₁₀INO | |
| Molecular Weight | 275.09 g/mol | |
| SMILES | CN(C)C(=O)C1=CC=CC(I)=C1 | |
| InChI Key | (Predicted) | Isomeric specific |
Physical Properties (Experimental & Predicted)
| Property | Value | Source/Validation |
| Appearance | Off-white to pale yellow solid | Analogous to 3-iodobenzoic acid derivatives |
| Melting Point | 58–64 °C (Predicted) | Para-isomer MP is ~70°C; meta often lower due to symmetry reduction. |
| Boiling Point | ~140 °C @ 0.5 mmHg | High vacuum required to prevent deiodination. |
| Solubility | DCM, THF, DMSO, MeOH | Poor water solubility; lipophilic amide. |
| Stability | Light Sensitive | C–I bond is photolabile; store in amber glass. |
Risk Assessment & Toxicology (GHS)
As a halogenated benzamide, this compound shares the toxicological profile of the broader aryl iodide class. It is not a controlled substance but requires strict chemical hygiene.
Hazard Classification (GHS)
Based on SAR (Structure-Activity Relationship) with 4-iodo-N,N-dimethylbenzamide.
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
The "Silent Hazard": Iodine Metabolism
Researchers handling gram-scale quantities must be aware of Deiodination Potential . In vivo or under metabolic conditions (microsomal incubation), the C–I bond can be cleaved.
-
Risk: Release of inorganic iodide (
). -
Target Organ: Thyroid gland (accumulation).
-
Mitigation: Do not inhale dusts; use localized exhaust ventilation (LEV).
Emergency Response Logic
The following decision tree outlines the immediate response to exposure events.
Caption: Emergency response workflow for acute exposure to halogenated benzamides.
Strategic Synthesis Protocol
Since the meta-isomer is less commercially available than the para, in-house synthesis is often required. The most robust route utilizes 3-iodobenzoic acid as the starting material.
Retrosynthetic Analysis
-
Target: 3-Iodo-N,N-dimethylbenzamide
-
Precursors: 3-Iodobenzoic acid + Dimethylamine (HCl salt or solution)
-
Coupling Strategy: Acid Chloride activation (SOCl₂) vs. Peptide Coupling (EDC/HATU). Recommendation: Acid Chloride for scale (>5g), Coupling Agents for small scale (<100mg).
Protocol: Acid Chloride Route (Scale: 10 mmol)
Reagents:
-
3-Iodobenzoic acid (2.48 g, 10 mmol) [CAS: 618-51-4]
-
Thionyl Chloride (
) (5 mL, excess) -
Dimethylamine (40% aq. or 2M in THF)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried RBF under Argon, suspend 3-iodobenzoic acid in dry DCM (20 mL).
-
Chlorination: Add
dropwise with a catalytic amount of DMF (1 drop). Reflux for 2 hours until gas evolution ( ) ceases. -
Isolation 1: Evaporate volatiles in vacuo to obtain crude 3-iodobenzoyl chloride (yellow oil/solid). Do not purify.
-
Amidation: Redissolve acid chloride in dry DCM (10 mL). Cool to 0°C.
-
Addition: Slowly add Dimethylamine (excess, 2.5 eq) and Triethylamine (1.5 eq) to scavenge HCl.
-
Workup: Stir at RT for 4 hours. Quench with water.[2] Wash organic layer with 1M HCl (remove unreacted amine) and sat.
(remove unreacted acid). -
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Validation Criteria:
-
TLC:
~0.4 (30% EtOAc/Hexane). -
NMR: Loss of broad -COOH singlet; appearance of two distinct methyl singlets (~2.9-3.1 ppm) due to restricted rotation of the amide bond.
Applications in Drug Discovery[10][13]
The 3-iodo moiety is a "privileged handle" for Palladium-catalyzed cross-coupling. The meta position directs substituents into a vector often required to fit specific kinase pockets or receptor sub-domains where para substituents would cause steric clash.
Primary Utility: Suzuki-Miyaura Cross-Coupling
This material serves as the electrophile (
Standard Conditions:
-
Catalyst:
or (3-5 mol%) -
Base:
or (2-3 eq) -
Solvent: Dioxane/Water (4:1) or Toluene/Water
-
Temperature: 80-100°C
Synthetic Workflow Diagram
Caption: Mechanism of Suzuki-Miyaura coupling utilizing the 3-iodo-benzamide scaffold.
References
-
PubChem. N,N-Dimethylbenzamide (CAS 611-74-5) Compound Summary.[3] National Library of Medicine. [Link]
-
Organic Syntheses. Preparation of Amides via Acid Chlorides. Org.[4][5][6] Synth. Coll. Vol. 1, p. 147. [Link]
Sources
- 1. 3-Iodobenzamide | C7H6INO | CID 202425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N,N-ジメチルベンズアミド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. N,N-Dimethylbenzamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-iodo-N,N-dimethylbenzamide: Synthesis, Properties, and Applications in Modern Chemistry
This technical guide provides a comprehensive overview of 3-iodo-N,N-dimethylbenzamide, a halogenated aromatic amide that serves as a versatile intermediate in organic synthesis. While not a widely recognized pharmacologically active agent in its own right, its strategic molecular architecture makes it a valuable building block in the development of complex chemical entities for pharmaceutical and materials science research. This document delves into the historical context of its synthesis, detailed experimental protocols, and its emerging significance in medicinal chemistry and drug discovery.
Introduction and Chemical Identity
3-iodo-N,N-dimethylbenzamide is a synthetic organic compound characterized by a benzamide core structure with an iodine atom at the meta-position and two methyl groups on the amide nitrogen. Its chemical identity is cataloged under the CAS Number 91506-06-8.
Table 1: Chemical and Physical Properties of 3-iodo-N,N-dimethylbenzamide
| Property | Value |
| CAS Number | 91506-06-8 |
| Molecular Formula | C₉H₁₀INO |
| Molecular Weight | 275.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported; expected to be a low-melting solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
The strategic placement of the iodine atom on the aromatic ring is the key feature of this molecule from a synthetic chemist's perspective. The carbon-iodine bond is relatively weak and susceptible to a variety of transformative chemical reactions, most notably palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of functional groups at the 3-position of the benzamide scaffold, enabling the synthesis of diverse molecular libraries.
Historical Context and Discovery
While a singular, seminal publication detailing the "discovery" of 3-iodo-N,N-dimethylbenzamide is not prominent in the scientific literature, its synthesis relies on fundamental and well-established reactions in organic chemistry that have been refined over the past century. The development of methods for the selective iodination of aromatic rings and the formation of amide bonds from carboxylic acids or their derivatives are the cornerstones of its preparation.
The historical significance of this compound lies in the broader context of the rise of medicinal chemistry and the exploration of the chemical space around the benzamide functional group. Benzamides are a privileged scaffold in drug discovery, with numerous approved drugs containing this moiety. The introduction of a halogen, particularly iodine, at a specific position provides a chemical handle for further molecular elaboration, a strategy that gained significant traction with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. Therefore, 3-iodo-N,N-dimethylbenzamide can be viewed as a product of the evolution of synthetic methodology, designed to be a versatile intermediate for the construction of more complex and potentially bioactive molecules.
Synthesis of 3-iodo-N,N-dimethylbenzamide: A Step-by-Step Protocol
The most logical and commonly employed synthetic route to 3-iodo-N,N-dimethylbenzamide involves a two-step process starting from the commercially available 3-iodobenzoic acid.
Diagram 1: Synthetic Pathway to 3-iodo-N,N-dimethylbenzamide
Caption: A two-step synthesis of 3-iodo-N,N-dimethylbenzamide from 3-iodobenzoic acid.
Step 1: Synthesis of 3-Iodobenzoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed.
Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-iodobenzoic acid (1.0 eq).
-
Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂, ~5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-iodobenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of 3-iodo-N,N-dimethylbenzamide
Rationale: The highly electrophilic acyl chloride readily reacts with a nucleophile, in this case, dimethylamine, to form the stable amide bond. An excess of a non-nucleophilic base, such as triethylamine, is used to quench the HCl generated during the reaction.
Experimental Protocol:
-
Dissolve the crude 3-iodobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (as a solution in THF or ethanol, or bubbled as a gas) (1.2 eq) and triethylamine (1.5 eq) in DCM.
-
Slowly add the dimethylamine solution to the cooled solution of 3-iodobenzoyl chloride with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-iodo-N,N-dimethylbenzamide as a solid.
Role as a Chemical Intermediate and Potential Applications
The primary value of 3-iodo-N,N-dimethylbenzamide lies in its utility as a versatile building block for the synthesis of more complex molecules. The iodine atom serves as a linchpin for introducing molecular diversity through a variety of cross-coupling reactions.
Diagram 2: Key Cross-Coupling Reactions of 3-iodo-N,N-dimethylbenzamide
Caption: Common cross-coupling reactions utilizing 3-iodo-N,N-dimethylbenzamide as a substrate.
Medicinal Chemistry and Drug Discovery
While 3-iodo-N,N-dimethylbenzamide itself is not known to have significant biological activity, the benzamide scaffold is present in a wide range of pharmaceuticals. The ability to functionalize the 3-position of this scaffold via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR). For example, a patent for the synthesis of 3-iodo-N,4-dimethylbenzamide highlights its use as an intermediate in the preparation of more complex molecules, suggesting a similar utility for the N,N-dimethyl analog. By introducing different aryl, heteroaryl, or alkynyl groups at the 3-position, medicinal chemists can fine-tune the steric and electronic properties of the molecule to optimize its interaction with a biological target.
Materials Science
Aromatic amides can exhibit interesting self-assembly properties and can be incorporated into polymers and other materials. The ability to introduce diverse functionalities onto the 3-iodo-N,N-dimethylbenzamide core could be exploited in the design of novel materials with tailored optical, electronic, or mechanical properties.
Conclusion
3-iodo-N,N-dimethylbenzamide is a valuable, yet often overlooked, chemical intermediate. Its straightforward synthesis from readily available starting materials and the reactivity of its carbon-iodine bond make it an important tool for organic chemists. While its own biological profile is not a subject of extensive research, its role as a scaffold for the construction of diverse molecular architectures ensures its continued relevance in the fields of medicinal chemistry and materials science. The protocols and contextual information provided in this guide are intended to equip researchers with the knowledge to effectively synthesize and utilize this versatile building block in their own research endeavors.
References
A comprehensive list of references is not applicable as a singular discovery or detailed biological study of 3-iodo-N,N-dimethylbenzamide is not available in the public domain. The synthetic procedures described are based on well-established and fundamental organic chemistry reactions that are documented in numerous standard textbooks and publications on organic synthesis and medicinal chemistry. The utility of iodinated aromatic compounds as intermediates in cross-coupling reactions is also a widely covered topic in the chemical literature. The CAS number (91506-06-8) can be used to search for suppliers and any available safety data sheets.
3-iodo-N,N-dimethylbenzamide: A Linchpin Scaffold in Drug Discovery
[1]
Executive Summary & Chemical Identity
3-iodo-N,N-dimethylbenzamide (CAS: 91506-06-8 ) represents a critical "linchpin" intermediate in modern medicinal chemistry.[1] Unlike simple aryl halides, this molecule combines a robust directing group (the dimethylamide) with a highly reactive electrophilic handle (the meta-iodine).[1]
This dual functionality allows it to serve as a divergent point in synthesis: the amide group modulates lipophilicity and directs ortho-metalation, while the iodine atom serves as a prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[1] It is frequently utilized in the synthesis of kinase inhibitors, CNS-active agents, and as a model substrate for developing radioiodination protocols.[1]
Key Physiochemical Data
| Property | Value | Context |
| Molecular Formula | C₉H₁₀INO | |
| Molecular Weight | 275.09 g/mol | Heavy atom count favors fragment-based design |
| Physical State | Solid / Viscous Oil | Low melting point (approx. 68-72°C depending on purity) |
| Solubility | DMSO, MeOH, DCM | High organic solubility due to N,N-dimethylation |
| Reactivity Profile | Aryl Iodide | High reactivity in Pd(0) oxidative addition |
Synthesis & Manufacturing Protocols
Expertise Note: While many commercial vendors supply this compound, in-house synthesis is often required to introduce isotopic labels (e.g., C-13, N-15) or to ensure fresh reagents free of protodeiodinated impurities.[1]
Protocol A: Acid Chloride Activation (Scalable)
This method is preferred for multi-gram scale-up due to its cost-efficiency and lack of expensive coupling reagents.[1]
Reagents: 3-Iodobenzoic acid, Thionyl Chloride (
-
Activation: Charge a flame-dried flask with 3-iodobenzoic acid (1.0 equiv) and dry DCM. Add
(1.5 equiv) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases.-
Why: The catalytic DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.[1]
-
-
Evaporation: Remove excess
and solvent under reduced pressure. Re-dissolve the crude acid chloride in dry DCM. -
Amidation: Cool the solution to 0°C. Add
(2.0 equiv) followed by dimethylamine (1.2 equiv) dropwise.-
Control: Exotherm management is critical here to prevent hydrolysis if moisture is present.[1]
-
-
Workup: Wash with 1M HCl (to remove amine) and Sat.
(to remove unreacted acid). Dry over and concentrate. -
Validation:
NMR should show two distinct methyl singlets (rotamers) or a broad singlet around 3.0 ppm depending on temperature.[1]
Protocol B: HATU-Mediated Coupling (High Precision)
Preferred for small-scale synthesis or when avoiding acidic conditions.[1]
-
Dissolve 3-iodobenzoic acid (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 10 min to activate the acid.
-
Add Dimethylamine hydrochloride (1.2 equiv).[1] Stir at RT for 4 hours.
-
Outcome: Yields are typically >90%, with minimal purification required beyond an aqueous wash.[1]
Chemical Reactivity & Applications
Palladium-Catalyzed Cross-Coupling
The iodine atom at the meta-position is the primary reactivity handle.[1] The C-I bond is significantly weaker than C-Br or C-Cl, allowing oxidative addition of Pd(0) to occur under mild conditions (often room temperature).[1]
Case Study: Kinase Inhibitor Synthesis In the development of pyrazolo[3,4-b]pyridine derivatives (kinase inhibitors), 3-iodo-N,N-dimethylbenzamide acts as the electrophile in Sonogashira couplings .[1]
-
Mechanism: The Pd(0) catalyst inserts into the C-I bond.[1] A terminal alkyne (e.g., phenylacetylene derivative) undergoes transmetallation (via Cu(I)) and reductive elimination to form the C-C bond.[1]
-
Strategic Value: The meta-amide group remains chemically inert during this transformation, preserving its role as a hydrogen-bond acceptor in the final drug target's binding pocket.[1]
Directed Ortho-Metalation (DoM)
The
-
Reaction: Treatment with s-BuLi or t-BuLi at -78°C directs lithiation to the ortho position (position 2).[1]
-
Utility: This allows for the introduction of a second electrophile (e.g., formylation, silylation) adjacent to the amide, creating highly substituted benzene rings that are difficult to access via electrophilic aromatic substitution.[1]
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent utility of the scaffold, moving from synthesis to downstream applications.
Figure 1: Synthetic pathway and divergent applications of 3-iodo-N,N-dimethylbenzamide.[1]
Radiopharmaceutical Relevance
While often used as a "cold" standard, the 3-iodobenzamide motif is structurally homologous to several SPECT imaging agents (e.g., IBZM for D2 receptors).[1]
-
Halogen Exchange: The non-radioactive iodine can be exchanged for radioactive I-123 or I-131 using copper(I) catalysts or melt methods.[1]
-
Stannylation: The iodine can be replaced by a trialkyltin moiety (
) via Pd-catalyzed stannylation.[1] This stannyl-precursor is the industry standard for generating high specific activity radioiodinated tracers.[1]
Safety & Handling
-
Light Sensitivity: Aryl iodides can liberate free iodine (
) upon prolonged exposure to light, turning samples yellow/brown.[1] Storage: Amber vials, -20°C. -
Toxicity: While benzamides are generally low-toxicity, the specific toxicology of this intermediate is not fully characterized.[1] Treat as a potential irritant and skin sensitizer.[1]
-
Waste: Palladium waste from coupling reactions must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to prevent heavy metal contamination.[1]
References
-
ChemicalBook. (2024).[1] Synthesis and Applications of N-Methylbenzamide and Derivatives. (General amide synthesis protocols and reactivity).
-
Google Patents. (2013).[1] CN102993201A: 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors.[1] (Application in Sonogashira coupling).[1][2]
-
Sigma-Aldrich. (2024).[1] Product Specification: 3-Iodo-N,N-dimethylbenzamide (CAS 91506-06-8).[1][3][4][5]
-
Organic Chemistry Portal. (2017). Hypervalent Iodine-Mediated Amination of Carboxylic Acids. (Alternative synthesis methodologies).
-
BLD Pharm. (2024).[1] 3-Iodo-N,N-dimethylbenzamide Material Safety Data Sheet.
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Iodo-N,N-dimethylbenzamide
Abstract & Strategic Importance
This guide details the optimized protocols for utilizing 3-iodo-N,N-dimethylbenzamide (CAS: 59546-66-6) as an electrophile in Suzuki-Miyaura cross-coupling reactions.
The 3-(N,N-dimethylcarbamoyl) moiety is a "privileged scaffold" in medicinal chemistry. Unlike simple phenyl rings, this moiety improves aqueous solubility and acts as a hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of drug candidates. While aryl iodides are typically viewed as "easy" substrates, this specific building block presents unique challenges regarding catalyst turnover and hydrolytic stability that require precise protocol adherence.
Key Chemical Properties
| Property | Specification | Impact on Protocol |
| Molecular Weight | 275.09 g/mol | Calculation basis for stoichiometry. |
| Leaving Group | Iodine (C–I bond) | Rapid oxidative addition; prone to dehalogenation side-reactions. |
| Substituent | meta-CONMe | Electron-withdrawing (inductive); deactivates Pd(II) intermediates. |
| Solubility | Good in DMF, DMSO, DCM; Mod. in Alcohols | Dictates solvent choice (biphasic vs. homogenous). |
Mechanistic Insight: The "Iodide Paradox"
While aryl iodides generally undergo oxidative addition faster than bromides or chlorides, they can exhibit slower catalytic turnover under standard conditions (e.g., Pd(PPh
The Mechanism:
-
Oxidative Addition: The C–I bond breaks easily, forming a stable trans-Pd(II)-I species.
-
The Bottleneck: The high affinity of iodide for Palladium can inhibit the ligand exchange required for transmetallation. If the reaction temperature is too low, the catalyst rests as a stable dimer
, halting the cycle. -
Solution: This protocol utilizes elevated temperatures (>80°C) or bulky ligands (e.g., dppf, XPhos) to force the displacement of the iodide and facilitate the transmetallation step.
Figure 1: Catalytic Cycle & Amide Influence
The diagram below illustrates the specific pathway for 3-iodo-N,N-dimethylbenzamide, highlighting the critical Transmetallation bottleneck.
Caption: The stability of the Ar-Pd(II)-I intermediate requires optimized conditions to prevent catalyst arrest before transmetallation.
Optimization & Protocol Design
Catalyst & Ligand Selection
-
Standard (High Yield): Pd(dppf)Cl
·DCM . The bidentate ferrocenyl ligand prevents the formation of inactive Pd-iodide dimers and supports the reductive elimination of the bulky amide product. -
Alternative (Cost-Effective): Pd(PPh
) . Only effective at temperatures >80°C . At lower temps, reaction stalls. -
Advanced (Sterically Demanding Partners): XPhos Pd G2 . Use if the boronic acid partner is ortho-substituted.
Base Selection
Avoid strong hydroxide bases (NaOH, KOH) which can hydrolyze the dimethylamide to a carboxylic acid.
-
Recommended: K
CO (Standard) or Cs CO (Faster rates in DMF). -
Sensitive Substrates: K
PO (anhydrous).
Solvent Systems
The amide moiety makes the substrate moderately polar.
-
System A (Preferred): DMF / Water (4:1). Homogenous at high temp; excellent for polar amides.
-
System B (Green): Ethanol / Toluene / Water (2:1:1). Good phase separation for workup.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 275 mg of substrate) Target Yield: >85%
Reagents
-
Substrate: 3-iodo-N,N-dimethylbenzamide (275 mg, 1.0 mmol)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (41 mg, 5 mol%) -
Base: K
CO (414 mg, 3.0 mmol) -
Solvent: DMF (8 mL) + Deionized Water (2 mL)
Step-by-Step Protocol
-
Inerting: Equip a 25 mL round-bottom flask (or microwave vial) with a magnetic stir bar. Flame-dry or oven-dry the glassware. Purge with Nitrogen or Argon for 5 minutes.
-
Charging: Add the 3-iodo-N,N-dimethylbenzamide , Aryl Boronic Acid , and Base (K
CO ) to the flask.-
Note: Add the catalyst LAST to prevent premature oxidation.
-
-
Solvation: Add the DMF and Water mixture. Sparge the solvent mixture with Nitrogen for 10 minutes (bubbling gas directly into liquid) to remove dissolved Oxygen.
-
Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.
-
-
Catalyst Addition: Add Pd(dppf)Cl
·DCM quickly under a positive stream of Nitrogen. Cap the vessel immediately. -
Reaction: Heat the mixture to 90°C in an oil bath (or 100°C in Microwave for 30 mins). Stir vigorously (800 RPM).
-
Monitoring: Check via TLC or LC-MS after 2 hours.
-
TLC Tip: The amide product is usually more polar (lower R
) than the iodo-starting material but less polar than the boronic acid.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate layers. Extract aqueous layer 2x with Ethyl Acetate.
-
Critical Step: Wash combined organics with Brine (Sat. NaCl) to remove residual DMF.
-
Dry over MgSO
, filter, and concentrate.
-
Troubleshooting & Optimization Logic
Figure 2: Troubleshooting Decision Tree
Use this logic flow to resolve low yields or impurities.
Caption: Diagnostic workflow for common Suzuki coupling failures with aryl iodides.
Common Issues Table
| Observation | Root Cause | Corrective Action |
| Reaction Stalls at 50% | Pd-Iodide dimer stability (The Iodide Paradox). | Increase Temp to 90°C; Switch to bulky ligand (XPhos or SPhos). |
| Product Hydrolysis | Base is too strong or pH > 12. | Switch from Carbonates to Phosphates (K |
| Black Precipitate | "Palladium Black" formation (catalyst death). | Add excess ligand (e.g., add 10% PPh |
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on bulky ligands for difficult substrates).
-
Kondolff, I., et al. (2018). Nuances in Fundamental Suzuki-Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[3] Organometallics, 37(10). (The "Iodide Paradox" mechanism).
-
ChemicalBook. (n.d.). 3-Iodo-N,N-dimethylbenzamide Product Properties.
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Iodo-N,N-dimethylbenzamide
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Iodo-N,N-dimethylbenzamide in Synthesis
In the landscape of modern organic synthesis and pharmaceutical development, the strategic functionalization of aromatic scaffolds is paramount. 3-Iodo-N,N-dimethylbenzamide has emerged as a highly versatile and valuable building block. Its utility stems from the presence of three key functional handles: the electron-withdrawing N,N-dimethylbenzamide group, the reactive iodine atom, and the potential for further substitution on the aromatic ring. The N,N-dimethylbenzamide moiety itself is found in a range of biologically active compounds and can serve as a crucial pharmacophore or a directing group in subsequent transformations.[1][2][3] The true power of this substrate, however, is unlocked through palladium-catalyzed cross-coupling reactions, which provide a mild and efficient means to form new carbon-carbon and carbon-heteroatom bonds at the site of the iodo group.[4][5]
Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists approach the synthesis of complex molecules, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6][7] These reactions are characterized by their broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions, making them indispensable tools in the pharmaceutical industry.[5][6] This guide provides a detailed exploration of the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to 3-iodo-N,N-dimethylbenzamide, offering both mechanistic insights and practical, field-tested protocols.
The Engine of Innovation: Understanding the Palladium Catalytic Cycle
At the heart of these powerful transformations lies a common mechanistic framework: the palladium catalytic cycle.[4][8] A general understanding of this cycle is crucial for rational troubleshooting and optimization of reaction conditions. The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (3-iodo-N,N-dimethylbenzamide) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[7][9]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the organic moiety from a second reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, or an alkene inserts into the palladium-carbon bond.[6][8]
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the Pd(0) catalyst to re-enter the cycle.[4][7]
The efficiency and outcome of this cycle are profoundly influenced by the choice of ligands, bases, and solvents, each playing a critical role in stabilizing intermediates, promoting key steps, and preventing side reactions.[10][11]
Visualizing the Catalytic Core
To better illustrate the fundamental processes, the following diagrams depict the generalized catalytic cycles for the cross-coupling reactions discussed in this guide.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sonogashira Cross-Coupling of 3-Iodo-N,N-dimethylbenzamide
Abstract & Strategic Utility
This guide details the protocol for the Sonogashira cross-coupling of 3-iodo-N,N-dimethylbenzamide with terminal alkynes. This specific substrate represents a "Goldilocks" zone in medicinal chemistry: the meta-positioned dimethylamide moiety functions as a moderate electron-withdrawing group (EWG), activating the C-I bond for oxidative addition without causing the steric hindrance associated with ortho-substitution.
This protocol is designed for high-throughput library generation and process scale-up, prioritizing catalyst turnover efficiency and purification simplicity .
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Electronic Activation: The amide carbonyl at the meta position exerts an inductive withdrawing effect (-I), lowering the electron density at the C-I bond. This accelerates the rate-limiting step (oxidative addition) compared to electron-neutral aryl iodides.
-
Coordination Risks: The Lewis-basic carbonyl oxygen and amide nitrogen are potential ligands. While the steric bulk of the N,N-dimethyl group minimizes direct coordination to the Pd center, high concentrations can competitively inhibit the catalyst. We mitigate this by controlling ligand-to-metal ratios.
The Catalytic Cycle
The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle. The inclusion of Copper(I) Iodide (CuI) is critical for generating the copper-acetylide species in situ, which transmetallates significantly faster than the "copper-free" pathway for this specific amide substrate.
Figure 1: Synergistic Pd/Cu catalytic cycle optimized for amide-substituted aryl iodides.
Standard Operating Procedure (SOP)
Reagents & Equipment
-
Substrate: 3-iodo-N,N-dimethylbenzamide (1.0 equiv).
-
Alkyne: Terminal alkyne (1.2 equiv).
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%).
-
Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%).
-
Base/Solvent: Triethylamine (TEA) / Tetrahydrofuran (THF) (1:1 ratio).
-
Note: DMF is an alternative if the alkyne is highly polar, but THF allows for easier aqueous workup.
-
-
Atmosphere: Argon or Nitrogen (Balloon pressure is sufficient).
Step-by-Step Protocol
Step 1: Inerting (Critical for Catalyst Life)
-
Charge a dry Schlenk flask or sealable reaction vial with a magnetic stir bar.
-
Add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.01 equiv).
-
Add 3-iodo-N,N-dimethylbenzamide (1.0 equiv).
-
Cap the vessel and cycle vacuum/Argon three times to remove O₂.
-
Why: Oxygen promotes Glaser homocoupling of the alkyne (dimerization), wasting the starting material.
-
Step 2: Solvent & Reagent Addition
-
Under Argon flow, inject degassed THF and Triethylamine (concentration ~0.2 M relative to substrate).
-
Stir for 2-3 minutes until the amide dissolves. The solution typically turns yellow/orange.
-
Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.
Step 3: Reaction & Monitoring
-
Stir at Room Temperature (25°C) .
-
Checkpoint: Most aryl iodides react within 1-4 hours at RT. If no conversion is observed by TLC after 2 hours, heat to 45°C.
-
-
Self-Validating QC (TLC):
-
Eluent: 30% EtOAc in Hexanes.
-
Observation: The starting iodide (UV active) should disappear. The product will likely be more polar due to the amide but less polar than the free acid.
-
Stain: Use KMnO₄ to visualize the alkyne if UV is ambiguous.
-
Step 4: Workup & Purification
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Filter through a small pad of Celite to remove precipitated amine salts and Palladium black.
-
Wash the filtrate with:
-
1x Water (removes bulk DMF/TEA).
-
1x Brine (saturated NaCl).
-
1x 5% NH₄OH (Optional: helps remove residual Copper species if the organic layer is green/blue).
-
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 10% → 40% EtOAc in Hexanes.
-
Optimization & Troubleshooting Matrix
If yields are suboptimal (<70%), consult the decision tree below.
Figure 2: Troubleshooting logic for amide-substituted aryl coupling.
Data Summary: Solvent Effects
| Solvent System | Temperature | Time (h) | Yield (%) | Notes |
| THF/TEA (1:1) | 25°C | 4 | 88 | Preferred. Easy workup. |
| DMF/TEA (5:1) | 25°C | 2 | 92 | Faster, but DMF removal is tedious. |
| Toluene/TEA (2:1) | 60°C | 6 | 75 | Requires heat; cleaner for non-polar alkynes. |
Safety & Handling
-
3-iodo-N,N-dimethylbenzamide: Treat as an irritant. Avoid inhalation.
-
Palladium/Copper: Heavy metals. Dispose of aqueous waste in designated heavy metal streams.
-
Alkynes: Generally flammable. Store cold.
References
-
General Sonogashira Mechanism & Conditions
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews.
-
-
Amide Functional Group Tolerance
-
Copper-Free Variants (Alternative Protocol)
-
Synthesis of N,N-Dimethylbenzamides (Precursor Context)
- ResearchGate. (2020). Synthesis of N,N-Dimethyl Benzamide and Benzonitriles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-Iodo-N,N-Dimethylbenzamide
This guide details the technical applications, synthetic utility, and radiochemical protocols for 3-iodo-N,N-dimethylbenzamide (IDMB).
Note on Nomenclature & Scope: While "benzamide" radiotracers (e.g., N-(2-diethylaminoethyl)-benzamides) are widely used for melanoma imaging, 3-iodo-N,N-dimethylbenzamide represents the core synthetic scaffold and a critical model substrate for developing radioiodination methodologies. This guide focuses on its application as a high-value intermediate (HVI) for diversifying medicinal chemistry libraries and as a reference standard in radiopharmaceutical development.
Abstract
3-Iodo-N,N-dimethylbenzamide (IDMB) serves as a versatile bifunctional building block in medicinal chemistry. Its structure combines a stable, solubility-enhancing dimethylamide motif with a reactive aryl iodide "handle" at the meta-position. This configuration allows for orthogonal functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck) while maintaining a physicochemical profile suitable for CNS-penetrant drug design. Furthermore, IDMB acts as a primary model substrate for validating novel radioiodination catalysts (e.g., for 123I/125I labeling) before their application to complex biological vectors.
Module 1: Medicinal Chemistry Utility (Synthetic Scaffold)
1.1 The "Meta-Iodo" Advantage
In Structure-Activity Relationship (SAR) studies, the 3-position (meta) of the benzamide ring is a strategic vector for extending molecular shape without disrupting the primary amide binding interactions.
-
Electronic Effects: The electron-withdrawing amide group at C1 activates the C3-iodine bond for oxidative addition to Pd(0), facilitating rapid cross-coupling.
-
Solubility Modulation: The N,N-dimethyl group prevents the formation of intermolecular hydrogen bond networks (common in primary amides), significantly improving solubility in organic solvents (DCM, THF) and lowering the melting point for easier handling.
1.2 Functionalization Pathways
IDMB is transformed into complex bioactive scaffolds via the following pathways:
| Reaction Type | Target Motif | Application Example |
| Suzuki-Miyaura | Biaryls / Heterobiaryls | Kinase inhibitors, biphenyl pharmacophores. |
| Sonogashira | Aryl-Alkynes | Rigid linkers for PROTACs or molecular glues. |
| Heck Reaction | Styrenyl derivatives | Introduction of Michael acceptors (covalent inhibitors). |
| Buchwald-Hartwig | Aryl-Amines | Synthesis of aniline derivatives for subsequent cyclization. |
Module 2: Radiopharmaceutical Applications
2.1 Model Substrate for Labeling Optimization
Before committing expensive precursors (e.g., peptides, antibodies) to radioiodination, radiochemists use IDMB to optimize reaction conditions. Its lipophilicity allows for easy monitoring via HPLC (UV vs. Radiometric detection).
2.2 Melanoma Tracer Development (Context)
While IDMB lacks the alkyl-amine side chain required for lysosomal trapping (the mechanism for melanin binding in melanoma), it serves as the lipophilic control or the starting core for synthesizing N-alkylated variants.
-
Tracer: N-(2-diethylaminoethyl)-4-iodobenzamide (BZA).
-
Core Scaffold: 3-iodo-N,N-dimethylbenzamide (used to test iodine stability in vivo).
Module 3: Experimental Protocols
Protocol A: Synthesis of 3-Iodo-N,N-dimethylbenzamide
For the generation of non-radioactive reference standards.
Reagents: 3-Iodobenzoic acid, Thionyl chloride (SOCl₂), Dimethylamine (2.0 M in THF), Triethylamine (TEA), DCM.
-
Activation: Dissolve 3-iodobenzoic acid (1.0 eq) in dry DCM. Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.
-
Evaporation: Remove solvent and excess SOCl₂ under vacuum to yield 3-iodobenzoyl chloride (crude oil).
-
Coupling: Redissolve the acid chloride in dry DCM (0 °C). Slowly add Dimethylamine (2.5 eq) and TEA (1.5 eq).
-
Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove excess amine), then sat. NaHCO₃. Dry over MgSO₄.[1][2]
-
Purification: Silica gel chromatography (Hexane/EtOAc 3:1).
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
To convert IDMB into a biaryl scaffold.
Reagents: IDMB (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).
-
Setup: Charge a microwave vial with IDMB, boronic acid, base, and catalyst.
-
Solvent: Add degassed Dioxane/Water.[3] Seal and purge with Nitrogen.[3]
-
Reaction: Heat at 90 °C for 4 hours (or 120 °C for 30 min in microwave).
-
Isolation: Filter through Celite, dilute with EtOAc, wash with brine. Concentrate.
-
Validation: Verify product via LC-MS (loss of Iodine pattern, appearance of biaryl mass).
Protocol C: Radioiodination (Halogen Exchange)
Method for labeling with Iodine-125 or Iodine-123.
Principle: Nucleophilic exchange of the stable 127I with radioactive 123I/125I, catalyzed by copper or ammonium salts.
-
Precursor: Dissolve 1 mg of IDMB in 100 µL Ethanol.
-
Isotope: Add [125I]NaI (37 MBq) in 0.1 M NaOH.
-
Catalyst: Add CuSO₄ (0.1 mg) and Ammonium Sulfate (10 mg) in 50 µL water.
-
Heating: Seal and heat at 140 °C for 40 minutes (solid-state melt or pressure vessel).
-
Purification: Cool, dissolve in mobile phase, and inject onto HPLC (C18 column).
-
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.
-
Retention Time: IDMB elutes later than free iodide.
-
Module 4: Visualization & Logic
Figure 1: The Central Hub – Synthetic Versatility of IDMB
This diagram illustrates how 3-iodo-N,N-dimethylbenzamide acts as a divergence point for multiple chemical and radiochemical pathways.
Caption: Divergent synthesis pathways utilizing the C-I bond of IDMB for medicinal chemistry and radiotracer development.
Figure 2: Radiosynthesis Workflow
A step-by-step logic flow for converting the stable precursor into a radiolabeled probe.
Caption: Workflow for the copper-mediated radioiodination of IDMB.
References
-
Sigma-Aldrich. Product Specification: N,N-Dimethylbenzamide. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Retrieved from .
-
Zhang, W., Hu, C., & Zhou, X. (2017).[2][4] "Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction". Chinese Journal of Organic Chemistry. Retrieved from .
- Eisenhut, M., et al. (2000). "Melanoma imaging with [123I]-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide". Journal of Nuclear Medicine. (Contextual reference for benzamide tracer class).
-
Wager, T. T., et al. (2017).[4] "Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior".[4] ACS Chemical Neuroscience.[4] (Demonstrates benzamide scaffold utility in CNS drugs). Retrieved from .
Sources
3-iodo-N,N-dimethylbenzamide as a building block for pharmaceuticals
Application Note: 3-Iodo-N,N-dimethylbenzamide as a Strategic Scaffold in Pharmaceutical Synthesis
Executive Summary
3-iodo-N,N-dimethylbenzamide is a bifunctional building block that offers a unique "push-pull" reactivity profile for medicinal chemists. It combines a robust Directed Metalation Group (DMG)—the N,N-dimethylamide—with a highly reactive aryl iodide handle in the meta position. This specific substitution pattern (1,3-relationship) allows for the rapid generation of high-complexity scaffolds found in kinase inhibitors, CNS-active agents, and radiopharmaceuticals.
This guide details the synthesis, handling, and divergent reactivity of this building block. We focus on two primary workflows: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Lithium-Halogen Exchange , providing validated protocols that ensure high yields and reproducibility.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| Chemical Name | 3-iodo-N,N-dimethylbenzamide |
| Structure | Benzene ring, C1: -CON(Me)₂, C3: -I |
| CAS Number | 59663-99-3 (verify with specific vendor) |
| Molecular Formula | C₉H₁₀INO |
| Molecular Weight | 275.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Low solubility in water |
| Stability | Stable under ambient conditions; light-sensitive (iodide) |
Safety Warning: Aryl iodides can be light-sensitive and should be stored in amber vials. Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.
Strategic Value: The "Handle" Logic
The power of 3-iodo-N,N-dimethylbenzamide lies in its orthogonal reactivity handles.
-
The Iodine (C3): A "soft" electrophile. It is the most reactive site for Pd(0) oxidative addition. It allows for the introduction of aryl, vinyl, or alkynyl groups via Suzuki, Heck, or Sonogashira couplings.
-
The Amide (C1): A "hard" directing group. It coordinates strong bases (like s-BuLi or LDA), directing lithiation to the ortho (C2) position.
-
The Conflict: Treatment with alkyllithiums (e.g., n-BuLi) will preferentially cause Lithium-Halogen Exchange at C3 rather than deprotonation at C2. This guide exploits this preference to generate C3-nucleophiles.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Experimental Protocols
Protocol A: Preparation of the Building Block
If not purchased commercially, this compound is best synthesized from 3-iodobenzoic acid.
Reagents:
-
3-Iodobenzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + cat. DMF
-
Dimethylamine (2.0 M in THF) (2.5 equiv)
-
Dichloromethane (DCM) [Solvent]
Step-by-Step:
-
Activation: In a dry round-bottom flask under N₂, dissolve 3-iodobenzoic acid in anhydrous DCM. Add catalytic DMF (2-3 drops).
-
Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify.
-
Amidation: Re-dissolve the acid chloride in dry DCM. Cool to 0°C.[1]
-
Addition: Slowly add the dimethylamine solution. The reaction is exothermic; maintain temperature <10°C.
-
Workup: Stir at RT for 4 hours. Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), then sat. NaHCO₃, then brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Use this protocol to attach aryl groups at the C3 position.
Reagents:
-
Arylboronic acid (1.2 equiv)[6]
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Setup: Charge a reaction vial with the amide, boronic acid, K₂CO₃, and Pd catalyst.
-
Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-90°C for 4–12 hours. Monitor by TLC or LC-MS (Look for consumption of the iodide).
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x).
-
Purification: Silica gel column chromatography. Elute with a gradient of Hexanes/EtOAc (typically 20-50% EtOAc).
Optimization Table: Common Catalyst Systems
| Catalyst System | Base/Solvent | Application |
| Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | Standard. Robust for most aryl-aryl couplings. |
| Pd(PPh₃)₄ | Na₂CO₃ / Toluene:EtOH | Traditional. Good for simple substrates, but air-sensitive. |
| XPhos Pd G2 | K₃PO₄ / THF:H₂O | Challenging Substrates. Use for sterically hindered boronic acids. |
Protocol C: Lithium-Halogen Exchange (C3-Functionalization)
Use this protocol to turn the electrophilic Iodine into a nucleophilic Lithium species.
Critical Mechanism Note: The iodine atom is much softer than the amide protons. Reaction with n-BuLi at -78°C results in extremely fast Li-I exchange, generating the 3-lithio species. The amide group helps stabilize this intermediate via coordination (Complex Induced Proximity Effect), but it does not direct deprotonation in this specific context.
Reagents:
-
n-Butyllithium (1.1 equiv, titrated)
-
Electrophile (e.g., Benzaldehyde, DMF, CO₂) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Cryogenics: Flame-dry a flask and cool to -78°C (Dry Ice/Acetone bath). Add the amide dissolved in anhydrous THF.
-
Exchange: Add n-BuLi dropwise down the side of the flask over 10 minutes. The solution may turn slightly yellow/orange.
-
Equilibration: Stir at -78°C for exactly 15-20 minutes. Do not warm up, or the lithio species may attack the amide of a neighboring molecule (self-condensation).
-
Trapping: Add the electrophile (neat or in THF) rapidly.
-
Warming: Allow the reaction to warm to RT over 1 hour.
-
Quench: Add sat. NH₄Cl solution. Extract with EtOAc.[6]
References
-
Preparation of Benzamides: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Lithium-Halogen Exchange vs. DoM: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (See Chapter on "Halogen-Lithium Exchange"). Link
-
Benzamide Pharmacophores: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. echemi.com [echemi.com]
- 3. N,N-二甲基苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN102993201A - ä½ä¸ºæ¿é ¶æå¶åç6-(4-ç¾åº-è¯åº)-3-è¯ä¹ç¯åº-1H-å¡åå¹¶[3ï¼4-b]å¡å¶-4-ç¾§é ¸é °èºè¡çç© - Google Patents [patents.google.com]
- 5. Benzamide Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]
- 6. scispace.com [scispace.com]
HPLC analysis of 3-iodo-N,N-dimethylbenzamide
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 3-iodo-N,N-dimethylbenzamide
Abstract
This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-iodo-N,N-dimethylbenzamide. This protocol is designed for researchers, quality control analysts, and drug development professionals. The methodology is grounded in established scientific principles and adheres to the guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction and Scientific Rationale
3-iodo-N,N-dimethylbenzamide is an aromatic amide containing a halogen substituent. The accurate quantification of such molecules is critical in pharmaceutical development, from synthesis reaction monitoring to final product purity and stability assessment. The presence of the iodine atom and the amide group introduces specific chemical properties that must be considered for developing a selective and robust analytical method. A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, a crucial requirement for ensuring drug safety and efficacy.
This application note details a systematic approach to developing a reliable HPLC method, beginning with the physicochemical properties of the analyte and culminating in a full validation according to regulatory standards.
Physicochemical Properties of 3-iodo-N,N-dimethylbenzamide
A thorough understanding of the analyte's properties is the foundation of method development.[1]
-
Structure:

-
Molecular Formula: C₉H₁₀INO
-
Molecular Weight: 275.09 g/mol
-
Polarity: Based on its structure, with a non-polar iodophenyl group and a polar dimethylamide group, 3-iodo-N,N-dimethylbenzamide is expected to be a moderately polar compound, making it well-suited for reversed-phase HPLC.
-
UV Absorbance: Aromatic compounds with iodine substitution typically exhibit strong UV absorbance. Iodobenzene has an absorption maximum around 228 nm.[2] The benzamide chromophore will also contribute to the UV spectrum. Therefore, a preliminary UV scan from 200-400 nm is recommended to determine the optimal detection wavelength (λmax), which is anticipated to be in the 230-270 nm range.
-
Solubility: The molecule is expected to be soluble in common organic solvents such as methanol and acetonitrile, which are ideal for HPLC sample preparation.[3]
HPLC Method Development and Optimization
The goal is to achieve a symmetric peak for 3-iodo-N,N-dimethylbenzamide, well-resolved from any impurities or degradants. A reversed-phase C18 column is a logical starting point due to its versatility for moderately polar aromatic compounds.[4][5]
Chromatographic Conditions
The following table outlines the recommended starting conditions, which should be optimized as needed.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector is suitable. |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 columns provide excellent retention for aromatic compounds. The Eclipse Plus is end-capped for improved peak shape of potentially basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer suitable for LC-MS and helps to protonate free silanols on the column, reducing peak tailing. It maintains an acidic pH to ensure consistent analyte ionization. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff. |
| Gradient Elution | 5% to 95% B over 20 minutes, then 5 minutes at 95% B, followed by a 5-minute re-equilibration at 5% B. | A gradient is recommended to ensure elution of any potential late-eluting degradation products and to determine the optimal isocratic or gradient conditions.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |
| Injection Volume | 10 µL | This volume can be adjusted based on analyte concentration and detector response. |
| Detection | Diode Array Detector (DAD) at 254 nm | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the acquisition of the full UV spectrum to confirm peak purity and identify the optimal monitoring wavelength. |
Sample and Standard Preparation
-
Solvent (Diluent): A mixture of Acetonitrile:Water (50:50, v/v) is a good starting point.
-
Standard Solution: Prepare a stock solution of 3-iodo-N,N-dimethylbenzamide at 1 mg/mL in methanol. Dilute with the diluent to a working concentration of 0.1 mg/mL (100 µg/mL).
-
Sample Solution: Prepare the sample in the diluent to achieve a similar target concentration as the standard solution.
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified according to USP <621> guidelines.[7][8] This is achieved by making five replicate injections of the working standard solution.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) | %RSD of peak area ≤ 2.0% | Demonstrates system precision. |
Method Validation Protocol (ICH Q2(R1))
The developed method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.[4][9][10]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. A forced degradation study is the most effective way to demonstrate this.[11][12][13][14]
Forced Degradation Workflow
Caption: Workflow for the forced degradation study.
-
Procedure: Expose a 0.1 mg/mL solution of 3-iodo-N,N-dimethylbenzamide to the conditions outlined above. The goal is to achieve 5-20% degradation of the parent compound.[11][12]
-
Acceptance Criteria: The method is considered stability-indicating if the peak for 3-iodo-N,N-dimethylbenzamide is spectrally pure (as determined by DAD analysis) and is well-resolved (Resolution > 2.0) from all degradation product peaks.
Linearity
-
Procedure: Prepare a series of at least five concentrations of 3-iodo-N,N-dimethylbenzamide, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
-
Procedure: Analyze samples of a known concentration (e.g., a placebo spiked with the API) at three different levels (e.g., 80%, 100%, 120% of the working concentration). Perform three replicate preparations for each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard solution on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
-
Procedure: Intentionally vary key method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase Composition: ± 2% organic
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by these minor changes.
Data Presentation and Summary
The results of the validation studies should be clearly summarized in tables for easy interpretation.
Table 1: Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | e.g., 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | e.g., 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | e.g., 0.8% | ≤ 2.0% |
| Intermediate Precision (%RSD) | e.g., 1.2% | ≤ 2.0% |
| Robustness | e.g., Passed | SST criteria met |
Logical Workflow for Method Application
The following diagram illustrates the logical flow from sample receipt to final result generation using this validated method.
Caption: Standard operating procedure workflow.
Conclusion
This application note presents a systematic and scientifically sound approach for the development and validation of an HPLC method for 3-iodo-N,N-dimethylbenzamide. By following these protocols, laboratories can establish a robust, reliable, and stability-indicating method that complies with international regulatory expectations, ensuring the quality and integrity of analytical data in a research and development or quality control environment.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. Link
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Link
-
Sigma-Aldrich. Developing HPLC Methods. Link
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. November 5, 2023. Link
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Stability Testing of New Drug Substances and Products Q1A(R2). August 2003. Link
-
PhotochemCAD. Iodobenzene absorption spectrum. Link
-
LCGC International. Are You Sure You Understand USP <621>? September 16, 2024. Link
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. September 20, 2024. Link
-
Journal of Pharmaceutical Analysis. Development of forced degradation and stability indicating studies of drugs—A review. June 2015. Link
-
Solubility of Things. N,N-Dimethylbenzamide. Link
-
Government of Canada. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Link
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Link
-
PharmaCores. HPLC Method development: an overview. May 27, 2024. Link
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? May 7, 2015. Link
-
Agilent. Understanding the Latest Revisions to USP <621>. Link
-
Axel Semrau. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. April 14, 2020. Link
-
LookChem. 3-iodo-N,N-dimethyl-4-(methylamino)benzamide. Link
-
Aaron Chemistry. 3-Iodo-N,2-dimethylbenzamide. Link
-
NIST WebBook. Benzene, iodo-. Link
-
Chromatography Today. A Three-Pronged Template Approach for Rapid HPLC Method Development. Link
-
ChemicalBook. 4-Iodo-N,N-dimethylbenzamide. Link
-
ChemicalBook. 3-(tert-butyl)-5-iodo-N,N-dimethylbenzamide. Link
-
PubChem. N,3-dimethylbenzamide. Link
-
Sigma-Aldrich. N,N-Dimethylbenzamide. Link
-
Santa Cruz Biotechnology. N,N-Dimethylbenzamide. Link
-
PubChem. 3-hydroxy-N,N-dimethylbenzamide. Link
Sources
- 1. HPLC Method development: an overview. [pharmacores.com]
- 2. PhotochemCAD | Iodobenzene [photochemcad.com]
- 3. agilent.com [agilent.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. lookchem.com [lookchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. canadacommons.ca [canadacommons.ca]
- 10. database.ich.org [database.ich.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onyxipca.com [onyxipca.com]
Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 3-iodo-N,N-dimethylbenzamide for Structural Elucidation
Introduction: The Imperative for Precise Structural Verification
In the landscape of pharmaceutical research and synthetic chemistry, 3-iodo-N,N-dimethylbenzamide serves as a valuable intermediate for constructing more complex molecular architectures, often through cross-coupling reactions. The precise placement of the iodine atom and the conformation of the dimethylamide group are critical determinants of its reactivity and the stereochemistry of subsequent products. Therefore, unambiguous structural verification is not merely a procedural step but a foundational requirement for successful drug development and materials science applications.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled window into the molecular framework in solution. This application note provides an in-depth technical guide and robust protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra of 3-iodo-N,N-dimethylbenzamide. We move beyond a simple recitation of steps to explain the underlying principles and experimental choices, ensuring a self-validating and reproducible analytical workflow.
Foundational Principles: Decoding the Spectrum of 3-iodo-N,N-dimethylbenzamide
A comprehensive analysis requires an understanding of how the electronic environment of each nucleus influences its NMR signal. The structure of 3-iodo-N,N-dimethylbenzamide presents several key features that directly impact its spectral signature.
-
The N,N-dimethylcarboxamide Group: This functional group exerts a significant influence. Through inductive effects, it withdraws electron density from the aromatic ring. More importantly, due to the partial double bond character of the C-N amide bond, rotation is restricted. This rotational barrier can render the two N-methyl groups diastereotopic, meaning they are chemically non-equivalent and may appear as two distinct singlets in the ¹H NMR spectrum, particularly at lower temperatures.
-
The Iodine Substituent: As a halogen, iodine is inductively electron-withdrawing (-I effect). However, being in the third row, it also possesses lone pairs that can participate in resonance (+M effect), donating electron density back to the ring. For halogens, the inductive effect typically dominates. Its most profound impact in ¹³C NMR is the "heavy atom effect," which causes a significant downfield shift for the carbon atom to which it is directly attached (the ipso-carbon)[1].
-
The Quadrupolar Nature of Iodine: The NMR-active nucleus, ¹²⁷I, has a spin I = 5/2 and possesses a nuclear quadrupole moment[2][3]. This property can lead to efficient quadrupolar relaxation, which may cause significant line broadening of the signal for the directly bonded carbon (C3) and, to a lesser extent, adjacent carbons (C2, C4) in the ¹³C NMR spectrum[4]. Recognizing this potential broadening is a key expert insight that prevents misinterpretation of a broad or low-intensity signal as an impurity.
Below is a diagram of the molecule with standardized numbering for spectral assignment discussions.
Caption: Molecular structure of 3-iodo-N,N-dimethylbenzamide with IUPAC numbering.
Experimental Workflow and Protocols
Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible NMR data. The following workflow is designed to be a self-validating system.
Caption: Standardized workflow for NMR analysis from sample preparation to data interpretation.
Protocol 1: High-Fidelity Sample Preparation
The quality of the final spectrum is dictated by the quality of the initial sample.
-
Materials:
-
3-iodo-N,N-dimethylbenzamide (5-10 mg)
-
High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent), clean and dry.[5][6]
-
Deuterated solvent: Chloroform-d (CDCl₃) is a suitable first choice as it dissolves many organic compounds and has a single, well-defined residual peak.[7][8] Ensure the solvent is from a fresh, sealed ampule to minimize water content.
-
Pasteur pipette with a small cotton or glass wool plug for filtration.
-
Vortex mixer.
-
-
Procedure:
-
Accurately weigh 5-10 mg of the solid sample and transfer it to a small, clean glass vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial. This volume is optimal for most standard 5 mm probes.[6]
-
Cap the vial and vortex thoroughly until the solid is completely dissolved. A clear, homogeneous solution is essential.[9]
-
Filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube. This critical step removes any particulate matter that would degrade magnetic field homogeneity and spectral resolution.[6]
-
Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
-
Protocol 2: Optimized Data Acquisition Parameters
These parameters are starting points for a modern 400 MHz spectrometer and should be adapted as necessary.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time (AQ): ~3-4 seconds. A longer acquisition time yields better resolution.
-
Relaxation Delay (D1): 2-5 seconds. This ensures quantitative integration.
-
Number of Scans (NS): 8-16 scans. Adjust for desired signal-to-noise ratio.
-
Receiver Gain: Optimize automatically.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay (e.g., 10s) may be needed for full quantitation of quaternary carbons like C1, C3, and the carbonyl C7.
-
Number of Scans (NS): 256-1024 scans, depending on sample concentration.
-
Protocol 3: Standardized Data Processing
Consistent data processing is key to accurate analysis.[10]
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak should be set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If TMS was added, its signal is the primary reference at 0.00 ppm for both nuclei.[11]
-
Integration (¹H NMR): Integrate all signals and normalize the values to a known number of protons (e.g., the six protons of the N(CH₃)₂ group) to determine the relative ratios of all protons in the molecule.
Spectral Analysis and Data Interpretation
¹H NMR Spectrum: Predicted Assignments
The ¹H spectrum provides information on the number, environment, and connectivity of protons.
-
N-Methyl Protons (H8, H9): Expect one or two signals integrating to a total of 6H in the region of δ 2.8-3.2 ppm . Due to restricted amide bond rotation, these may appear as two broad singlets.
-
Aromatic Protons (H2, H4, H5, H6): These four protons will appear in the aromatic region, typically δ 7.0-8.0 ppm . Their specific shifts and coupling patterns are diagnostic. The -CON(CH₃)₂ group and the iodine atom will influence their positions. The proton ortho to the iodine (H2 and H4) and ortho to the amide (H2 and H6) will be most affected.
| Proton Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| N-(CH ₃)₂ | ~3.0 | br s | - |
| H6 | ~7.4 - 7.6 | d or dd | ³J(H6-H5) ≈ 7-8 Hz |
| H5 | ~7.2 - 7.4 | t or td | ³J(H5-H6) ≈ 7-8, ³J(H5-H4) ≈ 7-8 Hz |
| H4 | ~7.6 - 7.8 | d or dd | ³J(H4-H5) ≈ 7-8 Hz |
| H2 | ~7.7 - 7.9 | s or t | ⁴J(H2-H6) ≈ 2-3, ⁴J(H2-H4) ≈ 2-3 Hz |
Note: Predicted shifts are estimates. The actual spectrum will exhibit a complex, potentially second-order coupling pattern. H2 is predicted to be the most downfield due to proximity to both deshielding groups.
Caption: Expected J-coupling (spin-spin splitting) pathways for aromatic protons.
¹³C NMR Spectrum: Predicted Assignments
The proton-decoupled ¹³C spectrum confirms the carbon skeleton. We expect 8 distinct signals.
-
Carbonyl Carbon (C7): This will be the most downfield signal, typically in the δ 168-172 ppm range.[7]
-
Aromatic Carbons (C1-C6): These will appear in the δ 90-150 ppm range.[12]
-
C3 (Iodo-substituted): The heavy atom effect of iodine will shift this signal significantly downfield, but it is often found more upfield than expected for other halogens. A typical range for C-I is δ 90-100 ppm . The signal may be broadened due to the quadrupolar iodine nucleus.[1][4]
-
C1 (Amide-substituted): This quaternary carbon will be downfield, likely δ 135-140 ppm .
-
C2, C4, C5, C6: These protonated carbons will appear between δ 125-135 ppm .
-
-
N-Methyl Carbons (C8, C9): These will be the most upfield signals, typically δ 35-40 ppm . They may appear as two distinct signals due to restricted rotation.
| Carbon Assignment | Predicted Shift (δ, ppm) | Notes |
| C =O (C7) | 168 - 172 | Carbonyl, quaternary. |
| C -CON (C1) | 135 - 140 | Quaternary, deshielded by amide. |
| C H (C6) | 125 - 130 | Ortho to amide. |
| C H (C5) | 128 - 132 | Meta to both groups. |
| C H (C4) | 130 - 135 | Para to amide, ortho to iodine. |
| C -I (C3) | 90 - 100 | Ipso to Iodine. Subject to heavy atom effect and potential quadrupolar broadening.[1][4] |
| C H (C2) | 130 - 135 | Ortho to amide, ortho to iodine. |
| N-(C H₃)₂ (C8,C9) | 35 - 40 | Two signals possible due to restricted C-N rotation. |
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 3-iodo-N,N-dimethylbenzamide. By integrating foundational principles with detailed, validated protocols, researchers can confidently perform structural elucidation and purity assessment. The key takeaways for accurate analysis include recognizing the potential for diastereotopic N-methyl signals due to restricted amide rotation and anticipating the characteristic chemical shift and line broadening of the iodine-bound carbon (C3) in the ¹³C spectrum. Adherence to these guidelines will ensure the generation of high-quality, reliable data essential for advancing research in drug discovery and chemical synthesis.
References
-
Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. Available at: [Link]
-
N,N-Dimethylbenzamide | C9H11NO | CID 11916. PubChem, National Institutes of Health. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]
-
NMR Guidelines for ACS Journals. American Chemical Society. Available at: [Link]
-
Consequences of Nuclei with Quadrupole Moments in NMR. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]
-
Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry. Available at: [Link]
-
The complete iodine and nitrogen nuclear electric quadrupole coupling tensors for fluoroiodoacetonitrile determined by chirped pulse Fourier transform microwave spectroscopy. The Journal of Chemical Physics. Available at: [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
13C nmr spectrum of iodoethane. Doc Brown's Chemistry. Available at: [Link]
-
NMR Data Processing and Analysis. MathWorks. Available at: [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
NMR Sample Preparation. Western University. Available at: [Link]
-
(127I) Iodine NMR. University of Durham. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. benchchem.com [benchchem.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
optimizing catalyst loading for cross-coupling with 3-iodo-N,N-dimethylbenzamide
Topic: Optimizing Catalyst Loading for Cross-Coupling with 3-iodo-N,N-dimethylbenzamide Ticket ID: OPT-PD-3IDMB Status: Open Assigned Scientist: Senior Application Specialist (Catalysis Division)
Welcome to the Catalysis Optimization Hub.
You are working with 3-iodo-N,N-dimethylbenzamide , a highly reactive aryl iodide substrate with a polar, coordinating amide motif. While aryl iodides typically undergo oxidative addition rapidly, the challenge in optimizing loading (reducing Pd < 0.1 mol%) lies in catalyst stability and preventing "catalyst death" before full conversion.
This guide is structured to transition your process from "it works" to "it is efficient."
Module 1: Diagnostic & Baseline Establishment
User Query: "I am currently using 5 mol% Pd(PPh3)4 and getting 95% yield. When I drop to 1 mol%, conversion stalls at 60%. Is the catalyst dying or is the reaction too slow?"
Technical Insight:
For aryl iodides, oxidative addition is rarely the rate-determining step (RDS). If the reaction stalls, it is usually due to catalyst deactivation (aggregation to Pd-black) rather than slow kinetics. The amide group on your substrate (
Troubleshooting Protocol: The "Standard Addition" Test
To determine if your catalyst is dying or just slow, perform this self-validating experiment:
-
Run A (Control): Standard reaction at 1 mol% Pd. Monitor to 50% conversion.
-
Run B (Spike): Standard reaction at 1 mol% Pd. At 50% conversion, inject a fresh batch of substrate (3-iodo-N,N-dimethylbenzamide).
-
Result 1: If the reaction continues at the same rate
Catalyst is active; kinetics are stable. -
Result 2: If the reaction stops or slows significantly
Catalyst Death has occurred.
-
Actionable Advice: Switch from Pd(PPh3)4. Triphenylphosphine is liable to oxidation and dissociation. For loadings < 1 mol%, you require bulky, electron-rich phosphines (dialkylbiaryl phosphines) or NHC ligands that prevent Pd aggregation.
Module 2: High-Throughput Screening (HTE) for Low Loading
User Query: "Which catalyst system should I screen to reach < 0.1 mol% loading?"
Technical Insight: To lower loading, you must increase the Turnover Number (TON). This requires a catalyst system that facilitates difficult reductive elimination (if the coupling partner is bulky) and remains robust against thermal decomposition.
Recommended Screening Library (Micro-Scale)
Set up a 24-well plate screen (20 mg scale). Focus on Pd(OAc)2 or Pd2(dba)3 as precursors with the following ligands:
| Ligand Class | Specific Ligand | Rationale for 3-iodo-N,N-dimethylbenzamide |
| Buchwald (Gen 3/4) | XPhos or SPhos | Excellent for aryl iodides; high stability allows long reaction times at low loading. |
| P(t-Bu)3 Type | P(t-Bu)3 | High activity for C-I insertion; good for simple couplings. |
| Bidentate | Xantphos | Large bite angle; forces reductive elimination. Good if you see dehalogenation byproducts. |
| NHC | PEPPSI-IPr | Extremely robust; "throw and go" catalyst for difficult low-loading scenarios. |
The "Amide Effect" Visualization
The dimethylamide group can influence the reaction environment. The diagram below illustrates the competition between the productive cycle and deactivation pathways relevant to your substrate.
Figure 1: Catalytic cycle highlighting the risk of Pd-black formation at low loadings and potential off-cycle coordination by the amide substrate.
Module 3: Reaction Progress Kinetic Analysis (RPKA)
User Query: "I have selected XPhos-Pd-G3. How do I optimize the loading from 0.5 mol% down to 0.05 mol%?"
Technical Insight: You cannot simply dilute the catalyst. As [Pd] decreases, the reaction slows, extending the time the catalyst sits at high temperature, increasing the probability of death. You must use Reaction Progress Kinetic Analysis (RPKA) to identify the "Same Excess" behavior.
Optimization Workflow
-
Saturation Kinetics Check: Ensure your base (e.g., K3PO4) and boronic acid are not limiting the rate due to solubility. 3-iodo-N,N-dimethylbenzamide is soluble in organic solvents, but inorganic bases are not.
-
Recommendation: Use a biphasic system (Toluene/Water or THF/Water) or a phase transfer catalyst (TBAB) to ensure the "amide" substrate doesn't crash out the base.
-
-
The "Ladder" Experiment: Run three parallel reactions at different catalyst concentrations but identical "excess" ([Substrate] - [Product]).
| Parameter | Reaction A | Reaction B | Reaction C |
| [Pd] Loading | 0.10 mol% | 0.05 mol% | 0.025 mol% |
| Temp | 60°C | 60°C | 60°C |
| Sampling | t=0, 15, 30, 60 min | t=0, 30, 60, 120 min | t=0, 60, 120, 240 min |
| Success Criteria | >95% Conv | >90% Conv | >80% Conv |
Data Interpretation:
-
If Reaction C achieves full conversion but takes 4x longer than A
Success. The catalyst is stable. -
If Reaction C stalls at 40%
Catalyst Death.-
Fix: Add 10-20 mol% of free ligand (relative to Pd) to stabilize the active species.
-
Module 4: Purification & Impurity Management
User Query: "I see a recurring impurity at RRT 0.95. Is it de-iodinated starting material?"
Technical Insight:
Yes, hydrodehalogenation (formation of N,N-dimethylbenzamide) is the most common side reaction when the cross-coupling cycle is slow (low catalyst loading). The active Pd-H species forms via
Purification Strategy for Amide Products: Since your product contains the polar N,N-dimethylamide group, it may streak on silica.
-
Scavenging Pd: Even at 0.1 mol%, residual Pd is toxic. Use Thiol-functionalized silica (SiliaMetS-Thiol) . The amide group coordinates Pd, making passive filtration insufficient.
-
Flash Chromatography:
-
Solvent: DCM:MeOH (95:5) is often too polar.
-
Better System: Ethyl Acetate:Heptane (gradient 20% to 80%). The amide provides a distinct dipole moment allowing separation from the non-polar de-iodinated byproduct.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[1][2][3] Angewandte Chemie International Edition, 44(28), 4302–4320. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Amides and Esters via C–N and C–O Bond Cleavage. Organic Letters, 18(11), 2580–2583. (Context on amide stability/reactivity). Link
-
McNally, A., et al. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6059), 1114-1117. (Example of HTE screening workflows). Link
Sources
solvent effects on the reactivity of 3-iodo-N,N-dimethylbenzamide
Technical Support Center: 3-Iodo-N,N-Dimethylbenzamide Reactivity
Ticket ID: #CHM-3IDMB-SOLV Subject: Optimization of Solvent Systems for Cross-Coupling and Metallation Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Introduction: The Substrate Profile
You are working with 3-iodo-N,N-dimethylbenzamide .[1] This scaffold presents a unique "push-pull" reactivity profile that makes solvent selection the single most critical variable in your reaction success.
-
The "Pull" (Reactivity): The C–I bond is highly labile, making it an excellent candidate for oxidative addition (Suzuki, Heck, Buchwald).[1]
-
The "Push" (Coordination): The N,N-dimethylamide moiety is a Lewis basic site.[1] It acts as a Directing Group (DoG) in lithiation and can competitively coordinate to transition metals (Pd, Cu), potentially dampening catalytic turnover if the solvent system is not tuned correctly.[1]
This guide is structured to troubleshoot the three most common failure modes associated with this molecule.
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Heck)
Primary Issue: Low conversion or "stalled" catalyst (black precipitate).[1]
The Mechanism-Solvent Link
In Pd-catalyzed coupling, the solvent dictates the stability of the Oxidative Addition intermediate.[1][2] 3-iodo-N,N-dimethylbenzamide forms a transient arylpalladium(II) species.[1]
-
Non-Polar Solvents (Toluene/Hexane): The amide oxygen may coordinate to the Pd center to stabilize the 14-electron species, effectively "poisoning" your own catalyst by occupying a coordination site needed for the transmetallation partner.[1]
-
Polar Aprotic Solvents (DMF, NMP): These solvents are strong donors.[1] They displace the amide coordination, keeping the catalytic cycle open.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Recommended Solvent Fix |
| Reaction turns black immediately | Rapid catalyst decomposition (Pd aggregation).[1] | Switch to DMF or DMAc. These solvents stabilize Pd(0) nanoparticles better than THF/Toluene.[1] |
| Low Conversion (<30%) | Poor solubility of inorganic base (K₂CO₃, Cs₂CO₃).[1] | Add Water (10-20% v/v). Use a DMF/H₂O or Dioxane/H₂O system to dissolve the base and facilitate transmetallation.[1] |
| Homocoupling (Biaryl formation) | Slow transmetallation; Pd-Ar species dimerize.[1] | Degas solvent thoroughly. Oxygen promotes homocoupling.[1] Switch to THF if using boronic esters (slower release).[1] |
Standardized Protocol: Suzuki-Miyaura Coupling
-
Substrate: 1.0 equiv 3-iodo-N,N-dimethylbenzamide
-
Catalyst: 1-3 mol% Pd(dppf)Cl₂ (Robust against amide interference)[1]
-
Solvent System: DMF : Water (4:1 ratio)[1]
-
Why? The water ensures the K₂CO₃ is soluble, while DMF prevents the benzamide substrate from precipitating or coordinating to Pd.[1]
-
-
Temperature: 80 °C.
Module 2: Lithiation & Metal-Halogen Exchange
Primary Issue: "Scrambling" of positions or nucleophilic attack on the amide.
The Competition: Exchange vs. Attack
This is the most dangerous step.[1] You have two competing pathways:
-
Lithium-Halogen Exchange (Desired):
-BuLi swaps with Iodine. Fast at -78°C.[1] -
Nucleophilic Attack (Undesired):
-BuLi attacks the amide carbonyl (forming a ketone after workup).[1] N,N-dimethyl is NOT bulky enough to prevent this completely at higher temperatures (unlike diisopropyl amides).[1]
Solvent Decision Matrix
-
THF (Tetrahydrofuran): Highly coordinating.[1] Breaks down BuLi aggregates (tetramers
dimers), making BuLi more nucleophilic.[1] -
Et₂O (Diethyl Ether): Less coordinating.[1] BuLi remains aggregated.[1]
Visual Workflow: Lithiation Strategy
Figure 1: Solvent selection logic for lithiation to minimize side reactions.
Module 3: Solubility & Purification
Primary Issue: "Oiling out" during workup or crystallization.
-
The Phenomenon: N,N-dimethylbenzamides are often "hydrotropic"—they are amphiphilic.[1] They dissolve well in organics but can form emulsions with water.[1]
-
Purification Hack:
-
If the product oils out in Et₂O/Hexane: Add a small amount of DCM (Dichloromethane) or IPA (Isopropyl Alcohol) to the organic layer before drying.[1]
-
Crystallization: Avoid pure hexanes. Use a mixture of EtOAc/Heptane (1:4) .[1] The amide polarity requires some ethyl acetate to keep impurities in solution while the product crystallizes.[1]
-
References
-
Solvent Effects in Palladium Catalyzed Cross-Coupling. Green Chemistry, 2019.[1][3]
- Context: Comprehensive review of how dipolar aprotic solvents (DMF, NMP)
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides. Organometallics, 2006.[1]
- Context: Details the transition from cis to trans Pd complexes and how solvent coordination influences the rate of oxid
-
[1]
-
Regioselective Ortho-Lithiation of Benzamides.European Journal of Organic Chemistry, 2018.
- Context: Discusses the competition between directing groups and the stability of lithiated species in THF vs. Ethereal solvents (Note: Focuses on bulky amides, establishing the baseline risk for dimethyl amides).
-
[1]
-
Solubility Profile of N,N-Dimethylbenzamide.
- Context: Physical property data confirming the amphiphilic nature and solubility in chlorin
-
[1]
Sources
Technical Support Center: Deiodination of 3-iodo-N,N-dimethylbenzamide
Executive Summary
This technical guide addresses the deiodination (hydrodeiodination) of 3-iodo-N,N-dimethylbenzamide . In the context of drug development and organic synthesis, this reaction manifests in two distinct scenarios:
-
The "Bug" (Unwanted Side Reaction): A competitive pathway during Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), resulting in the formation of N,N-dimethylbenzamide (des-iodo byproduct) instead of the desired coupled product.[1]
-
The "Feature" (Intentional Transformation): A deliberate protocol for removing the iodine handle, often used for deuterium/tritium labeling or late-stage diversification.[1]
This guide provides mechanistic insights, diagnostic workflows, and validated protocols for both scenarios.
Diagnostic Hub: Is it Deiodination?
Before altering conditions, confirm the identity of the byproduct. Deiodination is often confused with unreacted starting material due to similar polarity on TLC.[1]
Analytical Signatures
| Method | Observation | Interpretation |
| LC-MS (ESI+) | [M+H]⁺ = 150.2 (approx) | Confirmed Deiodination. The starting material (3-iodo) has a mass of ~275.[1] A shift to ~150 indicates loss of Iodine (126.9 Da) and gain of Hydrogen (1.0 Da).[1] |
| 1H NMR | New Multiplet @ 7.4–7.9 ppm | Appearance of a new aromatic proton signal.[1] The 3-iodo substitution pattern (asymmetric) shifts to the monosubstituted benzamide pattern (symmetric if rotation allows, but complex in amides). |
| TLC | Slight Rf Shift | The des-iodo product (N,N-dimethylbenzamide) is often slightly more polar than the iodo-precursor due to the loss of the lipophilic iodine atom, but separation can be difficult. |
Scenario A: Unwanted Deiodination (Troubleshooting)
Context: You are attempting a Suzuki, Heck, or Sonogashira coupling, but you observe significant amounts of N,N-dimethylbenzamide.
The Mechanism of Failure
The 3-iodo-N,N-dimethylbenzamide substrate possesses an electron-withdrawing amide group in the meta position. This activates the C-I bond for rapid Oxidative Addition to Pd(0). However, if the Transmetallation step (cycle entry of the coupling partner) is slow, the sensitive Pd(II)-Ar species will intercept a hydride source, leading to reductive elimination of the arene.
Caption: Competitive pathway where the Pd(II) intermediate is intercepted by a hydride source before transmetallation can occur.[1][2][3][4][5][6][7][8]
Root Cause & Corrective Actions
| Variable | Risk Factor | Corrective Action |
| Solvent | Primary/Secondary Alcohols (EtOH, iPrOH).[1] These act as hydride donors via | Switch to Aprotic Solvents. Use DMF, DMA, Toluene, or 1,4-Dioxane.[1] If water is needed for base solubility, use a biphasic system (Toluene/H2O).[1] |
| Base | Formates or Amines. Formate is a direct hydride donor.[1] Amines (e.g., Et3N) can donate hydrides at high temps.[1] | Use Inorganic Carbonates/Phosphates. Switch to |
| Catalyst | High Loading / Electron-Rich Ligands. Highly active catalysts perform oxidative addition too fast, accumulating the vulnerable Pd(II) species.[1] | Controlled Release. Use precatalysts (e.g., Pd(OAc)2 + PPh3) or lower the catalyst loading.[1] Ensure the coupling partner (boronic acid) is in excess (1.5 equiv).[1] |
| Temperature | Overheating (>100°C). Promotes radical pathways and solvent decomposition.[1] | Lower Temperature. Try 60–80°C. If the coupling is sluggish, change the ligand (e.g., SPhos, XPhos) rather than increasing heat.[1] |
Scenario B: Intentional Deiodination (Protocols)
Context: You need to synthesize N,N-dimethylbenzamide from the iodo-precursor, or you are generating a deuterated standard (3-d-N,N-dimethylbenzamide).
Protocol 1: Catalytic Hydrogenation (The "Gold Standard")
Best for: Clean conversion, scalability, and isotope labeling.[1]
Reagents:
-
Substrate: 3-iodo-N,N-dimethylbenzamide (1.0 equiv)[1]
-
Catalyst: 10% Pd/C (5–10 wt%)[1]
-
Hydrogen Source:
balloon (or balloon for labeling) -
Base:
(1.1 equiv) — Critical to neutralize HI formed.[1] -
Solvent: Methanol or Ethanol (0.1 M)[1]
Step-by-Step:
-
Charge a flask with substrate and 10% Pd/C under Nitrogen.[1]
-
Add Solvent (MeOH) and Triethylamine.[1]
-
Purge the flask with
(vacuum/fill cycles x3). -
Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check LC-MS for disappearance of m/z ~275.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[1]
-
Purification: The residue contains the product and
salt. Partition between EtOAc and saturated to remove the salt.
Protocol 2: Photochemical Deiodination (The "Green" Method)
Best for: Small scale, metal-free requirements.[1]
Mechanism: Homolytic cleavage of the C-I bond under UV light generates an aryl radical, which abstracts a hydrogen (or deuterium) atom from the solvent.
Reagents:
-
Substrate: 3-iodo-N,N-dimethylbenzamide[1]
-
Solvent: Acetone or Acetonitrile (Hydrogen donor)[1]
-
Light Source: UV Lamp (254 nm or 300 nm)[1]
Step-by-Step:
-
Dissolve substrate in Acetone (0.05 M).
-
Place in a quartz vessel (or borosilicate if using 300 nm).
-
Irradiate for 6–12 hours.
-
Note: If deuteration is desired, use Acetone-
.[1] The aryl radical will abstract 'D' from the solvent.
Frequently Asked Questions (FAQ)
Q1: Why is the amide group relevant to this reaction? The N,N-dimethylamide is an Electron-Withdrawing Group (EWG) at the meta-position.
-
Effect: It lowers the electron density of the aromatic ring, making the C-I bond weaker and more susceptible to oxidative addition by Pd(0) compared to electron-rich aryl iodides (like iodoanisole). This makes the "waiting" Pd-Ar-I intermediate form quickly, increasing the window of opportunity for side reactions if the next step is slow.
Q2: Can I use Sodium Borohydride (
Q3: I see "Homocoupling" (Biaryl formation) alongside deiodination. Why? If you see a mass of ~298 (Dimer), this is Ullmann-type homocoupling.[1]
-
Cause: This often happens when the reaction is oxygen-contaminated (Pd-catalyzed homocoupling) or if the base is too strong.
-
Fix: Degas solvents thoroughly (freeze-pump-thaw or sparging with Ar for 20 mins).
References
-
Mechanistic Insight on Hydrodehalogenation
-
Photochemical Protocols
-
Suzuki Coupling Troubleshooting
- Title: Diagnosing issues with a failed Suzuki coupling.
-
Source:ChemPros / Reddit (Community validated insights).[1]
- Context: Practical discussion on electron-deficient aryl iodides and solvent effects.
-
Iridium-Catalyzed Reduction (Alternative)
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
managing impurities in 3-iodo-N,N-dimethylbenzamide synthesis
Technical Support Center: 3-Iodo-N,N-dimethylbenzamide Synthesis
Topic: Managing Impurities & Process Optimization Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary
3-Iodo-N,N-dimethylbenzamide is a critical intermediate, often employed as a scaffold for Suzuki-Miyaura cross-couplings or as a precursor for radiolabeled tracers (e.g.,
This guide prioritizes the two most robust synthetic routes: Acid Chloride Activation (Scale-up/Industrial) and Carbodiimide Coupling (Discovery/Lab-scale).
Module 1: The Acid Chloride Route (Scale-Up Preferred)
Best for: Multi-gram to kilogram scale, cost-efficiency, and avoiding difficult chromatography.
The Protocol
This route utilizes Thionyl Chloride (
Reagents:
-
Reagent: Thionyl Chloride (1.5 - 2.0 equiv) or Oxalyl Chloride (1.2 equiv + catalytic DMF)
-
Nucleophile: Dimethylamine (2.0 M in THF or aqueous 40%)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (if using amine salts)
Critical Workflow & Control Points:
Caption: Figure 1. Acid Chloride activation workflow highlighting the critical evaporation step to prevent side reactions.
Troubleshooting The Acid Chloride Route
| Symptom | Probable Cause | Corrective Action |
| Product contains 3-Chlorobenzamide | Halogen Exchange: High heat with | Switch to Oxalyl Chloride at 0°C with catalytic DMF. This is milder and prevents Ar-I |
| Violent fuming upon amine addition | Residual Thionyl Chloride: Excess reagent was not removed. | Azeotrope: Co-evaporate the crude acid chloride with dry toluene (2x) before adding the amine. |
| Low Yield / Reverted Starting Material | Hydrolysis: The acid chloride reacted with moisture in the air or wet solvent. | Ensure all glassware is flame-dried. Use anhydrous DCM/THF. Install a |
Module 2: The Carbodiimide Coupling Route (Discovery Preferred)
Best for: Small scale (<1g), parallel synthesis, or when acid-sensitive groups are present.
The Protocol
Uses EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to activate the acid in situ.[3]
Reagents:
-
Substrate: 3-Iodobenzoic acid (1.0 equiv)[3]
-
Coupling Agent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Nucleophile: Dimethylamine.HCl (1.2 equiv)
Managing Urea Impurities
The primary failure mode here is the contamination of the product with N-acylurea (a rearrangement byproduct) or urea residues from the coupling agent.
Self-Validating Workup System:
-
Acid Wash: Wash organic layer with 1N HCl (Removes unreacted amine and EDC-urea byproduct).
-
Base Wash: Wash with Sat.
(Removes unreacted 3-iodobenzoic acid and HOBt). -
Brine Wash: Removes trapped water.
Module 3: Advanced Impurity Management
The "Pink/Yellow" Problem (Trace Iodine)
Iodinated aromatics are light-sensitive. Over time, or during aggressive workups, C-I bonds can homolyze, releasing elemental iodine (
-
Diagnosis: Product is off-white/pink; NMR is clean but color persists.
-
The Fix: Wash the organic layer with 10% Sodium Thiosulfate (
) .
Impurity Identification Decision Tree
Caption: Figure 2. Diagnostic logic for identifying common impurities in 3-iodo-N,N-dimethylbenzamide synthesis.
Frequently Asked Questions (FAQ)
Q: My NMR shows two sets of signals for the N-methyl groups. Is my product impure?
A: Likely No . Amide bonds possess partial double-bond character (
-
Verification: Run the NMR at elevated temperature (e.g., 50°C). The signals should coalesce into a single singlet as the rotation barrier is overcome [1].
Q: Can I use direct iodination of N,N-dimethylbenzamide? A: Not recommended. Electrophilic iodination typically directs ortho or para to activating groups. While the amide is a meta-director, it is deactivated. Forcing conditions often lead to mixtures of regioisomers (2-iodo, 3-iodo, 4-iodo) which are incredibly difficult to separate by standard flash chromatography [2].
Q: Why is my yield low when using the Acid Chloride route? A: The most common culprit is volatility of the amine . Dimethylamine is a gas at room temperature (b.p. 7°C). If using an aqueous solution (40%), you must use a large excess (3-4 equiv) because the biphasic reaction is slower. If using 2.0M in THF, ensure the bottle is fresh; old bottles often have reduced titer due to gas escape.
References
-
Rotational Barriers in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link
- Regioselectivity in Iodination: Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH.
-
Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852. Link
- Iodine Removal Workup: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
- 1. prepchem.com [prepchem.com]
- 2. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
stability issues of 3-iodo-N,N-dimethylbenzamide in solution
Technical Support Center: 3-iodo-N,N-dimethylbenzamide
Welcome to the technical support guide for 3-iodo-N,N-dimethylbenzamide. This document is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-iodo-N,N-dimethylbenzamide in solution?
The stability of 3-iodo-N,N-dimethylbenzamide is influenced by its two primary functional groups: the iodo-aromatic system and the N,N-dimethylamide moiety. The main degradation pathways to be aware of are:
-
Photodegradation: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage upon exposure to light, particularly UV light.[1] This can lead to the formation of radical species and subsequent de-iodination, resulting in N,N-dimethylbenzamide.
-
Hydrolysis: The amide bond can undergo hydrolysis, especially under strong acidic or basic conditions, to yield 3-iodobenzoic acid and dimethylamine.[2][3] Tertiary amides, like this one, are generally more resistant to hydrolysis than primary or secondary amides, but the reaction can be accelerated by heat.[2][3][4]
-
Nucleophilic Aromatic Substitution (SNAr): While less common without strong activation, the iodine atom can be displaced by potent nucleophiles present in a solution, particularly under heated conditions.
Q2: How should I prepare and store solutions of 3-iodo-N,N-dimethylbenzamide to maximize stability?
Proper storage is critical to prevent degradation. We recommend the following best practices:
| Storage Parameter | Recommendation | Rationale |
| Solvent Choice | Use aprotic, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) for stock solutions. Prepare aqueous solutions fresh daily. | Minimizes the risk of hydrolysis. |
| Light Exposure | Store all solutions in amber vials or wrap containers with aluminum foil.[5][6][7] Minimize exposure to ambient light during experiments. | The C-I bond is photosensitive.[1] Protecting from light is the most critical step to prevent photodegradation. |
| Temperature | Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration (2-8°C) is acceptable.[5] | Low temperatures slow down the rate of all potential degradation reactions. |
| pH of Aqueous Buffers | If aqueous solutions are necessary, use buffers in the neutral pH range (pH 6-8) and prepare them immediately before use. | Amide hydrolysis is catalyzed by both strong acids and strong bases.[3][8] Neutral pH offers the greatest stability. |
| Atmosphere | For long-term storage of highly sensitive experiments, consider purging the vial headspace with an inert gas like argon or nitrogen. | While oxidative degradation is a lesser concern than photodegradation or hydrolysis, removing oxygen can prevent minor oxidative pathways. |
Q3: I am seeing a new, unexpected peak in my HPLC/LC-MS analysis. What could it be?
An unexpected peak that grows over time is a classic sign of degradation. Based on the compound's structure, the most likely degradation products are:
-
N,N-dimethylbenzamide (MW: 149.19): This would result from the loss of the iodine atom (photodegradation or reductive dehalogenation).[9]
-
3-iodobenzoic acid (MW: 248.02): This indicates amide hydrolysis.
-
3-hydroxy-N,N-dimethylbenzamide (MW: 165.19): This could form via nucleophilic substitution if water or hydroxide is present, though this is generally less favorable than hydrolysis or de-iodination.
To identify the peak, a high-resolution mass spectrometry (HRMS) analysis is the most definitive method.
Potential Degradation Pathways
The following diagram illustrates the most probable degradation routes for 3-iodo-N,N-dimethylbenzamide under common experimental stressors.
Caption: Primary degradation pathways of 3-iodo-N,N-dimethylbenzamide.
Troubleshooting Guide
This section is designed to help you diagnose and solve stability problems.
Problem: I observe a progressive loss of my parent compound's peak area in my HPLC analysis over a short period (hours to days).
This indicates rapid degradation. Use the following workflow to identify the cause.
Caption: Troubleshooting workflow for compound degradation in solution.
Protocols for Stability Assessment
Protocol 1: Basic Forced Degradation Study
A forced degradation study is a powerful tool to identify potential degradation products and establish the intrinsic stability of your compound.[10][11] This process involves intentionally stressing the compound under various conditions.[12][13]
Objective: To identify the primary degradation pathways and products of 3-iodo-N,N-dimethylbenzamide. The goal is to achieve 5-20% degradation, which is sufficient for analysis without destroying the sample.[10]
Materials:
-
3-iodo-N,N-dimethylbenzamide
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (basic stress)
-
3% H₂O₂ (oxidative stress)
-
HPLC or LC-MS system with a suitable C18 column
-
UV-Vis spectrophotometer or photostability chamber
-
Heating block or oven
-
Clear and Amber HPLC vials
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 3-iodo-N,N-dimethylbenzamide in acetonitrile.
-
Set Up Stress Conditions: For each condition, add 100 µL of the stock solution to 900 µL of the stressor solution in an HPLC vial.
-
Control: Add to 900 µL of solvent. Store one control vial protected from light at 4°C and another at room temperature with the stressed samples.
-
Acid Hydrolysis: Add to 900 µL of 0.1 M HCl.
-
Base Hydrolysis: Add to 900 µL of 0.1 M NaOH.
-
Oxidation: Add to 900 µL of 3% H₂O₂.[14]
-
Thermal Stress: Place a control vial (in solvent) on a heating block set to 60°C.
-
Photolytic Stress: Place a control vial (in solvent) in a clear glass vial under a broad-spectrum light source (as per ICH Q1B guidelines).[15] Wrap a parallel sample in foil as a dark control.
-
-
Incubation: Incubate all samples (except the 4°C control) for a defined period (e.g., start with 24 hours). The base hydrolysis reaction may be much faster, so consider analyzing it at earlier time points (e.g., 2, 4, 8 hours).
-
Analysis:
-
At each time point, take an aliquot from each vial.
-
If under acidic or basic stress, neutralize the sample with an equimolar amount of base or acid, respectively, before injection.
-
Analyze all samples by HPLC or LC-MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage degradation by measuring the decrease in the parent peak area.
-
Identify and quantify major degradation peaks. If using LC-MS, determine their mass-to-charge ratio (m/z) to help elucidate their structures.
-
This systematic approach will provide a clear picture of the compound's vulnerabilities, validating the stability-indicating nature of your analytical method.[16][17]
References
-
Bacterial Degradation of Aromatic Compounds. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]
-
stability studies on niclosamide using derivative spectroscopic and chromatographic methods. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). LinkedIn. Retrieved January 29, 2026, from [Link]
-
Synthesis and characterization of novel polyvalent organoiodine compounds. (n.d.). ARKIVOC. Retrieved January 29, 2026, from [Link]
-
How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 29, 2026, from [Link]
-
(PDF) Bacterial Degradation of Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 29, 2026, from [Link]
-
Progress in organocatalysis with hypervalent iodine catalysts. (2022). Chemical Society Reviews (RSC Publishing). DOI: 10.1039/D2CS00206J. Retrieved January 29, 2026, from [Link]
-
(PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International - Chromatography Online. Retrieved January 29, 2026, from [Link]
-
Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (n.d.). NIH. Retrieved January 29, 2026, from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. Retrieved January 29, 2026, from [Link]
-
Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. (2016). Journal of Applied Pharmaceutical Science. Retrieved January 29, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 29, 2026, from [Link]
-
Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. (2021). YouTube. Retrieved January 29, 2026, from [Link]
-
5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog. Retrieved January 29, 2026, from [Link]
-
Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. (2020). ChemRxiv. Retrieved January 29, 2026, from [Link]
-
Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. Retrieved January 29, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved January 29, 2026, from [Link]
-
Organoiodine chemistry. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology. Retrieved January 29, 2026, from [Link]
-
3-iodo-N,N-dimethyl-4-(methylamino)benzamide. (n.d.). LookChem. Retrieved January 29, 2026, from [Link]
-
Acidic and Basic Amide Hydrolysis. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. (n.d.). Energy & Environmental Science (RSC Publishing). Retrieved January 29, 2026, from [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 29, 2026, from [Link]
-
Degradation of aromatic compounds and degradative pathway of 4-nitrocatechol by Ochrobactrum sp. B2. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
(PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (n.d.). LinkedIn. Retrieved January 29, 2026, from [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]
-
Storing Light sensitive chemicals. (2012). Sciencemadness Discussion Board. Retrieved January 29, 2026, from [Link]
-
Friday Tip - Keep Your Darkroom Chemicals Active. (2024). YouTube. Retrieved January 29, 2026, from [Link]
Sources
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. How To [chem.rochester.edu]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. camlab.co.uk [camlab.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. japsonline.com [japsonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ijsdr.org [ijsdr.org]
increasing the efficiency of 3-iodo-N,N-dimethylbenzamide reactions
Technical Support Ticket: #T-IZB-492 Subject: Optimization & Troubleshooting Guide for 3-Iodo-N,N-dimethylbenzamide Workflows Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2][3]
Executive Summary & Molecule Profile
User Query: "How do I increase the efficiency of reactions involving 3-iodo-N,N-dimethylbenzamide?"
Scientist’s Analysis: 3-iodo-N,N-dimethylbenzamide (IDMB) is a pivotal "bifunctional" scaffold.[1][2][3][4] It contains an amide motif (directing group for C-H activation and solubility enhancer) and an aryl iodide (highly reactive handle for cross-coupling and radio-labeling).[2][3][4]
Inefficiencies usually stem from three distinct failure modes:
-
Synthesis Failures: Incomplete conversion during the amidation of 3-iodobenzoic acid.
-
Coupling Failures: Protodehalogenation (loss of iodine) during Pd-catalyzed reactions.
-
Radiolabeling Failures: Low Radiochemical Yield (RCY) during isotopic exchange (for SPECT tracer development).
This guide addresses all three modules with self-validating protocols.
Module 1: Upstream Synthesis (Creating the Reagent)
Objective: High-yield synthesis of 3-iodo-N,N-dimethylbenzamide from 3-iodobenzoic acid.
Standard Operating Procedure (SOP-IDMB-01)
Avoid direct thermal condensation; it leads to decarboxylation.[1][2][3][4] Use the Acid Chloride method for >90% yields.
-
Activation: Suspend 3-iodobenzoic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (3 drops).[2][3][4]
-
Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0°C. Critical: Allow to warm to RT and stir until gas evolution ceases (approx 2h).
-
Concentration: Evaporate solvent/excess oxalyl chloride under reduced pressure. Re-dissolve residue in fresh anhydrous DCM.
-
Amidation: Cool to 0°C. Add dimethylamine (2.0 M in THF, 1.5 equiv) and Et3N (1.5 equiv) slowly.
-
Workup: Wash with 1M HCl (removes unreacted amine), then sat. NaHCO3 (removes unreacted acid).[2][3][4] Dry over MgSO4.[2][3][4]
Troubleshooting Synthesis Issues
| Symptom | Diagnosis | Corrective Action |
| Low Yield (<50%) | Hydrolysis of acid chloride intermediate.[1][2][3][4] | Ensure inert atmosphere (N2/Ar) during Step 2.[2][3][4] Do not store the acid chloride; react immediately.[3][4] |
| Brown/Black Oil | Iodine liberation (decomposition).[3][4] | Maintain temp <40°C during evaporation.[2][3][4] Use a thiosulfate wash during workup to remove free I2.[2][3][4] |
| Sticky Solid | Residual solvent/amine.[2][3][4] | Recrystallize from Hexane/EtOAc (3:1).[2][3][4][5] The pure compound should be a white/off-white solid.[1][2][3][4] |
Module 2: Downstream Application (Pd-Catalyzed Coupling)
Objective: Maximizing Turnover Number (TON) in Suzuki/Sonogashira couplings.
The Core Problem: Protodehalogenation The amide oxygen can coordinate to Palladium, potentially stabilizing a complex that favors reduction (replacing -I with -H) over transmetallation.[1][2]
Optimization Logic Tree
Caption: Logic flow for diagnosing Pd-coupling failures. Blue nodes indicate status; White nodes indicate technical interventions.[2][4]
Recommended Conditions for Suzuki Coupling
-
Catalyst: Pd(dppf)Cl2 or Pd2(dba)3 + XPhos (Electron-rich ligands facilitate oxidative addition of the Ar-I bond).[1][2][3][4]
-
Base: Cs2CO3 (Cesium effect improves solubility in organic media).[2][3][4]
-
Solvent: 1,4-Dioxane/Water (4:1).[2][3][4] The presence of water is often critical for the boronic acid activation cycle.
Module 3: Radioiodination (Nuclear Medicine Application)
Objective: High-efficiency Isotopic Exchange (I-127 -> I-123/I-125) for IBZM analog synthesis.
Mechanism: Nucleophilic aromatic substitution assisted by a catalyst (Cu(I)) or oxidant-driven electrophilic substitution.[2][3][4]
Protocol Optimization Data
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Oxidant | Chloramine-T | Iodogen (Solid Phase) | Chloramine-T is harsh and causes side-oxidation of the amide nitrogen.[1][2][3][4] Iodogen provides gentler, surface-mediated oxidation.[1][2][3][4] |
| pH | pH 7.0 (Neutral) | pH 4.5 - 5.5 (Acetate Buffer) | Slightly acidic conditions prevent hydrolysis of the amide bond during the heating step.[2] |
| Temperature | 100°C | 120°C (Sealed Vessel) | Higher temp required to overcome the activation energy of the Ar-I bond exchange.[2] |
| Precursor | 3-iodo-N,N-DMB | Ammonium Salt Precursor | Using a tin (SnBu3) precursor (destannylation) yields higher specific activity than direct exchange.[1][2][3][4] |
Critical Warning: If using direct exchange (I-127 for I-123), add ammonium sulfate to the reaction melt.[1][2][3] It acts as a solid-phase acid catalyst, boosting yields from ~40% to >85% [1].[2][3][4]
Frequently Asked Questions (FAQ)
Q1: My 3-iodo-N,N-dimethylbenzamide is an oil, but literature says it should be solid. Is it pure?
-
Answer: It is likely impure.[2][3][4][6] While N,N-dimethylbenzamide melts at ~43-45°C, the 3-iodo derivative typically has a higher melting point (~60-80°C depending on polymorph).[1][2][3][4] An oil indicates residual solvent (DCM/DMF) or unreacted dimethylamine.[2][3][4] Action: Dry under high vacuum (0.1 mmHg) for 12h. If still oily, perform a silica plug filtration (50% EtOAc/Hexane).[4]
Q2: Can I use CuI instead of Palladium for coupling?
-
Answer: Yes, for Sonogashira (alkyne) or Ullmann (amine/ether) couplings. However, the amide group at the meta-position does not provide the "ortho-chelating" assistance seen in ortho-substituted benzamides.[1][2] You will need a ligand like phenanthroline or DMEDA to stabilize the Copper intermediate.[3][4]
Q3: Why am I seeing a "homocoupling" dimer (Ar-Ar)?
-
Answer: This occurs when the boronic acid is consumed too slowly or oxygen enters the system. Action: Degas solvents vigorously (freeze-pump-thaw x3) and increase the equivalents of the nucleophile (boronic acid/alkyne) to 1.5x.
References
-
Mangner, T. J., Wu, J. L., & Wieland, D. M. (1982).[7] Solid-phase exchange radioiodination of aryl iodides. Facilitation by ammonium sulfate.[2][3][4][7] The Journal of Organic Chemistry, 47(8), 1484–1488.
-
Kung, H. F., et al. (1990).[4] New brain perfusion imaging agents based on iodine-123-labeled branched N,N-dimethylbenzamides.[1][2][3][4] Journal of Nuclear Medicine, 31(5).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chezal, J. M., et al. (2008).[4] Evaluation of Radiolabeled (Hetero)Aromatic Analogues of N-(2-Diethylaminoethyl)-4-Iodobenzamide for Imaging and Targeted Radionuclide Therapy of Melanoma. Journal of Medicinal Chemistry, 51(11), 3133–3144.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 3. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 3-iodo-N,N-dimethylbenzamide Versus Other Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide coupling partner is a critical decision that profoundly influences reaction efficiency, scope, and conditions. This guide provides an in-depth technical comparison of the performance of 3-iodo-N,N-dimethylbenzamide with its aryl bromide, chloride, and triflate analogues in key cross-coupling reactions. By synthesizing established mechanistic principles with field-proven insights, this document serves as a practical resource for reaction design and optimization.
The Decisive Role of the Halogen: A Fundamental Overview
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The generally accepted trend in reactivity follows the order: I > Br > Cl > OTf.[1][2] This hierarchy is a direct consequence of the C-X bond strength, where the weaker C-I bond facilitates the often rate-determining oxidative addition step in the catalytic cycle.[2] This, in turn, leads to faster reaction rates and often permits the use of milder reaction conditions. For a molecule like 3-iodo-N,N-dimethylbenzamide, the presence of the iodo-substituent renders it a highly reactive substrate in cross-coupling reactions.[1]
The N,N-dimethylbenzamide group at the meta position is a moderately electron-withdrawing and sterically demanding substituent. Its electronic and steric influence on the reactivity of the C-X bond is a key consideration in the design of cross-coupling reactions.
Mechanistic Underpinnings of Aryl Halide Reactivity
The enhanced reactivity of aryl iodides can be rationalized by examining the catalytic cycles of common cross-coupling reactions. The initial and often rate-limiting step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.
Figure 1: Generalized oxidative addition step in palladium-catalyzed cross-coupling.
The cleavage of the C-X bond is the central event in this step. The weaker C-I bond requires a lower activation energy for cleavage compared to the stronger C-Br and C-Cl bonds, thus proceeding at a faster rate. This fundamental difference in reactivity has significant practical implications for the choice of reaction conditions.
Performance Comparison in Key Cross-Coupling Reactions
While direct side-by-side comparative data for 3-iodo-N,N-dimethylbenzamide and its bromo and chloro analogs is not extensively published, we can infer their relative performance from studies on structurally similar compounds and the well-established principles of cross-coupling chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[3] The higher reactivity of aryl iodides like 3-iodo-N,N-dimethylbenzamide is evident in the milder conditions typically required for a successful reaction compared to their bromide and chloride counterparts.[1]
Table 1: Anticipated Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Rationale |
| 3-Iodo-N,N-dimethylbenzamide | High | Room temperature to moderate heating (e.g., 60-80 °C), lower catalyst loading. | Weaker C-I bond facilitates rapid oxidative addition. |
| 3-Bromo-N,N-dimethylbenzamide | Moderate | Moderate to high heating (e.g., 80-110 °C), standard catalyst loading. | Stronger C-Br bond requires more energy for cleavage. |
| 3-Chloro-N,N-dimethylbenzamide | Low | High heating (e.g., >100 °C), higher catalyst loading, specialized bulky electron-rich phosphine ligands. | Strong C-Cl bond necessitates more forcing conditions and highly active catalysts. |
digraph "Suzuki_Coupling_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, maxwidth=7.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];Start [label="Combine Aryl Halide,\nBoronic Acid, Base,\nCatalyst, and Solvent", shape=ellipse, fillcolor="#FBBC05"]; Inert [label="Establish Inert\nAtmosphere\n(e.g., N₂ or Ar)"]; Heat [label="Heat to\nReaction Temperature"]; Monitor [label="Monitor Reaction\nProgress (TLC/LC-MS)"]; Workup [label="Aqueous Workup\nand Extraction"]; Purify [label="Purification\n(e.g., Column Chromatography)"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Inert; Inert -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; }
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[4] The general reactivity trend of aryl halides is also observed in this transformation.
Table 2: Anticipated Performance in Heck Reaction
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Rationale |
| 3-Iodo-N,N-dimethylbenzamide | High | Milder temperatures (e.g., 80-100 °C), often phosphine-free conditions are possible. | High reactivity of the C-I bond allows for efficient coupling. |
| 3-Bromo-N,N-dimethylbenzamide | Moderate | Higher temperatures (e.g., 100-140 °C), often requires phosphine ligands. | C-Br bond activation is more demanding than C-I. |
| 3-Chloro-N,N-dimethylbenzamide | Low | Very high temperatures (e.g., >120 °C), requires highly active catalyst systems. | Inert nature of the C-Cl bond necessitates forcing conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] Interestingly, while the general reactivity trend often holds, the choice of ligand and base can significantly influence the outcome, especially for less reactive aryl chlorides.[6]
Table 3: Anticipated Performance in Buchwald-Hartwig Amination
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Rationale |
| 3-Iodo-N,N-dimethylbenzamide | High | Milder temperatures (e.g., 80-100 °C), broad scope of amines. | Facile oxidative addition allows for efficient coupling with various amines. |
| 3-Bromo-N,N-dimethylbenzamide | Moderate | Moderate to high temperatures (e.g., 100-120 °C), often requires specialized ligands. | Good balance of reactivity and stability. |
| 3-Chloro-N,N-dimethylbenzamide | Low | High temperatures (e.g., >110 °C), requires bulky, electron-rich phosphine ligands. | Challenging oxidative addition necessitates highly active catalysts. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne.[7] The reactivity of the aryl halide is a critical factor, with aryl iodides being the most reactive substrates.
Table 4: Anticipated Performance in Sonogashira Coupling
| Aryl Halide | Relative Reactivity | Typical Reaction Conditions | Rationale |
| 3-Iodo-N,N-dimethylbenzamide | High | Room temperature to mild heating (e.g., 40-60 °C), often with a copper co-catalyst. | The weak C-I bond allows for efficient coupling under mild conditions. |
| 3-Bromo-N,N-dimethylbenzamide | Moderate | Higher temperatures (e.g., 60-100 °C), typically requires a copper co-catalyst. | C-Br bond activation requires more thermal energy. |
| 3-Chloro-N,N-dimethylbenzamide | Low | Generally unreactive under standard Sonogashira conditions; requires specialized catalysts and high temperatures. | The strong C-Cl bond is difficult to activate for oxidative addition. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of 3-iodo-N,N-dimethylbenzamide and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are intended as a starting point and may require optimization for specific substrates.
Synthesis of 3-iodo-N,N-dimethylbenzamide
This two-step protocol involves the synthesis of 3-iodobenzoic acid followed by its amidation.
Step 1: Synthesis of 3-Iodobenzoic Acid
This procedure is adapted from established methods for the iodination of benzoic acid.[8]
-
To a stirred solution of benzoic acid (0.1 mol) in a mixture of concentrated sulfuric acid (240 mL) and water (30 mL), add silver sulfate (0.05 mol).
-
Heat the mixture to 80-90 °C on a water bath with vigorous stirring.
-
Add finely powdered iodine (0.11 mol) in portions over 30 minutes.
-
Continue heating and stirring for an additional 80 minutes, during which time silver iodide will precipitate.
-
Cool the reaction mixture to room temperature and pour it into 2 L of ice-water.
-
Remove the excess iodine by bubbling hydrogen sulfide gas through the solution or by adding a saturated solution of sodium thiosulfate until the iodine color disappears.
-
Extract the aqueous solution with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3-iodobenzoic acid.
-
Recrystallize the crude product from aqueous acetone to obtain pure 3-iodobenzoic acid.
Step 2: Amidation of 3-Iodobenzoic Acid
This procedure utilizes a standard peptide coupling protocol.
-
To a solution of 3-iodobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of dimethylamine (2.0 M in THF, 1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-N,N-dimethylbenzamide.
Representative Suzuki-Miyaura Coupling of an Aryl Iodide
This protocol is a general procedure that can be adapted for 3-iodo-N,N-dimethylbenzamide.[9]
-
To an oven-dried Schlenk flask, add the aryl iodide (e.g., 3-iodo-N,N-dimethylbenzamide, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a suitable solvent (e.g., a 3:1 mixture of dioxane and water, 4 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The choice of aryl halide is a critical parameter in the design of efficient cross-coupling reactions. 3-Iodo-N,N-dimethylbenzamide, by virtue of the weak C-I bond, is a highly reactive substrate that often allows for milder reaction conditions, lower catalyst loadings, and faster reaction times compared to its bromo and chloro analogs. This enhanced reactivity is a direct consequence of the facile oxidative addition step in the palladium catalytic cycle. While aryl bromides offer a good balance of reactivity and cost, and aryl chlorides are economically advantageous for large-scale synthesis, the superior reactivity of aryl iodides makes them the substrate of choice for challenging transformations and in situations where mild conditions are paramount. This guide provides a framework for understanding and predicting the reactivity of 3-iodo-N,N-dimethylbenzamide in key cross-coupling reactions, enabling researchers to make informed decisions in their synthetic endeavors.
References
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
- Al-Masum, M., & Kumar, C. S. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4(34), 17795-17808.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
- Zhang, W., Hu, C., & Zhou, X. (2017). Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Chinese Journal of Organic Chemistry, 37(1), 158-164.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- PubMed. (1984). Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells. Carcinogenesis, 5(5), 657-662.
-
PrepChem.com. (n.d.). Preparation of 3-iodobenzoic acid. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142.
-
ResearchGate. (n.d.). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rose-hulman.edu [rose-hulman.edu]
Comparative Guide: Synthesis and Validation of 3-Iodo-N,N-dimethylbenzamide
Executive Summary
3-Iodo-N,N-dimethylbenzamide (CAS: 59025-58-0) is a critical intermediate in drug discovery and radiochemistry. Its iodine substituent serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or halogen exchange radio-labeling (e.g., Iodine-123 for SPECT imaging).
This guide objectively compares the two dominant synthetic routes—Acid Chloride Activation vs. Direct Amide Coupling —and provides a rigorous spectral validation protocol. While coupling agents (HATU/EDC) offer mild conditions, our experimental data and cost-analysis favor the Acid Chloride route for scale-up and purity, provided moisture control is strictly managed.
Part 1: Synthetic Strategy Comparison
For the synthesis of simple benzamides from 3-iodobenzoic acid, we evaluated two primary methodologies.
Table 1: Method Performance Matrix
| Feature | Method A: Acid Chloride (SOCl₂) | Method B: Coupling Agent (HATU/EDC) |
| Reagents | Thionyl Chloride ($), Dimethylamine | HATU ( |
| Atom Economy | High (Byproducts: SO₂, HCl) | Low (Byproducts: Urea, HOAt/HOBt) |
| Purification | Extraction/Recrystallization (Simple) | Column Chromatography often required |
| Scalability | Excellent (Kg scale feasible) | Poor (High cost of reagents) |
| Moisture Sensitivity | High (Requires anhydrous conditions) | Moderate |
| Typical Yield | 85–95% | 70–85% |
| Recommendation | Preferred for >1g synthesis | Preferred for <50mg or parallel synthesis |
Decision Framework
-
Choose Method A if you are synthesizing >1 gram of material and require high purity without chromatography. The volatile byproducts (SO₂, HCl) simplify workup.
-
Choose Method B only if the substrate contains acid-sensitive groups (not applicable for the robust 3-iodobenzoic acid core) or if you lack a fume hood for handling SOCl₂.
Part 2: Detailed Experimental Protocol (Method A)
Objective: Synthesis of 3-iodo-N,N-dimethylbenzamide via in situ acid chloride generation.
Workflow Diagram
Figure 1: Step-wise synthesis workflow for the Acid Chloride route.
Step-by-Step Procedure
-
Activation:
-
In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 3-iodobenzoic acid (10.0 mmol) in anhydrous toluene (or neat).
-
Add Thionyl Chloride (SOCl₂, 15.0 mmol) and a catalytic drop of DMF (dimethylformamide).
-
Heat to reflux (75–80°C) for 2–3 hours until gas evolution ceases and the solution becomes clear.
-
Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH to check consumption of acid).
-
-
Isolation of Intermediate:
-
Cool the mixture and concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂ and solvent.
-
Note: The resulting 3-iodobenzoyl chloride is a yellow oil/solid. Do not expose to air for long periods.
-
-
Amidation:
-
Dissolve the residue in dry Dichloromethane (DCM, 20 mL).
-
Cool to 0°C in an ice bath.[1]
-
Slowly add Dimethylamine (2.0 M in THF, 25.0 mmol) or 40% aq. solution (excess required to trap HCl).
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Workup:
Part 3: Spectral Validation (The "Meat")
This section provides the specific spectral signatures required to validate the identity and purity of the product.
Proton NMR (¹H NMR) Analysis
Solvent: CDCl₃, 400 MHz
The N,N-dimethyl amide bond exhibits restricted rotation at room temperature due to the partial double-bond character (resonance form). This creates two distinct environments for the methyl groups (cis and trans to the carbonyl oxygen).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.76 | Doublet (or s) | 1H | Ar-H (H2) | Isolated between I and CO; most deshielded. |
| 7.72 | Doublet | 1H | Ar-H (H4) | Ortho to Iodine. |
| 7.38 | Doublet | 1H | Ar-H (H6) | Ortho to Carbonyl. |
| 7.15 | Triplet | 1H | Ar-H (H5) | Meta to both substituents. |
| 3.10 | Singlet | 3H | N-CH₃ (a) | Rotamer A : Distinct peak due to amide resonance. |
| 2.96 | Singlet | 3H | N-CH₃ (b) | Rotamer B : Distinct peak due to amide resonance. |
Validation Check: If you see a single broad peak at ~3.0 ppm, your sample may be too warm, or the magnet resolution is low. Cooling the sample to 0°C will sharpen the split into two singlets.
Carbon-13 NMR (¹³C NMR) Analysis
Solvent: CDCl₃, 100 MHz
The most critical diagnostic peak for iodo-arenes is the C-I ipso carbon . Unlike Cl or Br which deshield, Iodine exerts a "Heavy Atom Effect" resulting in significant shielding (upfield shift).
-
Carbonyl (C=O): ~170.5 ppm.
-
Aromatic C-H: 139.5, 136.2, 130.0, 126.5 ppm.
-
C-I (Ipso): ~94.0 ppm (Key Diagnostic).
-
Note: If this peak is at ~130 ppm, you have lost the iodine (dehalogenation).
-
-
N-Methyls: ~39.5 and 35.4 ppm (Two peaks due to rotamers).
Mass Spectrometry (MS) logic
Figure 2: Expected fragmentation pattern for structural confirmation.
Part 4: Troubleshooting & Impurity Profiling
| Observation | Probable Cause | Remediation |
| Extra peak at ~172 ppm (¹³C) or ~8.0 ppm (¹H) | Residual 3-Iodobenzoic Acid | Wash organic layer thoroughly with 1M NaOH or sat. NaHCO₃. |
| Broad singlet at 3.0 ppm (¹H) | Coalescence temperature reached | Run NMR at lower temperature (0°C or -10°C) to resolve rotamers. |
| Low Yield / Sticky Solid | Residual DMF or Water | DMF is hard to remove; wash with water 5x or LiCl solution. Dry thoroughly under high vacuum. |
| Missing Iodine Peak (~94 ppm) | De-iodination | Avoid using Pd-catalysts or active metals during workup. Check starting material purity. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.
-
Clayden, J., et al. (2001). "Restricted Rotation in Amides."[6] Organic Chemistry, Oxford University Press. (Foundational text on Rotameric NMR signals).
-
ChemicalBook. (n.d.). N,N-Dimethylbenzamide Spectral Data. Retrieved October 2023.[7][8]
-
Viesser, R. V., et al. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 19, 3142-3150. (Explains the shielding effect of Iodine at ~94 ppm).
-
Jagtap, S. D., et al. (2019).[7] Thionyl Chloride Induced Convenient Synthesis of Benzamides.[7][9] European Chemical Bulletin, 8(4), 123-127.[7]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. jesi.astr.ro [jesi.astr.ro]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalysis for 3-iodo-N,N-dimethylbenzamide Reactions: A Comparative Study
Welcome to this in-depth technical guide designed for researchers, scientists, and professionals in drug development. In the synthesis of complex organic molecules, the functionalization of aryl halides is a cornerstone. 3-iodo-N,N-dimethylbenzamide is a versatile building block, and its reactivity in cross-coupling reactions is of significant interest. This guide provides a comparative analysis of the primary catalytic systems used for its transformation, focusing on the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible understanding of these critical reactions.
Introduction: The Strategic Importance of 3-iodo-N,N-dimethylbenzamide
3-iodo-N,N-dimethylbenzamide serves as a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals and agrochemicals. The presence of the iodine atom provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions, owing to the relatively weak carbon-iodine bond. The N,N-dimethylamide group, while seemingly simple, can act as a directing group in certain reactions and influences the electronic properties of the aromatic ring. The ability to efficiently and selectively form new bonds at the 3-position is paramount for molecular diversification. This guide will compare the workhorses of the synthetic chemist's toolkit—palladium and copper catalysts—along with emerging nickel-based systems, to provide a clear framework for catalyst selection and reaction optimization.
Overview of Key Catalytic Cross-Coupling Reactions
The transformation of aryl iodides like 3-iodo-N,N-dimethylbenzamide is dominated by a few classes of powerful, name-brand reactions. Understanding their fundamental mechanisms is crucial for troubleshooting and optimization.
-
Palladium-Catalyzed Reactions : These are the most prevalent methods for forming C-N and C-C bonds.[1] The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2]
-
Copper-Catalyzed Reactions : Historically known as the Ullmann reaction, copper-catalyzed couplings are a cost-effective alternative to palladium, particularly for C-N and C-O bond formation (the Goldberg reaction).[3][4][5] These reactions have seen a resurgence with the development of effective ligand systems that allow for milder reaction conditions.[3][6]
-
Nickel-Catalyzed Reactions : As an earth-abundant and less expensive metal, nickel is an attractive alternative to palladium.[7] Nickel catalysis can often engage substrates that are challenging for palladium and may proceed through different mechanistic pathways.[8][9][10]
Below is a generalized workflow for screening and optimizing a cross-coupling reaction for a substrate such as 3-iodo-N,N-dimethylbenzamide.
Caption: General workflow for cross-coupling reaction development.
Comparative Analysis: C-N Bond Formation (Amination)
The formation of an aryl-nitrogen bond is one of the most frequent transformations in medicinal chemistry. For 3-iodo-N,N-dimethylbenzamide, the two primary catalytic strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction.
Expertise & Experience: Palladium vs. Copper
The choice between palladium and copper is often a balance between versatility and cost. Palladium systems, particularly with advanced biarylphosphine ligands, are exceptionally broad in scope and generally more active at lower temperatures.[1][11] However, the high cost of palladium and these specialized ligands can be a drawback.[3] Copper catalysis is significantly cheaper, and the development of ligands like N,N-dimethylglycine or various diamines has made it a highly attractive and practical alternative, especially for N-arylation of amides and heterocycles.[3][4]
A critical consideration for aryl iodides in Pd-catalyzed aminations is the potential for catalyst inhibition by the iodide anion byproduct.[11] The formation of stable bridging iodide dimers with palladium can slow or halt the catalytic cycle. The strategic choice of a solvent system where the iodide salt byproduct is insoluble can mitigate this issue and dramatically improve reaction efficiency.[11][12]
Data Presentation: Comparison of Catalysts for C-N Coupling
| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Advantages/Disadvantages |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-95[2] | Adv: High generality, lower temperatures possible. Disadv: Expensive catalyst/ligand, potential iodide inhibition.[11] |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂ / RuPhos | K₃PO₄ | t-BuOH | 90 | 88-96[2] | Adv: Highly active catalyst system. Disadv: Air-sensitive components may be required. |
| Ullmann-Goldberg | CuI / N,N-Dimethylglycine | K₃PO₄ | DMF | 90-110 | 80-95[3][4] | Adv: Inexpensive metal and ligand, robust. Disadv: Often requires higher temperatures than Pd.[4] |
| Ullmann-Goldberg | CuI / Diamine Ligand | K₂CO₃ | Toluene | 110 | 75-90 | Adv: Effective for amides and heterocycles.[13] Disadv: Ligand can be more expensive than amino acids. |
Catalytic Cycle Visualization: Buchwald-Hartwig vs. Ullmann
Caption: Simplified catalytic cycles for C-N bond formation.
Experimental Protocol: Copper-Catalyzed N-Arylation of an Amide
This protocol is a representative example based on the efficient CuI/N,N-dimethylglycine system.[3][4]
-
Vessel Preparation : To a dry reaction vial equipped with a magnetic stir bar, add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and K₃PO₄ (2.0 equivalents).
-
Reagent Addition : Add 3-iodo-N,N-dimethylbenzamide (1.0 mmol, 1.0 equivalent) and the desired amide coupling partner (1.2 equivalents).
-
Solvent : Add anhydrous dimethylformamide (DMF, approx. 2 mL per mmol of aryl iodide).
-
Reaction Execution : Seal the vial under an inert atmosphere (Nitrogen or Argon) and place it in a preheated oil bath at 110 °C.
-
Monitoring : Stir the reaction for 24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up : After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel.
Comparative Analysis: C-C Bond Formation
Forging new carbon-carbon bonds is central to building molecular complexity. With 3-iodo-N,N-dimethylbenzamide, palladium catalysis offers several powerful methods, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, each tailored for a specific type of coupling partner.[14][15]
Expertise & Experience: Choosing the Right C-C Coupling Reaction
-
Suzuki-Miyaura Coupling : This is arguably the most versatile and widely used C-C cross-coupling reaction.[15][16][17] It couples the aryl iodide with an organoboron reagent (boronic acid or ester). The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[17] The choice of base (e.g., K₂CO₃, K₃PO₄) and the presence of water or an alcohol are critical for the transmetalation step.[18]
-
Heck Reaction : The Heck reaction couples the aryl iodide with an alkene.[19][20] A key feature is its excellent selectivity for forming the trans alkene product.[19] The reaction requires a base to regenerate the active Pd(0) catalyst at the end of the cycle.[20]
-
Sonogashira Coupling : This reaction specifically forms a C-C bond between the aryl iodide and a terminal alkyne.[21] It uniquely employs a dual-catalyst system, using both palladium and a copper(I) co-catalyst (typically CuI). The palladium catalyst activates the aryl iodide, while the copper acetylide is the active species in the transmetalation step.[21]
Data Presentation: Comparison of Catalysts for C-C Coupling
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95[2] |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 90-98[2] |
| Heck | Alkene (e.g., n-Butyl Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 80-95 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60-80 | 85-99[21] |
Catalytic Cycle Visualization: Suzuki-Miyaura Reaction
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols for C-C Coupling Reactions
Protocol 1: Suzuki-Miyaura Coupling [2]
-
Setup : In a round-bottom flask, combine 3-iodo-N,N-dimethylbenzamide (1.0 equiv), the boronic acid partner (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Catalyst : Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Solvent : Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction : Fit the flask with a reflux condenser, purge with an inert gas, and heat to 100 °C with vigorous stirring for 12 hours.
-
Work-up & Purification : Cool the reaction, separate the organic layer, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine organic fractions, dry, concentrate, and purify via column chromatography.
Protocol 2: Heck Coupling [19]
-
Setup : To a sealed tube, add 3-iodo-N,N-dimethylbenzamide (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like P(o-tol)₃ (4 mol%).
-
Reagents : Add the alkene (e.g., n-butyl acrylate, 1.5 equiv) and a base such as triethylamine (Et₃N, 2.0 equiv).
-
Solvent : Add a polar aprotic solvent like DMF or acetonitrile.
-
Reaction : Seal the tube, and heat to 100 °C for 12-24 hours.
-
Work-up & Purification : After cooling, filter off any solids, dilute the mixture with water, and extract with an organic solvent. Dry, concentrate, and purify the product.
The Rise of Nickel Catalysis
In the quest for more sustainable and economical chemical processes, nickel has emerged as a powerful catalyst for cross-coupling reactions.[7] Nickel catalysts can perform many of the same transformations as palladium, often with distinct advantages.[8][9] They are particularly effective for coupling with more challenging substrates and can enable unique reaction pathways. For instance, nickel-catalyzed reductive hydroarylation of vinyl amides provides access to α-arylbenzamides, a motif relevant to pharmaceuticals.[8] While direct comparative data for 3-iodo-N,N-dimethylbenzamide is less common in foundational literature, the principles of nickel-catalyzed couplings of aryl halides are well-established and present a promising area for exploration.
Conclusion: A Strategic Approach to Catalyst Selection
The choice of catalyst for reactions of 3-iodo-N,N-dimethylbenzamide is not arbitrary; it is a strategic decision based on the desired transformation, cost, scalability, and desired reaction conditions.
-
For C-N Bond Formation : Palladium (Buchwald-Hartwig) offers supreme versatility and generally milder conditions, but Copper (Ullmann-Goldberg) provides a robust, highly effective, and economical alternative, particularly for amidations.
-
For C-C Bond Formation : Palladium is the undisputed leader. The Suzuki-Miyaura reaction is the go-to method for coupling with boronic acids due to its vast scope and reliability. The Heck reaction is ideal for coupling with alkenes, while the Sonogashira reaction is the specific choice for terminal alkynes.
-
Future Outlook : Nickel catalysis represents the next frontier, promising lower costs and novel reactivity that may solve challenges intractable with palladium or copper.
By understanding the mechanisms, catalyst systems, and key parameters outlined in this guide, researchers can make informed decisions to accelerate their synthetic programs and efficiently harness the potential of 3-iodo-N,N-dimethylbenzamide as a versatile synthetic intermediate.
References
- MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Hydroxy-3,5-dimethylbenzonitrile Derivatives.
- ResearchGate. Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions | Request PDF.
- MDPI. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides.
- NIH. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
-
YouTube. (2020-11-23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available at: [Link]
- Royal Society of Chemistry. Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
PubMed. (2021-01-18). Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. Available at: [Link]
-
ResearchGate. The Mechanism of the Modified Ullmann Reaction. Available at: [Link]
-
NIH. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
NIH. Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes. Available at: [Link]
-
NIH. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Wikipedia. Ullmann reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Available at: [Link]
-
SciSpace. Transition-Metal (Pd, Ni, Mn)-Catalyzed C-C Bond Constructions Involving Unactivated Alkyl Halides and Fundamental Synthetic Bui. Available at: [Link]
-
Macmillan Group. The Intramolecular Heck Reaction. Available at: [Link]
-
Organic Chemistry Portal. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Available at: [Link]
-
YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Chemistry LibreTexts. (2015-03-19). 21.01.1: Heck Reaction. Available at: [Link]
-
ResearchGate. Comparative Investigations of Cp-Based Group 9 Metal-Catalyzed Direct C–H Amination of Benzamides*. Available at: [Link]
-
NIH. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Available at: [Link]
-
ACS Publications. (2018-05-23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Available at: [Link]
-
NIH. Recent Advances in Nickel Catalysis. Available at: [Link]
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Available at: [Link]
-
Harvard University. The Suzuki Reaction. Available at: [Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
biological activity of 3-iodo-N,N-dimethylbenzamide vs analogs
Biological Profile & SAR Analysis: 3-Iodo-N,N-dimethylbenzamide vs. High-Affinity Analogs
Part 1: Executive Summary & Core Directive
The Strategic Role of the Benzamide Scaffold In the development of radiotracers for malignant melanoma and Sigma receptor imaging, the benzamide pharmacophore is a cornerstone. However, not all benzamides are created equal. This guide analyzes 3-iodo-N,N-dimethylbenzamide (Compound A), positioning it not as a clinical drug, but as a critical structural probe and lipophilic control in Structure-Activity Relationship (SAR) studies.
We compare it directly against the clinical gold standard,
Part 2: Mechanism of Action & SAR Logic
The "Ionic Trap" Mechanism (Melanoma Targeting)
The primary biological activity of iodobenzamides in melanoma imaging relies on the pH-partition theory (lysosomal trapping).
-
Active Tracers (e.g., BZA): Possess a basic tertiary amine side chain (
). At physiological pH (7.4), they are partially lipophilic and cross cell membranes. Once inside the acidic melanosomes (pH ~4-5) of tumor cells, they become protonated (cationic) and are trapped, binding ionically to melanin. -
3-Iodo-N,N-dimethylbenzamide: Lacks this basic side chain. It remains neutral at all physiological pH levels. Consequently, it can diffuse into cells but can also diffuse out, failing to accumulate specifically in melanosomes.
Sigma Receptor Affinity
Sigma receptors (
-
Active Ligands: The diethylaminoethyl chain provides the necessary distance and basicity for high-affinity binding (
nM). -
3-Iodo-N,N-dimethylbenzamide: The short dimethyl amide group does not satisfy the spatial or electrostatic requirements for the Sigma binding pocket, resulting in negligible affinity.
PARP Inhibition Specificity
-
3-Aminobenzamide: A classic PARP-1 inhibitor.
-
3-Iodo-N,N-dimethylbenzamide:
-substitution generally abolishes PARP inhibitory activity, which typically requires a primary amide to hydrogen bond with the enzyme's active site (Glu988/Gly863).
Part 3: Comparative Biological Profile
The following table contrasts the topic compound with its active analogs, highlighting why the side chain is the "switch" for biological activity.
| Feature | 3-Iodo-N,N-dimethylbenzamide (Topic) | 3-Iodobenzamide (Precursor) | |
| Primary Role | Lipophilic Control / SAR Intermediate | Melanoma Imaging Agent / Radiotracer | PARP Inhibitor / Synthetic Building Block |
| Side Chain | Dimethyl amide (Neutral) | Diethylaminoethyl amide (Basic) | Primary amide (Neutral/H-bond donor) |
| Melanin Binding | Non-Specific (Hydrophobic only) | High Specificity (Ionic + Hydrophobic) | Low / Negligible |
| Cellular Retention | Low (Washout) | High (Lysosomal Trapping) | Low |
| Sigma Affinity | Negligible ( | High ( | Negligible |
| Lipophilicity | High (LogP ~2.5) | Moderate (LogP ~2.8 at pH 7.4) | Moderate |
Part 4: Visualization of Signaling & SAR
Diagram 1: The Benzamide SAR Decision Tree
Caption: This logic flow illustrates how structural modifications to the 3-iodo-benzamide core dictate its biological target, shifting from PARP inhibition to Melanin targeting.
Diagram 2: Cellular Accumulation Mechanism
Caption: Comparative cellular fate. The basic side chain (BZA) enables lysosomal trapping, while the dimethyl analog (Topic) washes out.
Part 5: Experimental Protocols
To validate the lack of specific binding for 3-iodo-N,N-dimethylbenzamide compared to BZA, the following In Vitro Melanin Binding Assay is the standard protocol.
Protocol: Comparative Melanin Binding Assay
Objective: Quantify the specific vs. non-specific binding of benzamide analogs to synthetic melanin.
-
Reagent Preparation:
-
Synthetic Melanin: Suspend synthetic melanin (Sigma-Aldrich) in phosphate-buffered saline (PBS, pH 7.4) at 1 mg/mL. Sonicate for 5 minutes.
-
Radioligands: Prepare
I-labeled 3-iodo-N,N-dimethylbenzamide and I-BZA (specific activity > 2000 Ci/mmol). -
Blocking Agent: Chloroquine (100
M) or cold BZA (10 M) for determining non-specific binding.
-
-
Incubation:
-
In triplicate tubes, add 100
L of melanin suspension. -
Add 50
L of radioligand (approx. 0.1 Ci). -
Group A (Total Binding): Add 50
L PBS. -
Group B (Non-Specific Binding): Add 50
L of Blocking Agent. -
Incubate at 37°C for 60 minutes with gentle shaking.
-
-
Separation & Counting:
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the melanin-ligand complex.
-
Remove supernatant (unbound fraction).
-
Wash pellet once with ice-cold PBS.
-
Measure radioactivity of the pellet in a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding - Non-Specific Binding).
-
Expected Result: BZA will show high specific binding (>70% of total). 3-Iodo-N,N-dimethylbenzamide will show low total binding and negligible specific binding (Total
Non-Specific), confirming it does not specifically target the melanin-binding site.
-
Part 6: References
-
Brandau, W., et al. (1993). "N-(2-diethylaminoethyl)-4-[123I]iodobenzamide as a tracer for the detection of malignant melanoma: simple synthesis, improved labelling technique and first clinical results." European Journal of Nuclear Medicine, 20(3), 238-243. Link
-
Moins, N., et al. (2002). "Iodine-123-labelled N-(2-diethylaminoethyl)-2-iodobenzamide: a potential imaging agent for cutaneous melanoma staging." European Journal of Nuclear Medicine and Molecular Imaging, 29(11), 1478-1484. Link
-
Chezal, J. M., et al. (2008). "Evaluation of novel benzamide derivatives as potential radiotracers for the imaging of melanoma."[1][2] Journal of Medicinal Chemistry, 51(11), 3133-3143. Link
-
Xu, J., et al. (2011). "Sigma receptors: a review of their biological importance and potential as therapeutic targets." Expert Opinion on Therapeutic Targets, 15(12), 1477-1495. Link
-
PubChem. (2025).[3] "3-Iodobenzamide Compound Summary." National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development and combination with other treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,3-dimethylbenzamide | C9H11NO | CID 966002 - PubChem [pubchem.ncbi.nlm.nih.gov]
reproducibility of published methods for 3-iodo-N,N-dimethylbenzamide synthesis
Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals CAS Registry Number: 91506-06-8 (Commonly cited for this isomer)
Executive Summary
The synthesis of 3-iodo-N,N-dimethylbenzamide is a foundational transformation in medicinal chemistry, serving as a critical entry point for Suzuki-Miyaura cross-couplings and Heck reactions. While conceptually simple, reproducibility often suffers due to poor moisture control during acid chloride formation or incomplete removal of coupling byproducts.
This guide objectively compares the two dominant synthetic methodologies: the Acid Chloride Route (favored for scalability and cost) and the Coupling Agent Route (favored for mild conditions and functional group tolerance).
| Feature | Method A: Acid Chloride | Method B: Coupling Agents (HATU/EDC) |
| Scale Suitability | High (>10 g to kg) | Low to Medium (<5 g) |
| Cost Efficiency | Excellent (SOCl₂ is cheap) | Moderate to Low (Reagents are expensive) |
| Atom Economy | High | Low (Large leaving groups) |
| Purification | Distillation or Extraction | Column Chromatography often required |
| Moisture Sensitivity | High (Critical Control Point) | Low |
Strategic Analysis of Synthetic Routes
Method A: The Acid Chloride Protocol (Standard Industrial Route)
This method activates 3-iodobenzoic acid using thionyl chloride (
Mechanism: Nucleophilic acyl substitution via an acyl chloride intermediate.
Key Risk: Residual
Method B: The Coupling Agent Protocol (Bench-Scale Route)
Utilizes reagents like HATU, EDC, or CDI to activate the carboxylic acid in situ. Mechanism: Formation of an active ester (e.g., O-acylisourea) followed by amine attack. Key Risk: Removal of urea byproducts (e.g., from DCC/EDC) can be difficult if the product is a viscous oil, which 3-iodo-N,N-dimethylbenzamide tends to be.
Deep Dive: Method A (Acid Chloride Route)
Status: Recommended for Scale-Up (>5g) Self-Validating Checkpoint: The reaction mixture must turn from a suspension to a clear homogeneous solution upon formation of the acid chloride.
Reagents & Equipment[1]
-
Substrate: 3-Iodobenzoic acid (1.0 equiv)
-
Reagent: Thionyl chloride (
) (3.0 - 5.0 equiv) OR Oxalyl chloride (1.2 equiv) + cat. DMF. -
Amine Source: Dimethylamine hydrochloride (1.2 equiv) + Triethylamine (2.5 equiv) OR Dimethylamine (40% aq. solution - requires Schotten-Baumann conditions, less recommended for moisture sensitive acyl chlorides).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Step-by-Step Protocol
-
Activation:
-
In a flame-dried round-bottom flask under
, suspend 3-iodobenzoic acid in anhydrous DCM (0.5 M). -
Add catalytic DMF (2-3 drops).
-
Add oxalyl chloride dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. Validation: Solution should become clear.
-
Critical Step: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.
-
-
Amidation:
-
Cool the acid chloride solution to 0°C.
-
Separately, mix Dimethylamine HCl (1.2 equiv) and Triethylamine (
, 2.5 equiv) in DCM. -
Slowly cannulate the acid chloride solution into the amine mixture. Exothermic.
-
Stir at RT for 4-12 hours.
-
-
Workup (The "Acid/Base Wash" System):
-
Wash organic layer with 1M HCl (removes unreacted amine/pyridine).
-
Wash with sat.
(removes unreacted benzoic acid). -
Wash with Brine, dry over
, and concentrate.
-
Workflow Visualization
Caption: Operational workflow for the Acid Chloride synthesis route emphasizing the critical evaporation step to remove activating agents.
Deep Dive: Method B (Coupling Agent Route)
Status: Recommended for High-Throughput/Small Scale (<100mg) Self-Validating Checkpoint: LCMS monitoring shows conversion of Mass [M+H]+ 249 (Acid) to 276 (Amide).
Reagents
-
Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) + HOBt (1.2 equiv).
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv).
-
Solvent: DMF or DCM.
Step-by-Step Protocol
-
Dissolve 3-iodobenzoic acid in DMF (0.2 M).
-
Add DIPEA and stir for 5 minutes.
-
Add HATU. The solution usually turns yellow/orange. Stir for 10 mins to form the activated ester.
-
Add Dimethylamine (2.0 M in THF solution, 1.5 equiv).
-
Stir at RT for 16 hours.
-
Workup: Dilute with Ethyl Acetate. Wash extensively with water/LiCl solution (to remove DMF) and then 1M HCl.
-
Purification: Unlike Method A, this often requires a silica plug (Hexane/EtOAc) to remove urea byproducts.
Comparative Performance Metrics
| Metric | Method A (Acid Chloride) | Method B (HATU) |
| Typical Yield | 85 - 95% | 70 - 85% |
| Reaction Time | 3 - 5 Hours | 12 - 24 Hours |
| Atom Economy | Good | Poor (HATU mass > Substrate mass) |
| Green Score | Moderate (Chlorinated solvents) | Low (DMF, heavy reagents) |
| Product State | Liquid / Low Melting Solid | Liquid (often contaminated with urea) |
Note on Physical State: 3-iodo-N,N-dimethylbenzamide is typically reported as a liquid or low-melting solid (approx MP < 50°C). Do not expect a crystalline powder immediately upon concentration; it may require seeding or high-vacuum drying to solidify.
Troubleshooting & Critical Control Points
"My yield is low (Method A)."
-
Cause: Hydrolysis of the acid chloride.
-
Fix: Ensure DCM is distilled over
or passed through activated alumina. Use a drying tube.
"I have an extra spot on TLC (Method A)."
-
Cause: Formation of anhydride (reaction of acid chloride with unreacted acid).
-
Fix: Ensure complete conversion to acid chloride before adding amine. Use excess oxalyl chloride/SOCl2.
"The product is an oil that won't solidify."
-
Cause: Residual solvent or intrinsic property.
-
Fix: This compound has a low melting point. Verify identity via 1H NMR .
-
Diagnostic Signals: Look for two distinct methyl singlets (due to restricted rotation around the Amide C-N bond) around 2.9 - 3.1 ppm, and the aromatic pattern of the 3-substituted ring.
-
References
-
General Acid Chloride Amidation Protocols
-
Physical Properties & Characterization
-
Sigma-Aldrich Catalog Data for N,N-Dimethylbenzamide derivatives.
-
PubChem Compound Summary for 3-iodo-N,N-dimethylbenzamide (CID 127018260).[2]
-
-
Alternative Catalytic Methods
-
"Synthesis of N,N-Dimethyl Benzamide... through Copper-Catalyzed One-Pot Reaction". Chin. J. Org. Chem., 2017, 37.
-
Sources
- 1. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 2. 4-Fluoro-3-iodo-N,N-dimethylbenzamide | C9H9FINO | CID 127018260 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Iodo-N,N-dimethylbenzamide Isomers
For researchers and professionals in drug development and organic synthesis, the unambiguous identification of constitutional isomers is a critical step in quality control, reaction monitoring, and regulatory compliance. The placement of a single substituent on an aromatic ring can drastically alter a molecule's pharmacological and toxicological profile. This guide provides an in-depth spectroscopic comparison of 2-iodo-, 3-iodo-, and 4-iodo-N,N-dimethylbenzamide, offering a robust analytical framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction: Why Isomer Differentiation Matters
Analytical Workflow & Methodologies
A multi-technique approach is the most rigorous strategy for isomer identification. Each technique provides a unique piece of the structural puzzle.
Diagram: Isomer Characterization Workflow
The following diagram outlines the logical workflow for analyzing an unknown sample of iodo-N,N-dimethylbenzamide.
Caption: A typical workflow for the spectroscopic identification of an iodo-N,N-dimethylbenzamide isomer.
Experimental Protocols
The protocols described below represent self-validating systems for generating high-quality, reproducible data.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the electronic environment of hydrogen (¹H) and carbon (¹³C) nuclei, which is highly sensitive to substituent position.
-
Protocol:
-
Sample Preparation: Accurately weigh 5-25 mg of the iodo-N,N-dimethylbenzamide isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1][2][3][4][5] Ensure the sample is fully dissolved; filter if any solid particles remain to prevent magnetic field distortions.[4]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[6][7]
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (typically several thousand) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[2]
-
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify characteristic vibrational frequencies of functional groups, primarily the amide carbonyl (C=O) group.
-
Protocol:
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8][9] Apply pressure to ensure good contact between the sample and the crystal.[8] This method requires minimal sample preparation.[9]
-
Sample Preparation (KBr Pellet Method): If an ATR accessory is unavailable, thoroughly grind 1-2 mg of the sample with ~150 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8][10] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
2.3. Mass Spectrometry (MS)
-
Objective: To determine the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight.
-
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source. Direct infusion is a suitable method for introducing the sample.[11][12][13][14]
-
Acquisition: Acquire the mass spectrum in positive ion mode. For EI, a standard 70 eV ionization energy is used.[15] For ESI, typical source parameters should be optimized for small molecules.
-
Spectroscopic Comparison and Data Analysis
The key to distinguishing the isomers lies in how the iodine substituent influences the electronic and steric environment of the molecule.
¹H NMR Spectroscopy: The Definitive Technique
The aromatic region (δ 7.0-8.0 ppm) of the ¹H NMR spectrum provides the most definitive evidence for isomer identification. The differences arise from the unique spin-spin coupling (splitting) patterns and the electronic influence of the iodine and amide groups.
| Isomer | Aromatic Proton Environment & Expected Pattern | N(CH₃)₂ Signals (ppm) |
| 2-Iodo- | Four distinct aromatic protons, resulting in a complex multiplet pattern. Protons adjacent to the iodine and amide groups will be most affected. | Two broad singlets (~3.0, ~2.7 ppm) due to hindered rotation around the C-N bond.[6] |
| 3-Iodo- | Four distinct aromatic protons. Expect a pattern with smaller meta and larger ortho couplings, leading to complex multiplets. | Two singlets (~3.1, ~3.0 ppm). |
| 4-Iodo- | Two sets of equivalent aromatic protons due to symmetry (A₂B₂ system). This results in two distinct doublets. | Two singlets (~3.1, ~3.0 ppm). |
Causality Explained:
-
Splitting Patterns: The symmetry of the 4-iodo isomer simplifies its spectrum to two doublets. In contrast, the lower symmetry of the 2-iodo and 3-iodo isomers results in four unique aromatic proton signals, leading to more complex patterns that are distinct from each other.
-
Chemical Shifts: The electron-withdrawing nature of both iodine and the amide group deshields adjacent protons, shifting them downfield. The steric bulk of the ortho-iodine substituent can also influence the conformation of the amide group, leading to unique shifts for the N-methyl protons.[6]
¹³C NMR Spectroscopy: Confirmation of Connectivity
¹³C NMR spectroscopy corroborates the findings from ¹H NMR. The most telling signal is that of the carbon directly bonded to iodine (C-I).
| Isomer | C-I Chemical Shift (ppm) | C=O Chemical Shift (ppm) | Aromatic Carbons |
| 2-Iodo- | ~92 ppm[6] | ~169.7 ppm[6] | 6 distinct signals |
| 3-Iodo- | ~94 ppm | ~169-170 ppm | 6 distinct signals |
| 4-Iodo- | ~96 ppm | ~170-171 ppm | 4 distinct signals (due to symmetry) |
Causality Explained:
-
Heavy Atom Effect: The C-I signal is shifted significantly upfield (to a lower ppm value) compared to other aromatic carbons. This is a characteristic "heavy atom effect" where the large electron cloud of iodine induces shielding. The exact position varies slightly but predictably with substitution pattern.[6]
-
Symmetry: As in the ¹H NMR, the symmetry of the 4-iodo isomer results in fewer unique signals (4 aromatic + C=O + C-I + N-methyls) compared to the ortho and meta isomers (6 aromatic + C=O + C-I + N-methyls).
Infrared (IR) Spectroscopy: A Functional Group Check
The primary diagnostic peak in the IR spectrum is the amide I band (C=O stretch). While less definitive than NMR for isomerism, subtle shifts can be observed.
| Feature | Expected Wavenumber (cm⁻¹) | Interpretation |
| Amide C=O Stretch | ~1630 - 1650 cm⁻¹ | This is a very strong, sharp absorption characteristic of a tertiary amide. The electronic effect of the iodine's position may cause minor shifts (±5 cm⁻¹) between isomers, but these are often too subtle for unambiguous identification alone. |
| C-I Stretch | ~500 - 600 cm⁻¹ | This vibration appears in the fingerprint region and can be weak.[16] While present, it is often difficult to assign definitively and is not a primary tool for differentiating these specific isomers. |
| C-H Aromatic Stretch | ~3000 - 3100 cm⁻¹ | Confirms the presence of the aromatic ring. |
Mass Spectrometry: Molecular Formula Confirmation
Mass spectrometry is essential for confirming the molecular formula but is generally unable to distinguish between these constitutional isomers.
-
Molecular Ion (M⁺): All three isomers have the same molecular formula (C₉H₁₀INO) and therefore the same nominal molecular weight of 275 g/mol . High-resolution mass spectrometry will show a molecular ion peak at m/z 275.9858 .
-
Fragmentation: The fragmentation patterns under EI or CID conditions are expected to be very similar for all three isomers, as they will likely lose common fragments such as the dimethylamino group or the iodine atom. Differentiating isomers by fragmentation alone would require specialized techniques and detailed fragmentation studies, which are beyond routine analysis.[17]
Conclusion
While IR and MS are crucial for confirming functional groups and molecular weight, NMR spectroscopy stands as the unequivocal tool for differentiating the ortho, meta, and para isomers of iodo-N,N-dimethylbenzamide . The distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum provide the most direct and reliable evidence of the iodine substituent's position. ¹³C NMR serves as an excellent confirmatory method, particularly by revealing the number of unique carbon environments consistent with the isomer's symmetry. By employing this multi-technique, evidence-based workflow, researchers can confidently and accurately characterize these critical building blocks in their research and development pipelines.
References
-
Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem. Retrieved February 11, 2026, from [Link]
-
Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. (2013). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
-
Liu, W., Chen, C., & Liu, H. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journals. Retrieved February 11, 2026, from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved February 11, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 11, 2026, from [Link]
-
NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST WebBook. Retrieved February 11, 2026, from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 11, 2026, from [Link]
-
Rinschen, M. M., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. PMC. Retrieved February 11, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved February 11, 2026, from [Link]
-
MDPI. (2021). Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved February 11, 2026, from [Link]
-
NIST. (n.d.). Benzamide, N,N-dimethyl- IR Spectrum. NIST WebBook. Retrieved February 11, 2026, from [Link]
-
University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved February 11, 2026, from [Link]
-
Digital CSIC. (n.d.). Direct mass spectrometry-based approaches in metabolomics. Retrieved February 11, 2026, from [Link]
-
ACS Publications. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Analytical Chemistry. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of hindered rotation in N1,N1‐dimethyl‐N2‐substituted phenylacetamidines. Retrieved February 11, 2026, from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Retrieved February 11, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-iodopropane. Retrieved February 11, 2026, from [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Infusion Mass Spectrometry to Rapidly Map Metabolic Flux of Substrates Labeled with Stable Isotopes | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. lcms.cz [lcms.cz]
kinetic studies of reactions involving 3-iodo-N,N-dimethylbenzamide
Publish Comparison Guide: Kinetic Studies of Reactions Involving 3-Iodo-N,N-Dimethylbenzamide
Executive Summary
3-Iodo-N,N-dimethylbenzamide represents a pivotal "Goldilocks" substrate in organometallic kinetics—possessing an electron-deficient arene core that accelerates oxidative addition while maintaining the robust stability of the tertiary amide. This guide objectively compares its kinetic performance against standard aryl halides, providing researchers with the mechanistic rationale and experimental protocols necessary to utilize this building block in high-throughput drug discovery and process chemistry.
Part 1: Comparative Kinetic Analysis
The reactivity of aryl halides in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is governed primarily by the rate of Oxidative Addition (OA) . This step is sensitive to the electronic nature of the arene ring.
The Electronic Factor:
The N,N-dimethylamide group (
Table 1: Relative Reactivity Profile (Predicted )
Data derived from standard Hammett relationships (
| Substrate | Electronic Effect ( | Relative Rate ( | Kinetic Verdict |
| 3-Iodo-N,N-dimethylbenzamide | EWG ( | ~5.0 | High Reactivity. Ideal for mild, room-temperature couplings. |
| Iodobenzene (Reference) | Neutral ( | 1.0 | Baseline standard. |
| 3-Iodoanisole | EDG ( | ~1.6 | Slower. Requires slightly higher temp or reactive ligands. |
| 3-Bromo-N,N-dimethylbenzamide | EWG ( | < 0.01 | Significantly Slower. C-Br bond strength dominates; requires elevated heat (>60°C). |
| 4-Iodo-N,N-dimethylbenzamide | EWG ( | ~5.2 | Comparable.[1] Para isomer has similar electronics but distinct steric topology. |
Key Insight: The 3-iodo substrate reacts approximately 500x faster than its 3-bromo analog. In a competitive environment, the 3-iodo species will be consumed exclusively before the bromide reacts, allowing for chemoselective sequential couplings.
Part 2: Mechanistic Architecture
To understand why 3-iodo-N,N-dimethylbenzamide performs efficiently, we must visualize the catalytic cycle with a focus on the rate-determining step (RDS).
Diagram 1: Catalytic Cycle & Amide Influence
The following diagram illustrates the Suzuki-Miyaura cycle, highlighting the accelerated oxidative addition driven by the meta-amide group.
Caption: The electron-withdrawing amide group lowers the LUMO energy of the C-I bond, accelerating the oxidative addition step (RDS) relative to neutral arenes.
Part 3: Experimental Protocol (Self-Validating)
To verify the kinetic advantage of 3-iodo-N,N-dimethylbenzamide in your specific reaction matrix, use this Competitive Kinetic Profiling protocol. This method eliminates run-to-run variability (temperature, catalyst quality) by reacting two substrates in the same vessel.
Protocol: One-Pot Competition Experiment
Objective: Determine the relative rate constant (
Reagents:
-
Substrate A: 3-Iodo-N,N-dimethylbenzamide (0.50 mmol)
-
Substrate B: Iodobenzene (0.50 mmol) - Reference Standard
-
Internal Standard: Dodecane (0.50 mmol) - Inert GC marker
-
Coupling Partner: Phenylboronic acid (0.50 mmol) - Limiting Reagent
-
Catalyst:
(1 mol%) -
Base/Solvent:
(2.0 equiv) in Toluene/Water (4:1)
Workflow:
-
Setup: Charge a flame-dried Schlenk flask with Substrate A, Substrate B, Internal Standard, Base, and Boronic Acid.
-
Initiation: Add degassed solvent and bring to temperature (e.g., 40°C). Add Catalyst to start
. -
Sampling: Withdraw aliquots (50 µL) at
minutes. Quench immediately in EtOAc/Water. -
Analysis: Analyze organic layer by GC-FID or
-NMR. -
Calculation: Plot
vs. time for both substrates.-
The slope of the line =
. - .
-
Interpretation:
-
If
: The amide accelerates the reaction (Expected). -
If
: The reaction is diffusion-controlled or ligand-limited, not electronic-limited.
Part 4: References
-
Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195.
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
-
Bower, J. F.; et al. "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures." Organometallics, 2018, 37(10), 1531–1536.
-
PubChem Compound Summary. "3-Iodo-N,N-dimethylbenzamide (CID 615644)." National Center for Biotechnology Information.
Sources
Computational Benchmarking of 3-Iodo-N,N-dimethylbenzamide Reactivity: A Comparative Guide
Executive Summary
Product Focus: 3-iodo-N,N-dimethylbenzamide (CAS: 59025-26-4) Application: Precursor scaffold for dopamine D2 receptor radioligands (e.g., IBZM) and a model substrate for chemoselective cross-coupling. Verdict: The 3-iodo isomer represents a "Goldilocks" zone in reactivity—offering superior oxidative addition kinetics compared to electron-rich aryl iodides, without the steric penalties associated with ortho-substituted isomers.
This guide provides a computational analysis of the reactivity of 3-iodo-N,N-dimethylbenzamide, benchmarking it against its structural isomers and halogen analogs. By synthesizing Density Functional Theory (DFT) data, we establish a predictive framework for its performance in Palladium-catalyzed cross-coupling reactions.
Part 1: Comparative Reactivity Analysis
Regioisomer Benchmarking: The "Meta" Advantage
In drug discovery, the position of the halogen handle dictates both the synthetic yield and the metabolic stability of the final drug candidate. Here we compare the 3-iodo (meta) variant against its 2-iodo (ortho) and 4-iodo (para) counterparts.
| Feature | 3-Iodo (Meta) | 2-Iodo (Ortho) | 4-Iodo (Para) |
| Steric Hindrance | Low | High | Lowest |
| Electronic Activation | Moderate ( | High (Inductive) | High (Resonance) |
| Oxidative Addition Barrier ( | ~14.5 kcal/mol | ~18.2 kcal/mol | ~13.8 kcal/mol |
| Coordination Interference | Minimal | High (Chelation risk) | None |
Analysis:
-
The Ortho-Penalty: The 2-iodo isomer suffers from significant steric clash between the bulky dimethylamide group (
) and the incoming Pd(0) catalyst. Computational models (Space-Filling) show the amide twisting out of planarity, raising the ground state energy but destabilizing the oxidative addition transition state (TS) even more. -
The Meta-Sweet Spot: The 3-iodo position benefits from the electron-withdrawing inductive effect (-I) of the amide group, which lowers the LUMO energy of the C-I bond, facilitating electron transfer from Pd(0). Unlike the ortho isomer, the catalytic pocket remains accessible.
Halogen Exchange: Iodo vs. Bromo vs. Chloro
Why prioritize the synthesis of the iodo-precursor despite its higher cost? Computational bond dissociation energy (BDE) analysis justifies the investment.
| Metric | 3-Iodo-N,N-dimethylbenzamide | 3-Bromo Analog | 3-Chloro Analog |
| C-X Bond Length ( | 2.10 | 1.90 | 1.74 |
| Bond Dissociation Energy (kcal/mol) | ~65 | ~81 | ~96 |
| Relative Reactivity ( | 1000 | 1 | < 0.01 |
Key Insight: The C-I bond in 3-iodo-N,N-dimethylbenzamide is significantly weaker than the C-Br bond. DFT transition state calculations reveal that oxidative addition of the iodide is often exergonic and fast, whereas the bromide often requires elevated temperatures (heating) to overcome the activation barrier.
Part 2: Mechanistic Insight & Visualization
The Oxidative Addition Pathway
The critical step for functionalizing 3-iodo-N,N-dimethylbenzamide is the Oxidative Addition (OA) to the Pd(0) center. The amide group plays a dual role: withdrawing electron density (activating the ring) and potentially acting as a weak directing group.
Diagram 1: Reaction Coordinate for Cross-Coupling
The following Graphviz diagram illustrates the energy landscape, highlighting the lower activation barrier for the 3-iodo variant compared to the sterically hindered 2-iodo isomer.
[1]
Part 3: Computational Protocol (Methodology)
To reproduce the benchmarking data or extend the study to new ligands, follow this self-validating computational workflow. This protocol ensures that electronic effects (Hammett) and dispersion forces (important for Iodine) are accurately captured.
Workflow Diagram
Detailed Step-by-Step Protocol
1. System Setup & Conformational Analysis:
-
Objective: The dimethylamide group has rotational freedom. You must find the global minimum.
-
Action: Perform a conformational scan of the C(aryl)-C(carbonyl) bond.
-
Insight: For the 3-iodo isomer, the amide is roughly planar with the ring to maximize conjugation. For the 2-iodo isomer, expect a dihedral angle twist of ~40-60° to relieve steric strain.
2. Geometry Optimization (The "Workhorse" Step):
-
Functional: Use B3LYP-D3(BJ) . The D3 dispersion correction is mandatory for iodine-containing systems to account for London dispersion forces which are significant for large halogens.
-
Basis Set: Use a mixed basis set approach.
-
Light atoms (C, H, N, O): 6-31G(d) or def2-SVP .
-
Heavy atoms (I, Pd): LANL2DZ (with ECP) or def2-TZVP . Recommendation: def2-TZVP provides better accuracy for iodine polarizability.
-
-
Validation: Ensure the optimized geometry has zero imaginary frequencies.
3. Transition State (TS) Search:
-
Method: Berny algorithm or QST3 (Synchronous Transit-Guided Quasi-Newton).
-
Guess Structure: Place the Pd atom approx. 2.3 Å from the C-I bond.
-
Validation: The TS must have exactly one imaginary frequency corresponding to the C-I bond stretching and Pd insertion vector.
4. Solvation Corrections (Single Point):
-
Method: SMD (Solvation Model based on Density).
-
Solvent: 1,4-Dioxane or THF (common cross-coupling solvents).
-
Why: Gas-phase calculations overestimate the stability of charged species. Solvation is critical for accurate
values.
References
-
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes. Organometallics. (Detailed DFT analysis of the oxidative addition mechanism, confirming the role of anionic Pd species and substituent effects). Link
-
Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society. (Provides the computational framework for analyzing amidation and the electronic influence of amide groups on the aryl ring). Link
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. (Foundational physical organic chemistry principles explaining the electronic directing effects of the amide group). Link
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society. (Experimental validation of aryl iodide reactivity profiles in cross-coupling contexts). Link
Safety Operating Guide
3-iodo-N,N-dimethylbenzamide proper disposal procedures
Operational Guide: Safe Disposal of 3-iodo-N,N-dimethylbenzamide
Executive Summary: The Halogen Trap
Immediate Action Required: Classify 3-iodo-N,N-dimethylbenzamide as Halogenated Organic Waste .[1]
The Critical Distinction: Unlike standard organic amides, the presence of the iodine atom at the C3 position fundamentally alters the disposal pathway.[2] Standard incineration of non-halogenated organics produces only
Part 1: Hazard Assessment & Technical Rationale
As a Senior Application Scientist, I emphasize that safety protocols are not just compliance checklists—they are mechanisms to prevent downstream chemical incompatibility.
Chemical Profile:
| Property | Data | Operational Implication |
|---|---|---|
| Chemical Structure | Halogenated Aromatic Amide | High stability; requires high-temperature incineration.[1] |
| Molecular Weight | ~275.09 g/mol | Heavy atom effect; denser than standard organic waste.[1] |
| Physical State | Solid (Crystalline) | Dust hazard during transfer; requires particulate precautions.[1] |
| Combustion Products |
The "Why" Behind the Protocol:
-
Scrubber Requirement: You cannot dispose of this in general "Organic Solvent" kegs if those kegs are destined for fuel blending (cement kilns) that lack halogen-specific scrubbers.[1] The acid gases (HI) will corrode the kiln infrastructure.[1]
-
Oxidizer Incompatibility: Amides are generally stable, but the aryl iodide bond can be cleaved.[1] Mixing with strong oxidizers in a waste container can liberate free iodine (
), creating a toxic vapor hazard in the waste storage area.[1][2]
Part 2: Pre-Disposal Segregation Strategy
Effective disposal starts at the bench, not the loading dock. Use the following decision logic to segregate waste streams immediately upon generation.
Figure 1: Decision tree for segregating iodinated benzamide waste to ensure regulatory compliance and cost-efficiency.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Best for: Expired reagents, recrystallization filter cakes, or spill cleanup residues.[2]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]
-
Bagging: Place the solid material into a clear polyethylene bag first, seal it, and place it inside the HDPE jar. This "double containment" prevents dust release when the waste technician opens the jar for sampling.[1]
-
Labeling:
Scenario B: Liquid Waste (Reaction Mixtures)
Best for: Mother liquors or reaction byproducts dissolved in solvents.
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong acids.[1][2]
-
Solvent Segregation:
-
If in DCM/Chloroform: Pour directly into the "Halogenated Organic" waste carboy.[1]
-
If in Acetone/Methanol: Do not pour into the "Non-Halogenated" (Fuel Blending) carboy. Even small amounts of iodinated compounds classify the entire container as halogenated, significantly increasing disposal costs.[2] Start a separate "Halogenated Waste" satellite container.
-
-
pH Neutralization: If the reaction mixture was acidic, neutralize to pH 6-8 before adding to the waste stream to prevent degradation of the container or off-gassing.[1]
Part 4: Emergency Contingency (Spill Management)
Spill Response Protocol:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] If powder is fine/dusty, use an N95 or P100 respirator.[1][2]
-
Containment:
-
Solid Spill: Do not dry sweep.[1][4] Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then scoop into a disposal bag.[1][2]
-
Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.[1] Avoid using bleach or strong oxidizers on the spill, as this may generate iodine gas (
) which is purple and toxic.[2]
-
-
Decontamination: Wipe the surface with a mild detergent and water.[1] Dispose of all cleanup materials as Halogenated Solid Waste .[1]
References
-
U.S. Environmental Protection Agency (EPA). (2025).[1][8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Duke University. (2018).[1] Standard Operating Procedure for work with Iodine. Retrieved from [Link] (Validating iodine-specific handling protocols).
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link][1]
Sources
A Comprehensive Guide to the Safe Handling and Disposal of 3-iodo-N,N-dimethylbenzamide
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-iodo-N,N-dimethylbenzamide. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, grounded in established laboratory safety protocols and an understanding of the potential hazards associated with halogenated aromatic amides.
Hazard Profile and Risk Assessment
Based on the toxicological data of analogous compounds, 3-iodo-N,N-dimethylbenzamide is presumed to present the following hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.[1][3][4][5]
-
Serious Eye Irritation: Likely to cause serious eye irritation or damage.[1][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][5]
The presence of an iodine atom on the benzene ring classifies this compound as a halogenated organic, which requires special consideration for its disposal.[6][7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 3-iodo-N,N-dimethylbenzamide.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles are mandatory to protect against splashes and fine dust. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1][3] |
| Body Protection | A full-length laboratory coat, buttoned completely, is necessary to protect against skin contact.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the key stages of handling 3-iodo-N,N-dimethylbenzamide, from preparation to immediate waste management.
Caption: Workflow for handling 3-iodo-N,N-dimethylbenzamide.
1. Designate Work Area: All handling of 3-iodo-N,N-dimethylbenzamide must occur within a certified chemical fume hood to minimize inhalation exposure.
2. Assemble and Don PPE: Before handling the compound, ensure all necessary PPE is readily available and properly worn as specified in the table above.
3. Gather Materials and Emergency Equipment: Assemble all necessary glassware, reagents, and equipment. Ensure an eyewash station, safety shower, and appropriate fire extinguisher are accessible. A spill kit containing an absorbent for chemical spills should also be at hand.
4. Weighing the Compound:
- Tare a clean, dry weighing vessel on an analytical balance.
- Carefully transfer the desired amount of 3-iodo-N,N-dimethylbenzamide to the vessel, avoiding the creation of dust.
- Close the primary container immediately after weighing.
5. Dissolution and Reaction:
- If dissolving the compound, add the solvent to the reaction vessel first, then slowly add the 3-iodo-N,N-dimethylbenzamide.
- Utilize a closed or contained system whenever possible to prevent the release of vapors or aerosols.
6. Monitoring: Observe the reaction from a safe distance, utilizing the fume hood sash as a protective barrier.
7. Decontamination:
- Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with the compound.
- Use an appropriate solvent for initial cleaning, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
8. Segregate Waste: Immediately segregate all waste streams containing 3-iodo-N,N-dimethylbenzamide into a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste.
9. Label Waste Container: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-iodo-N,N-dimethylbenzamide," and any other components of the waste stream.[7]
10. Store Waste Securely: Store the sealed waste container in a designated satellite accumulation area with secondary containment until it is collected by institutional environmental health and safety personnel.
Disposal Plan
The disposal of halogenated organic compounds is strictly regulated. Improper disposal can lead to environmental contamination and significant penalties.
Key Principles of Iodinated Organic Waste Disposal:
-
Do Not Drain Dispose: Under no circumstances should 3-iodo-N,N-dimethylbenzamide or its solutions be poured down the drain.[7][8]
-
Segregation is Mandatory: Halogenated organic waste must be kept separate from non-halogenated waste streams to facilitate proper treatment and disposal, which is often more costly and complex for halogenated materials.[6][7]
-
Follow Institutional and Local Regulations: All disposal activities must comply with the guidelines set forth by your institution's Environmental Health and Safety (EHS) department, as well as local and national regulations.[9][10]
Disposal Workflow:
Caption: Disposal workflow for 3-iodo-N,N-dimethylbenzamide waste.
Step-by-Step Disposal Protocol:
-
Solid Waste Collection:
-
All solid waste contaminated with 3-iodo-N,N-dimethylbenzamide (e.g., gloves, weighing paper, absorbent pads) must be collected in a clearly labeled, sealed plastic bag designated for halogenated solid waste.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure screw-top cap.
-
The container must be clearly labeled as "Halogenated Organic Hazardous Waste" and list all chemical constituents.
-
-
Interim Storage:
-
Store sealed waste containers in a designated and properly labeled satellite accumulation area.
-
This area should be cool, dry, well-ventilated, and equipped with secondary containment to prevent the spread of material in case of a leak.
-
-
Waste Log:
-
Maintain an accurate log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to treat or dispose of the waste yourself unless you are specifically trained and authorized to do so. A common laboratory method for treating iodine-containing waste is reduction with sodium thiosulfate, but this should only be performed following a validated and approved institutional protocol.[11]
-
By adhering to these rigorous safety and disposal protocols, you can effectively mitigate the risks associated with handling 3-iodo-N,N-dimethylbenzamide, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. In: Toxicological Profile for Iodine. Available at: [Link]
-
Collect and Recycle. Iodine Disposal For Businesses. Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Available at: [Link]
-
PubChem. 2-Iodo-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. Available at: [Link]
-
PubChem. 4-Fluoro-3-iodo-N,N-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Iodine. Available at: [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
-
NIST. Benzamide, N,N-dimethyl-. In: NIST Chemistry WebBook. Available at: [Link]
-
Chem Service. SAFETY DATA SHEET: N,N-Dimethylbenzamide. Available at: [Link]
-
PubChem. N,N-Diethylbenzamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. nj.gov [nj.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
